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"Adenosine 3',5'-diphosphate"

Cat. No.: B13837351
M. Wt: 427.20 g/mol
InChI Key: WHTCPDAXWFLDIH-UHFFFAOYSA-N
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Description

Adenosine-3',5'-bisphosphate is a natural product found in Homo sapiens with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15N5O10P2 B13837351

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O10P2/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(25-27(20,21)22)4(24-10)1-23-26(17,18)19/h2-4,6-7,10,16H,1H2,(H2,11,12,13)(H2,17,18,19)(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTCPDAXWFLDIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)OP(=O)(O)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O10P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90862518
Record name 9-(3,5-Di-O-phosphonopentofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90862518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Cellular Enigma: An In-depth Technical Guide to Adenosine 3',5'-diphosphate

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine (B11128) 3',5'-diphosphate (PAP) has long been recognized as a metabolic byproduct of sulfotransferase (SULT) reactions. However, emerging research has unveiled its multifaceted roles within the cell, extending beyond simple metabolic waste to encompass intricate signaling functions, particularly in response to cellular stress. This technical guide provides a comprehensive exploration of the current understanding of PAP's function, metabolism, and its implications in cellular regulation and drug development. We delve into the core molecular mechanisms, present quantitative data on enzymatic interactions, and provide detailed experimental protocols for the study of this increasingly significant nucleotide.

Core Functions of Adenosine 3',5'-diphosphate in Cellular Homeostasis

Adenosine 3',5'-diphosphate is a key molecular player at the intersection of metabolism and cellular signaling. Its primary functions can be categorized as follows:

  • Product and Inhibitor of Sulfotransferase Reactions: PAP is the universal byproduct of all sulfotransferase (SULT) enzymatic reactions, where a sulfonyl group is transferred from the donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to an acceptor substrate.[1] This process is crucial for the detoxification of xenobiotics, the metabolism of drugs, and the regulation of endogenous molecules such as steroids and neurotransmitters.[2][3][4] Accumulation of PAP can lead to product inhibition of SULTs, thereby regulating the rate of sulfonation.[5] This inhibitory role is a critical consideration in pharmacology and toxicology, as it can influence the metabolic fate of numerous compounds.

  • A Key Signaling Molecule in Plant Stress Response: In the plant kingdom, PAP has been identified as a critical retrograde signaling molecule that communicates stress signals from the chloroplasts and mitochondria to the nucleus.[6] Under conditions of drought and high light stress, PAP levels increase significantly, initiating a signaling cascade that alters gene expression to promote stress tolerance.[7][8][9]

  • Regulation of Cellular RNA Metabolism: A key downstream effect of PAP signaling, particularly in plants, is the inhibition of 5'-3' exoribonucleases (XRNs).[10] By inhibiting these enzymes, PAP influences RNA turnover and processing, leading to changes in the transcriptome that are crucial for acclimating to stressful environments.

The Metabolic Landscape of PAP

The cellular concentration of PAP is tightly regulated through a balance of its production by SULTs and its degradation by specific phosphatases.

Synthesis of the Precursor: 3'-phosphoadenosine-5'-phosphosulfate (PAPS)

The availability of PAP is intrinsically linked to the synthesis of its precursor, PAPS. PAPS is synthesized from ATP and inorganic sulfate (B86663) in a two-step enzymatic reaction catalyzed by the bifunctional enzyme PAPS synthase (PAPSS).

PAPS_Synthesis cluster_0 PAPS Synthase (PAPSS) ATP1 ATP ATP Sulfurylase Domain ATP Sulfurylase Domain ATP1->ATP Sulfurylase Domain Sulfate Inorganic Sulfate Sulfate->ATP Sulfurylase Domain APS Adenosine 5'-phosphosulfate (APS) APS Kinase Domain APS Kinase Domain APS->APS Kinase Domain ATP2 ATP ATP2->APS Kinase Domain PAPS 3'-phosphoadenosine- 5'-phosphosulfate (PAPS) PPi Pyrophosphate ADP ADP ATP Sulfurylase Domain->APS ATP Sulfurylase Domain->PPi APS Kinase Domain->PAPS APS Kinase Domain->ADP

Degradation of PAP

The accumulation of PAP can be toxic to cells, necessitating efficient clearance mechanisms. The primary enzyme responsible for PAP degradation is the 3'(2'),5'-bisphosphate nucleotidase, also known as SAL1 in plants. This enzyme hydrolyzes PAP to adenosine monophosphate (AMP) and inorganic phosphate (B84403) (Pi).

Quantitative Insights into PAP-Enzyme Interactions

Understanding the kinetics of the enzymes that produce and degrade PAP is essential for predicting its cellular behavior and its impact on metabolic pathways.

EnzymeSubstrateOrganismKm (µM)kcat (min⁻¹)Ki (µM) for PAPReference(s)
SAL1 Phosphatase PAPArabidopsis thaliana9.9 ± 3.3 (monomeric, reduced)123 ± 18-
8.7 ± 5.2 (dimeric, reduced)24.4 ± 1.1-
8.3 ± 1.2 (monomeric, oxidized)119 ± 13-
4.2 ± 1.8 (dimeric, oxidized)4.3 ± 1.3-
Sulfotransferase 1A1 (SULT1A1) p-NitrophenolHuman--~14 (IC50)[5]

Table 1: Kinetic parameters of enzymes involved in PAP metabolism.

PAP-Mediated Signaling Pathways

Retrograde Signaling in Plants

The most well-characterized signaling role for PAP is in the plant retrograde signaling pathway, which is activated by drought and high light stress.

PAP_Signaling_Pathway cluster_chloroplast Chloroplast cluster_cytosol Cytosol cluster_nucleus Nucleus Drought Drought/High Light Stress ROS Reactive Oxygen Species (ROS) Drought->ROS SAL1_active SAL1 (Active) ROS->SAL1_active inactivates SAL1_inactive SAL1 (Inactive) SAL1_active->SAL1_inactive AMP_Pi AMP + Pi SAL1_active->AMP_Pi degrades PAPS PAPS SULTs Sulfotransferases PAPS->SULTs PAP_chloro PAP SULTs->PAP_chloro PAP_chloro->SAL1_active PAP_cyto PAP PAP_chloro->PAP_cyto transport PAP_nucl PAP PAP_cyto->PAP_nucl transport XRNs Exoribonucleases (XRNs) PAP_nucl->XRNs inhibits Stress_Genes Stress-Responsive Gene Expression XRNs->Stress_Genes regulates

Under stress conditions, reactive oxygen species (ROS) accumulate in the chloroplasts, leading to the oxidative inactivation of the SAL1 phosphatase. This inactivation prevents the degradation of PAP, causing its accumulation. PAP is then transported out of the chloroplast and into the nucleus, where it inhibits the activity of XRNs.[10] This inhibition leads to the altered expression of stress-responsive genes, ultimately enhancing the plant's tolerance to the environmental challenge.

Emerging Roles in Mammalian Cells

While the signaling functions of PAP are well-established in plants, its role in mammalian cells is less clear and appears to be primarily metabolic. However, some studies suggest that PAP, or the enzymes that regulate its levels, may have broader implications in cellular signaling. For instance, pokeweed antiviral protein (PAP) has been shown to induce the activation of c-Jun NH2-terminal kinase (JNK) in mammalian cells, suggesting a potential link to stress-response pathways.[11][12] Further research is needed to elucidate any direct signaling roles of Adenosine 3',5'-diphosphate in animal cells.

The Role of PAP in Drug Metabolism and Development

The inhibitory effect of PAP on sulfotransferases has significant implications for drug metabolism. Since SULTs are responsible for the metabolism of a wide range of drugs, the accumulation of PAP can lead to decreased clearance and potential toxicity.[2][13] Therefore, understanding the interplay between PAP levels and SULT activity is crucial for predicting drug-drug interactions and for the rational design of drugs that are metabolized through sulfonation. The regulation of drug-metabolizing enzymes is a complex process involving various transcription factors and signaling pathways, and PAP levels can indirectly influence this regulation by modulating SULT activity.[3][14][15]

Experimental Protocols

Quantification of Adenosine 3',5'-diphosphate by HPLC-MS/MS

This protocol provides a method for the sensitive and specific quantification of PAP in plant or animal cell extracts.

Materials:

  • Cell or tissue samples

  • Liquid nitrogen

  • Extraction buffer (e.g., 80% methanol)

  • Internal standard (e.g., ¹³C-labeled PAP)

  • HPLC system coupled to a triple quadrupole mass spectrometer

  • C18 reverse-phase HPLC column

Workflow:

HPLC_Workflow Start Sample Collection & Flash Freezing Homogenization Homogenization in Extraction Buffer with Internal Standard Start->Homogenization Centrifugation1 Centrifugation to Pellet Debris Homogenization->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Drying Evaporation to Dryness Supernatant->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution Centrifugation2 Centrifugation to Remove Particulates Reconstitution->Centrifugation2 Injection HPLC-MS/MS Analysis Centrifugation2->Injection End Data Analysis & Quantification Injection->End

Methodology:

  • Sample Preparation: Flash-freeze collected cell or tissue samples in liquid nitrogen to quench metabolic activity. Homogenize the samples in ice-cold extraction buffer containing a known amount of internal standard.

  • Extraction: Centrifuge the homogenate to pellet cellular debris. Collect the supernatant containing the extracted metabolites.

  • Sample Concentration: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase for HPLC analysis. Centrifuge to remove any insoluble material.

  • HPLC-MS/MS Analysis: Inject the reconstituted sample onto a C18 reverse-phase column. Use a gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid) to separate PAP from other cellular components.[16][17][18][19] Detect and quantify PAP using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both PAP and the internal standard.

Sulfotransferase Activity Assay (Continuous Spectrophotometric)

This assay allows for the real-time monitoring of SULT activity by coupling the production of PAP to a colorimetric or fluorometric signal.[20][21][22]

Principle: This assay utilizes a coupling enzyme system. The SULT of interest catalyzes the transfer of a sulfonyl group from PAPS to a suitable acceptor substrate, producing PAP. A coupling phosphatase then specifically hydrolyzes the 3'-phosphate from PAP, releasing inorganic phosphate (Pi). The released Pi is then detected using a malachite green-based reagent, which forms a colored complex that can be measured spectrophotometrically.[14][23][24][25][26]

Materials:

  • Purified recombinant sulfotransferase

  • Acceptor substrate (e.g., p-nitrophenol for SULT1A1)

  • PAPS

  • Coupling phosphatase (e.g., gPAPP)

  • Malachite Green phosphate detection reagent

  • Assay buffer (e.g., 25 mM Tris, 15 mM MgCl₂, pH 7.5)

  • 96-well microplate and plate reader

Methodology:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the assay buffer, acceptor substrate, and coupling phosphatase.

  • Initiation: Initiate the reaction by adding the sulfotransferase enzyme.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

  • Detection: Stop the reaction and develop the color by adding the Malachite Green reagent.

  • Measurement: Read the absorbance at approximately 620 nm using a microplate reader. The increase in absorbance is proportional to the amount of PAP produced and thus reflects the sulfotransferase activity.

PAP Phosphatase Activity Assay (Malachite Green)

This endpoint assay measures the activity of PAP phosphatases, such as SAL1, by quantifying the release of inorganic phosphate from PAP.

Materials:

  • Purified PAP phosphatase

  • Adenosine 3',5'-diphosphate (PAP) as substrate

  • Assay buffer appropriate for the phosphatase

  • Malachite Green phosphate detection reagent

  • 96-well microplate and plate reader

Methodology:

  • Reaction Setup: In a 96-well plate, add the assay buffer and the PAP phosphatase enzyme.

  • Initiation: Start the reaction by adding the PAP substrate.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme for a set time.

  • Detection: Stop the reaction and add the Malachite Green reagent to detect the released inorganic phosphate.

  • Measurement: Measure the absorbance at approximately 620 nm. The amount of phosphate is determined by comparison to a standard curve of known phosphate concentrations.

Conclusion

Adenosine 3',5'-diphosphate is a molecule of growing importance in cellular biology. While its role as a byproduct and inhibitor of sulfotransferase reactions is well-established and has significant implications for drug metabolism, its function as a key signaling molecule in the plant stress response highlights its broader regulatory capacity. The experimental protocols and quantitative data provided in this guide offer a foundation for researchers to further explore the multifaceted roles of PAP in both health and disease. Future investigations into the potential signaling roles of PAP in mammalian cells and the precise quantification of its cellular concentrations under various physiological and pathological conditions will undoubtedly provide deeper insights into the intricate network of cellular regulation.

References

Adenosine 3',5'-Diphosphate: A Key Retrograde Signaling Molecule in Cellular Stress Responses

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Retrograde signaling, the communication from organelles to the nucleus, is a critical process for cellular homeostasis and adaptation to stress. A key player in this signaling cascade, particularly in plants, is adenosine (B11128) 3',5'-diphosphate (PAP). This molecule accumulates in chloroplasts and mitochondria under various stress conditions, including drought and high light, and acts as a mobile signal to modulate nuclear gene expression. This guide provides a comprehensive overview of the core aspects of PAP as a retrograde signaling molecule, including its synthesis, degradation, and mechanism of action. We present quantitative data on the SAL1-PAP-XRN signaling pathway, detailed experimental protocols for its study, and visual representations of the key pathways and workflows.

Introduction to Adenosine 3',5'-Diphosphate (PAP) Retrograde Signaling

Cellular organelles, such as chloroplasts and mitochondria, are central to a cell's response to environmental and metabolic cues. To coordinate a whole-cell response, these organelles communicate their status to the nucleus through a process known as retrograde signaling[1]. Adenosine 3',5'-diphosphate (PAP) has emerged as a crucial retrograde signaling molecule, primarily studied in the context of plant stress responses[2][3].

PAP is a byproduct of sulfur metabolism and is typically maintained at low levels within the cell[4][5]. However, under conditions of abiotic stress, such as drought and high light intensity, the cellular concentration of PAP dramatically increases[2][3]. This accumulation of PAP in the chloroplasts and mitochondria initiates a signaling cascade that ultimately alters nuclear gene expression, leading to enhanced stress tolerance[2][6].

The central pathway for PAP signaling involves its synthesis, its degradation by the phosphatase SAL1 (also known as FRY1), its transport to the nucleus, and its subsequent inhibition of 5'-3' exoribonucleases (XRNs)[2][3][7]. This inhibition of RNA degradation machinery leads to the altered expression of a suite of stress-responsive genes[2]. Furthermore, the SAL1-PAP retrograde pathway has been shown to interact with other crucial signaling pathways, including that of the plant hormone abscisic acid (ABA), to fine-tune physiological responses such as stomatal closure[8].

This technical guide will delve into the quantitative aspects of the SAL1-PAP-XRN pathway, provide detailed experimental methodologies for its investigation, and offer visual diagrams to elucidate the complex relationships within this signaling network.

The Core Signaling Pathway: SAL1-PAP-XRN

The SAL1-PAP-XRN signaling pathway is the cornerstone of PAP-mediated retrograde signaling. Under normal physiological conditions, the dual-function phosphatase SAL1, located in both chloroplasts and mitochondria, actively degrades PAP to adenosine monophosphate (AMP), thus keeping its concentration low[7][9].

During periods of stress, such as high light or drought, the production of reactive oxygen species (ROS) within the organelles leads to the oxidative inactivation of SAL1[10]. This inhibition of SAL1 activity results in the accumulation of PAP within the chloroplasts and mitochondria[2][7]. The accumulated PAP is then transported out of the organelles and into the cytosol, from where it can translocate to the nucleus[11].

In the nucleus, PAP exerts its primary effect by inhibiting the activity of 5'-3' exoribonucleases (XRNs), specifically the nuclear-localized XRN2 and XRN3 in Arabidopsis[12]. These enzymes are responsible for the degradation of various RNA molecules. By inhibiting XRNs, PAP stabilizes specific mRNA transcripts, leading to an upregulation of stress-responsive genes and contributing to the plant's ability to tolerate adverse conditions[2][13].

Signaling Pathway Diagram

SAL1_PAP_XRN_Pathway cluster_organelle Chloroplast / Mitochondrion cluster_nucleus Nucleus Stress Drought / High Light ROS ROS Stress->ROS SAL1_active SAL1 (Active) ROS->SAL1_active inactivates SAL1_inactive SAL1 (Inactive) PAP_organelle PAP SAL1_active->PAP_organelle catalyzes PAP_synthesis Sulfur Metabolism Byproduct PAP_synthesis->PAP_organelle AMP AMP PAP_organelle->AMP degradation PAP_nucleus PAP PAP_organelle->PAP_nucleus transport XRN XRNs (XRN2, XRN3) PAP_nucleus->XRN inhibits RNA_degradation RNA Degradation XRN->RNA_degradation mediates Gene_Expression Stress-Responsive Gene Expression RNA_degradation->Gene_Expression downregulates

Caption: The SAL1-PAP-XRN retrograde signaling pathway.

Quantitative Data

The following tables summarize key quantitative data related to the SAL1-PAP-XRN signaling pathway, providing a basis for experimental design and interpretation.

Table 1: PAP Concentration in Arabidopsis thaliana
ConditionGenotypeFold Change in PAP vs. Wild Type (unstressed)Reference
Unstressedsal1 mutant~20-fold increase[2][3][12]
Drought StressWild TypeSignificant increase[2][6]
Table 2: Enzyme Kinetics of SAL1 Phosphatase
EnzymeSubstrateKm (µM)kcat (min-1)Reference
Monomeric A. thaliana SAL1 (reduced)PAP9.9 ± 3.3123 ± 18[7]
Monomeric A. thaliana SAL1 (oxidized)PAP8.3 ± 1.2119 ± 13[7]
Dimeric A. thaliana SAL1 (reduced)PAP8.7 ± 5.224.4 ± 1.1[7]
Dimeric A. thaliana SAL1 (oxidized)PAP4.2 ± 1.84.3 ± 1.3[7]
Table 3: Inhibition of Exoribonucleases by PAP
EnzymeOrganismPAP Concentration% InhibitionReference
XRNsSaccharomyces cerevisiae (yeast)0.1 mM40-65%[12][14]
XRN1HumanNanomolar rangePotent inhibitor[15]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to study the SAL1-PAP-XRN signaling pathway.

Protocol for PAP Extraction and Quantification from Arabidopsis Tissue by HPLC with Fluorescence Derivatization

This protocol is adapted from methods for adenine (B156593) nucleotide analysis and can be optimized for PAP quantification.

Workflow Diagram

HPLC_Workflow Start Plant Tissue Collection (Flash-freeze in liquid N2) Grind Grind to a fine powder in liquid N2 Start->Grind Extract Extract with Perchloric Acid Grind->Extract Centrifuge1 Centrifuge to pellet debris Extract->Centrifuge1 Neutralize Neutralize supernatant with K2CO3 Centrifuge1->Neutralize Centrifuge2 Centrifuge to remove KClO4 precipitate Neutralize->Centrifuge2 Derivatize Fluorescent Derivatization (e.g., with chloroacetaldehyde) Centrifuge2->Derivatize HPLC HPLC Analysis (Reversed-phase column with fluorescence detection) Derivatize->HPLC Quantify Quantification against standard curve HPLC->Quantify

Caption: Workflow for PAP extraction and quantification.

Materials:

Procedure:

  • Sample Collection and Homogenization:

    • Harvest Arabidopsis leaf tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction:

    • Transfer the frozen powder to a pre-weighed tube and add ice-cold perchloric acid.

    • Vortex thoroughly and incubate on ice for 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Neutralization:

    • Carefully transfer the supernatant to a new tube.

    • Neutralize the extract by adding a solution of potassium carbonate (K2CO3) dropwise until the pH is between 6.5 and 7.0. This will precipitate the perchlorate (B79767) as potassium perchlorate.

    • Incubate on ice for 15 minutes.

    • Centrifuge at high speed for 10 minutes at 4°C to pellet the potassium perchlorate.

  • Fluorescent Derivatization:

    • Take an aliquot of the neutralized supernatant and add chloroacetaldehyde and acetate buffer (pH 4.5) to convert adenine-containing molecules to their fluorescent 1,N6-etheno derivatives[7].

    • Incubate the reaction mixture at 60°C for 60 minutes in the dark[7].

    • Cool the reaction on ice.

  • HPLC Analysis:

    • Inject the derivatized sample onto a reversed-phase C18 column.

    • Separate the compounds using an appropriate gradient with a mobile phase containing an ion-pairing reagent[7].

    • Detect the fluorescent etheno-PAP derivative using a fluorescence detector with excitation at ~280 nm and emission at ~410 nm[7].

  • Quantification:

    • Prepare a standard curve using known concentrations of PAP standard that have been subjected to the same derivatization procedure.

    • Quantify the amount of PAP in the samples by comparing their peak areas to the standard curve.

Protocol for in vitro SAL1 Phosphatase Activity Assay

This protocol describes how to measure the activity of recombinant SAL1 protein using PAP as a substrate.

Workflow Diagram

SAL1_Assay_Workflow Start Prepare Reaction Mix (Buffer, MgCl2, DTT) Add_Enzyme Add Recombinant SAL1 Start->Add_Enzyme Add_Substrate Add PAP to start reaction Add_Enzyme->Add_Substrate Incubate Incubate at optimal temperature Add_Substrate->Incubate Stop_Reaction Stop reaction at time points Incubate->Stop_Reaction Detect_Pi Detect released inorganic phosphate (Pi) (e.g., Malachite Green assay) Stop_Reaction->Detect_Pi Calculate Calculate enzyme activity Detect_Pi->Calculate

Caption: Workflow for SAL1 phosphatase activity assay.

Materials:

  • Recombinant SAL1 protein

  • PAP substrate

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

  • Magnesium chloride (MgCl2)

  • Dithiothreitol (DTT)

  • Malachite Green phosphate detection kit or similar phosphate quantification reagent

  • 96-well microplate and plate reader

Procedure:

  • Reaction Setup:

    • In a 96-well microplate, prepare a reaction mixture containing the reaction buffer, MgCl2, and DTT.

    • Add the purified recombinant SAL1 protein to the reaction mixture.

    • Pre-incubate the plate at the desired reaction temperature (e.g., 30°C) for 5 minutes.

  • Enzyme Reaction:

    • Initiate the reaction by adding a known concentration of PAP to each well.

    • Incubate the reaction for a specific time course (e.g., 0, 5, 10, 15, 30 minutes).

  • Stopping the Reaction and Phosphate Detection:

    • At each time point, stop the reaction by adding the stop solution from the Malachite Green kit.

    • Add the Malachite Green reagent to detect the amount of inorganic phosphate (Pi) released from the hydrolysis of PAP.

    • Incubate for color development according to the manufacturer's instructions.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., ~620 nm) using a microplate reader.

    • Create a standard curve using known concentrations of inorganic phosphate.

    • Calculate the amount of Pi produced at each time point and determine the initial reaction velocity.

    • Enzyme activity can be expressed as nmol of Pi released per minute per mg of protein.

Protocol for in vitro Exoribonuclease (XRN) Inhibition Assay

This protocol describes how to assess the inhibitory effect of PAP on the activity of a 5'-3' exoribonuclease.

Workflow Diagram

XRN_Assay_Workflow Start Prepare Radiolabeled RNA substrate (5'-monophosphate) Prepare_Mix Prepare reaction mix (Buffer, MgCl2, DTT) Start->Prepare_Mix Add_Inhibitor Add PAP at various concentrations Prepare_Mix->Add_Inhibitor Add_Enzyme Add Recombinant XRN Add_Inhibitor->Add_Enzyme Incubate Incubate at optimal temperature Add_Enzyme->Incubate Stop_Reaction Stop reaction at time points (e.g., with formamide (B127407) loading dye) Incubate->Stop_Reaction Analyze Analyze RNA degradation (Denaturing PAGE and autoradiography) Stop_Reaction->Analyze Quantify Quantify remaining full-length RNA Analyze->Quantify

Caption: Workflow for XRN inhibition assay.

Materials:

  • Recombinant 5'-3' exoribonuclease (e.g., yeast XRN1)

  • Radiolabeled single-stranded RNA substrate with a 5'-monophosphate end

  • PAP

  • Reaction buffer (e.g., Tris-HCl, pH 7.9, containing KCl, MgCl2, and DTT)[2]

  • Formamide loading dye

  • Denaturing polyacrylamide gel

  • Phosphorimager or X-ray film

Procedure:

  • RNA Substrate Preparation:

    • Synthesize a short RNA oligonucleotide in vitro using T7 RNA polymerase and a radiolabeled nucleotide (e.g., [α-32P]UTP).

    • Treat the transcribed RNA with a pyrophosphohydrolase to generate a 5'-monophosphate end, which is the preferred substrate for XRNs.

    • Purify the radiolabeled RNA substrate.

  • Inhibition Assay:

    • In separate tubes, prepare reaction mixtures containing the reaction buffer.

    • Add increasing concentrations of PAP to the tubes. Include a control with no PAP.

    • Add the purified recombinant XRN enzyme to each tube and pre-incubate for a short period on ice.

  • Enzyme Reaction:

    • Initiate the degradation reaction by adding the radiolabeled RNA substrate to each tube.

    • Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a defined time course.

  • Analysis of RNA Degradation:

    • At different time points, take aliquots from each reaction and stop the reaction by adding formamide loading dye.

    • Separate the RNA products on a denaturing polyacrylamide gel.

    • Visualize the radiolabeled RNA by autoradiography or using a phosphorimager.

  • Data Analysis:

    • Quantify the amount of full-length RNA remaining at each time point for each PAP concentration.

    • Plot the percentage of remaining RNA against time to determine the degradation rate.

    • Calculate the percent inhibition of XRN activity at each PAP concentration. From this data, an IC50 value can be determined.

Protocol for Stomatal Aperture Measurement in Response to PAP

This protocol details how to measure changes in stomatal aperture in Arabidopsis epidermal peels upon treatment with PAP.

Procedure:

  • Preparation of Epidermal Peels:

    • Excise epidermal peels from the abaxial side of fully expanded Arabidopsis leaves[12].

    • Immediately float the peels on an opening buffer (e.g., 5 mM MES, pH 6.1, 50 mM KCl) and incubate under light for 2-3 hours to induce stomatal opening[12].

  • PAP Treatment:

    • Prepare a series of PAP solutions in the opening buffer at different concentrations (e.g., 0 µM, 10 µM, 50 µM, 100 µM, 500 µM).

    • Transfer the epidermal peels with open stomata to the different PAP solutions.

    • Incubate for a specific duration (e.g., 90 minutes) under the same light conditions[12].

  • Microscopy and Image Acquisition:

    • Mount the epidermal peels on a microscope slide in the respective treatment solution.

    • Observe the stomata under a light microscope and capture digital images.

  • Stomatal Aperture Measurement:

    • Use image analysis software (e.g., ImageJ) to measure the width and length of the stomatal pore[4].

    • For each treatment, measure a sufficient number of stomata (e.g., at least 60 from multiple peels) to ensure statistical significance.

  • Data Analysis:

    • Calculate the average stomatal aperture for each PAP concentration.

    • Plot the average stomatal aperture against the PAP concentration to generate a dose-response curve.

    • Perform statistical analysis to determine the significance of the changes in stomatal aperture.

Conclusion

Adenosine 3',5'-diphosphate is a vital retrograde signaling molecule that plays a important role in the plant's response to abiotic stress. The SAL1-PAP-XRN pathway provides a clear mechanism by which the status of organelles can be communicated to the nucleus to orchestrate a coordinated cellular response. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate this important signaling pathway and explore its potential for enhancing stress tolerance in plants and for identifying novel therapeutic targets. Further research into the transport mechanisms of PAP and the identification of additional downstream targets will undoubtedly provide a more complete understanding of its role in cellular signaling.

References

The Dawn of a "Second Phosphate": The Discovery and Early History of Adenosine 3',5'-diphosphate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular metabolism, the discovery of novel nucleotides has often heralded paradigm shifts in our understanding of biological processes. While molecules like ATP and ADP were long recognized as central to energy currency, the mid-20th century unveiled a new layer of complexity with the identification of Adenosine (B11128) 3',5'-diphosphate, more commonly known as Adenosine 3',5'-bisphosphate or 3'-phosphoadenosine-5'-phosphate (PAP). This molecule, initially a byproduct in the newly discovered sulfation pathway, has since emerged as a critical signaling molecule in its own right. This technical guide delves into the historical discovery of PAP, inextricably linked to the groundbreaking work on "active sulfate (B86663)," and provides a detailed look at the experimental methodologies that first brought this important nucleotide to light.

The Quest for "Active Sulfate": A Historical Perspective

The story of Adenosine 3',5'-diphosphate begins with the scientific pursuit to understand how inert sulfate is utilized in biological systems for the synthesis of a vast array of sulfated compounds, including steroids, phenols, and polysaccharides. In the early 1950s, the prevailing hypothesis was the existence of an "active" form of sulfate that could act as a donor in enzymatic reactions.

It was the seminal work of Phillips W. Robbins and Fritz Lipmann in the mid-1950s that unraveled this mystery. Their research, primarily using enzyme fractions from rat liver, led to the identification of 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the universal sulfate donor.[1] In their landmark 1956 paper, they first reported the identification of this "enzymatically active sulfate."[2] The subsequent transfer of the sulfate group from PAPS to an acceptor molecule invariably produced Adenosine 3',5'-diphosphate (PAP). Thus, the discovery of PAP was a direct consequence of the elucidation of the sulfation pathway.

The Two-Step Activation of Sulfate

Robbins and Lipmann demonstrated that the formation of PAPS is not a single event but a two-step enzymatic process, a pathway that is now known to be highly conserved across diverse life forms.[1]

  • Formation of Adenosine-5'-phosphosulfate (APS): The first step involves the reaction of ATP and inorganic sulfate, catalyzed by the enzyme ATP sulfurylase. This reaction forms APS and pyrophosphate (PPi).[3]

  • Phosphorylation of APS to PAPS: The second step is the phosphorylation of the 3'-hydroxyl group of APS by a second molecule of ATP, a reaction catalyzed by APS kinase. This yields the "active sulfate," PAPS.[4]

The subsequent utilization of PAPS in sulfation reactions, catalyzed by sulfotransferases, results in the transfer of the sulfonate group to an acceptor molecule and the release of Adenosine 3',5'-diphosphate (PAP).[5]

Signaling Pathways and Experimental Workflows

The discovery of Adenosine 3',5'-diphosphate was fundamentally linked to the elucidation of the sulfation pathway. The following diagrams illustrate the core biochemical pathway and the general experimental workflow used in its initial discovery.

PAPS_Synthesis_Pathway cluster_0 Step 1: APS Formation cluster_1 Step 2: PAPS Formation ATP1 ATP ATP_Sulfurylase ATP Sulfurylase ATP1->ATP_Sulfurylase SO4 Sulfate (SO₄²⁻) SO4->ATP_Sulfurylase APS Adenosine-5'- phosphosulfate (APS) APS_Kinase APS Kinase APS->APS_Kinase PPi Pyrophosphate (PPi) ATP_Sulfurylase->APS ATP_Sulfurylase->PPi ATP2 ATP ATP2->APS_Kinase PAPS 3'-phosphoadenosine-5'- phosphosulfate (PAPS) (Active Sulfate) ADP ADP APS_Kinase->PAPS APS_Kinase->ADP

Figure 1: The two-step enzymatic synthesis of PAPS.

Sulfation_and_PAP_Formation PAPS PAPS Sulfotransferase Sulfotransferase (SULT) PAPS->Sulfotransferase Acceptor Acceptor Substrate (R-OH) Acceptor->Sulfotransferase Sulfated_Product Sulfated Product (R-O-SO₃⁻) Sulfotransferase->Sulfated_Product PAP Adenosine 3',5'-diphosphate (PAP) Sulfotransferase->PAP

Figure 2: The sulfotransferase reaction and the formation of PAP.

Experimental_Workflow Start Rat Liver Homogenate Fractionation Enzyme Fractionation (e.g., Ammonium (B1175870) Sulfate Precipitation) Start->Fractionation Enzyme_Assay Enzymatic Reaction (with ATP, Sulfate, and Acceptor) Fractionation->Enzyme_Assay Separation Separation of Nucleotides (Paper Chromatography / Ion-Exchange) Enzyme_Assay->Separation Characterization Characterization of Products (UV spectroscopy, Chemical Analysis) Separation->Characterization End Identification of PAPS and PAP Characterization->End

Figure 3: General experimental workflow for the discovery of PAPS and PAP.

Detailed Experimental Protocols

The following protocols are reconstructed based on the methodologies described in the seminal works of the 1950s and have been adapted to reflect a more standardized format.

Protocol 1: Preparation of Enzyme Fractions from Rat Liver

This protocol describes the initial steps to partially purify the enzymes responsible for sulfate activation.

  • 1. Homogenization:

    • Fresh or frozen rat livers were homogenized in a cold buffer solution (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4) using a Potter-Elvehjem homogenizer.

  • 2. Centrifugation:

    • The homogenate was centrifuged at high speed (e.g., 100,000 x g for 60 minutes) to pellet microsomes and other cellular debris, yielding a clear supernatant (cytosolic fraction).

  • 3. Ammonium Sulfate Fractionation:

    • The cytosolic fraction was subjected to fractional precipitation with ammonium sulfate. Different protein fractions were collected by centrifugation after adding increasing concentrations of saturated ammonium sulfate solution.

    • Robbins and Lipmann found that the ATP sulfurylase and APS kinase activities could be separated into different fractions, for instance, the 0-45% and 45-65% saturation fractions, respectively.

Protocol 2: Assay for PAPS Synthesis

This assay was crucial for identifying the "active sulfate" donor.

  • 1. Reaction Mixture:

    • A typical reaction mixture contained:

      • Tris buffer (e.g., 0.1 M, pH 7.5)

      • ATP (e.g., 5-10 mM)

      • Magnesium chloride (MgCl₂) (e.g., 10-20 mM)

      • Inorganic sulfate (e.g., Na₂SO₄), often radiolabeled with ³⁵S for detection.

      • Enzyme fraction(s).

  • 2. Incubation:

    • The reaction was initiated by the addition of the enzyme and incubated at 37°C for a defined period (e.g., 30-60 minutes).

  • 3. Termination:

    • The reaction was stopped, often by heating or the addition of acid.

  • 4. Analysis:

    • The reaction products were analyzed using techniques like paper chromatography or paper electrophoresis to separate the newly synthesized ³⁵S-labeled PAPS from unreacted ³⁵SO₄²⁻ and other components.

Protocol 3: Assay for Sulfotransferase Activity and PAP Formation

This assay demonstrated the transfer of sulfate from PAPS to an acceptor and the concomitant formation of PAP.

  • 1. Reaction Mixture:

    • A typical reaction mixture contained:

      • Buffer (e.g., Tris buffer, pH 7.5)

      • Synthesized PAPS (or a PAPS-generating system)

      • An acceptor molecule (e.g., p-nitrophenol)

      • A sulfotransferase-containing enzyme fraction.

  • 2. Incubation and Termination:

    • Similar to the PAPS synthesis assay.

  • 3. Analysis of Products:

    • The formation of the sulfated product (e.g., p-nitrophenylsulfate) could be measured spectrophotometrically.

    • The formation of PAP was confirmed by co-chromatography with a chemically synthesized or previously isolated standard.

Protocol 4: Separation and Identification of Nucleotides

The separation and identification of the novel adenosine phosphates were critical to their discovery.

  • 1. Paper Chromatography:

    • A widely used technique at the time. Samples were spotted onto filter paper (e.g., Whatman No. 1) and developed in a solvent system.

    • A common solvent system for separating adenosine phosphates was isobutyric acid-ammonia-water.

    • The separated spots were visualized under UV light and their positions (Rf values) were compared to known standards (ATP, ADP, AMP).

  • 2. Ion-Exchange Chromatography:

    • This technique provided better resolution. Columns packed with anion-exchange resins (e.g., Dowex-1) were used.[3]

    • Nucleotides were bound to the resin and then eluted with a gradient of increasing salt concentration (e.g., NaCl or formate (B1220265) buffers). The elution profile would separate compounds based on their net negative charge.

  • 3. Characterization:

    • UV Spectroscopy: The characteristic UV absorbance of the adenine (B156593) base at ~260 nm was used to identify and quantify the isolated compounds.

    • Phosphate Analysis: The number of phosphate groups was determined by measuring the amount of inorganic phosphate released after acid hydrolysis.

    • Enzymatic Analysis: Specific enzymes, such as phosphatases, were used to selectively remove phosphate groups to aid in structural elucidation. For example, treatment of PAP with a 3'-nucleotidase would yield AMP.

Quantitative Data from Early Studies

The early publications on the discovery of PAP and PAPS focused more on the qualitative identification and the elucidation of the biochemical pathway rather than extensive quantitative kinetic analyses. However, some quantitative data can be gleaned from these foundational studies.

ParameterValue/ObservationExperimental ContextReference
Enzyme Fractionation ATP sulfurylase and APS kinase activities were separable by ammonium sulfate fractionation.Rat liver homogenates.[1]
PAPS Synthesis Required both ATP and inorganic sulfate.In vitro assays with purified enzyme fractions.[2]
Stoichiometry The formation of one mole of PAPS required two moles of ATP.In vitro assays.[1]
Product of Sulfation PAP was identified as the product remaining after sulfate transfer from PAPS.In vitro sulfotransferase assays.[5]

Conclusion

The discovery of Adenosine 3',5'-diphosphate was a pivotal moment in biochemistry, not only for its role in the newly defined sulfation pathway but also as a harbinger of its future recognition as a key signaling molecule. The meticulous experimental work of Robbins and Lipmann, employing the analytical techniques of their time, laid the foundation for our current understanding of sulfate metabolism and its profound implications in health and disease. This technical guide provides a glimpse into the ingenuity and rigorous scientific inquiry that led to the identification of this "second phosphate" on adenosine, a discovery that continues to resonate in modern biological research.

References

Adenosine 3',5'-diphosphate: A Core Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Biochemical Properties, Signaling Roles, and Experimental Analysis of a Key Cellular Metabolite

Adenosine (B11128) 3',5'-diphosphate (A3'5'P), also known as 3'-phosphoadenosine 5'-phosphate (PAP), is a critical nucleotide metabolite involved in a variety of fundamental cellular processes. Arising as a byproduct of sulfotransferase reactions, A3'5'P plays a significant role in sulfur metabolism and has emerged as a key signaling molecule. Its accumulation can be toxic, necessitating tight regulatory control by specific phosphatases. This technical guide provides a comprehensive overview of the biochemical properties of A3'5'P, details on its interactions with enzymes, its role in signaling pathways, and protocols for its experimental investigation, tailored for researchers, scientists, and professionals in drug development.

Core Biochemical and Physical Properties

Adenosine 3',5'-diphosphate is a purine (B94841) ribonucleotide comprised of an adenine (B156593) base, a ribose sugar, and two phosphate (B84403) groups attached to the 3' and 5' positions of the ribose. This distinguishes it from its more commonly known isomer, adenosine 5'-diphosphate (ADP), where the two phosphate groups are linked in a pyrophosphate chain at the 5' position.

PropertyValueReference
Molecular Formula C₁₀H₁₅N₅O₁₀P₂--INVALID-LINK--
Molar Mass 427.20 g/mol --INVALID-LINK--
Synonyms 3'-Phosphoadenosine 5'-phosphate, PAP, 3',5'-ADP--INVALID-LINK--
Solubility Soluble in waterSigma-Aldrich

Role in Sulfation Pathways and Enzyme Inhibition

A primary and well-characterized role of A3'5'P is its function as a product of sulfotransferase (SULT) reactions. In these reactions, the universal sulfate (B86663) donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), transfers its sulfonate group to a substrate, yielding a sulfated product and A3'5'P.[1]

A3'5'P is a potent product inhibitor of many sulfotransferases, playing a crucial role in regulating the process of sulfation. This inhibition is a key feedback mechanism that controls the levels of sulfated metabolites in the cell.

EnzymeSubstrateKi (Inhibition Constant)Reference
Heparan Sulfate Sulfotransferase-0.07 µM[2]
Sulfotransferase 1A1 (SULT1A1)p-Nitrophenol~10 nM[3]
Sulfotransferase 1A1 (SULT1A1)β-Naphthol~10 nM[3]
Sulfotransferase 1A1 (SULT1A1)17β-Estradiol (in MCF-7 cells)19 nM[3]

The binding affinity of molecules to proteins is quantified by the dissociation constant (Kd), with lower values indicating tighter binding. While specific Kd values for the direct binding of A3'5'P to a wide range of proteins are not extensively documented, the binding of related ligands to sulfotransferases in the presence of A3'5'P (as the SULT-PAP complex) provides insight into the high-affinity interactions that can occur. For instance, the potent inhibitor 17α-ethinylestradiol binds to the SULT1A1-PAP complex with a Kd of 4.3 ± 1.7 nM.[3]

Signaling Pathways and Cellular Regulation

While the signaling roles of ATP and adenosine are well-established in purinergic signaling, the specific signaling functions of A3'5'P are an area of active research. In plants, A3'5'P acts as a retrograde signaling molecule, communicating stress signals from the chloroplasts and mitochondria to the nucleus.[4] In mammalian cells, its roles are less defined but are beginning to be elucidated. The accumulation of A3'5'P is known to be toxic, suggesting that its cellular concentration is tightly regulated and that it may act as a signal of metabolic stress or dysregulation of sulfation pathways.[5]

The primary mechanism for regulating intracellular A3'5'P levels is through the action of 3'(2'),5'-bisphosphate nucleotidases and phosphatases, which hydrolyze A3'5'P to adenosine monophosphate (AMP) and inorganic phosphate.

PAP_Metabolism PAPS 3'-Phosphoadenosine-5'-phosphosulfate (PAPS) SULT Sulfotransferase (SULT) PAPS->SULT Substrate Acceptor Substrate Substrate->SULT Sulfated_Product Sulfated Product PAP Adenosine 3',5'-diphosphate (A3'5'P / PAP) PAP->SULT Product Inhibition PAP_Phosphatase PAP Phosphatase PAP->PAP_Phosphatase Hydrolysis AMP Adenosine Monophosphate (AMP) Pi Inorganic Phosphate (Pi) SULT->Sulfated_Product SULT->PAP Product PAP_Phosphatase->AMP PAP_Phosphatase->Pi

Metabolic pathway of Adenosine 3',5'-diphosphate (PAP) generation and degradation.

Cellular Concentrations

Direct and comprehensive measurements of A3'5'P concentrations across various mammalian cell types and tissues are not widely available. However, understanding the cellular context of related adenosine nucleotides can provide a useful reference. For instance, interstitial concentrations of adenosine in human skeletal muscle at rest are approximately 220 ± 100 nmol/L, while ATP concentrations are around 126 ± 30 nmol/L.[6] The intracellular concentration of ATP is significantly higher, in the millimolar range.[7] Given that A3'5'P is a product of ongoing metabolic processes, its concentration is expected to be dynamically regulated and may vary significantly depending on the metabolic state of the cell and the activity of sulfotransferases and PAP phosphatases.

Experimental Protocols

Quantification of Adenosine 3',5'-diphosphate by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of A3'5'P.

1. Sample Preparation:

  • Cellular or tissue samples are homogenized in a cold extraction buffer (e.g., 80% methanol) to precipitate proteins and quench enzymatic activity.

  • The mixture is centrifuged at high speed (e.g., 14,000 x g) at 4°C.

  • The supernatant containing the metabolites is collected and dried under a stream of nitrogen or by lyophilization.

  • The dried extract is reconstituted in a suitable solvent (e.g., 5% methanol (B129727) in water) for LC-MS/MS analysis.

2. LC-MS/MS Parameters:

  • Chromatography: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for retaining and separating polar molecules like A3'5'P.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate) and an organic solvent (e.g., acetonitrile) is typically used.

  • Mass Spectrometry: The analysis is performed in negative ion mode using electrospray ionization (ESI). Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for A3'5'P.

    • Precursor Ion (Q1): m/z 426.0

    • Product Ions (Q3): m/z 346.0 (loss of HPO₃), m/z 134.0 (adenine fragment) (Note: These transitions should be optimized on the specific mass spectrometer being used.)

3. Quantification:

  • A standard curve is generated using known concentrations of a purified A3'5'P standard.

  • An internal standard (e.g., a stable isotope-labeled version of A3'5'P) should be used to correct for matrix effects and variations in sample processing.

LCMS_Workflow Sample Cell/Tissue Sample Extraction Metabolite Extraction (e.g., 80% Methanol) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying Drying Supernatant->Drying Reconstitution Reconstitution Drying->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Analysis LCMS->Data

General workflow for the quantification of A3'5'P by LC-MS/MS.
PAP Phosphatase Activity Assay (Malachite Green Method)

This colorimetric assay measures the activity of PAP phosphatases by detecting the inorganic phosphate (Pi) released from the hydrolysis of A3'5'P.

1. Reagents:

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂.

  • Substrate: Adenosine 3',5'-diphosphate (A3'5'P) solution in assay buffer.

  • Enzyme: Purified PAP phosphatase or cell lysate containing the enzyme.

  • Malachite Green Reagent: A solution of malachite green hydrochloride and ammonium molybdate (B1676688) in acid.

  • Stopping Solution: e.g., Sodium citrate.

2. Assay Procedure:

  • Prepare a reaction mixture containing assay buffer and A3'5'P substrate in a 96-well plate.

  • Initiate the reaction by adding the enzyme preparation to the wells.

  • Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by adding the stopping solution.

  • Add the Malachite Green reagent to each well. A green color will develop in the presence of inorganic phosphate.

  • After a short incubation at room temperature, measure the absorbance at ~620-650 nm using a microplate reader.

3. Quantification:

  • A standard curve is prepared using known concentrations of a phosphate standard.

  • The amount of phosphate released in the enzymatic reaction is determined by comparing the absorbance values to the standard curve.

  • Enzyme activity is typically expressed as nmol of Pi released per minute per mg of protein.

Phosphatase_Assay Prepare_Reaction Prepare Reaction Mix (Buffer + A3'5'P) Add_Enzyme Add PAP Phosphatase Prepare_Reaction->Add_Enzyme Incubate Incubate (e.g., 37°C) Add_Enzyme->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Add_Malachite_Green Add Malachite Green Reagent Stop_Reaction->Add_Malachite_Green Measure_Absorbance Measure Absorbance (~620-650 nm) Add_Malachite_Green->Measure_Absorbance Calculate_Activity Calculate Enzyme Activity Measure_Absorbance->Calculate_Activity

Workflow for a PAP phosphatase activity assay using the malachite green method.

Conclusion

Adenosine 3',5'-diphosphate is a multifaceted molecule that stands at the intersection of sulfur metabolism and cellular signaling. Its role as a product inhibitor of sulfotransferases highlights its importance in regulating a fundamental biochemical pathway. While its signaling functions in mammalian cells are still being uncovered, the toxicity associated with its accumulation and its established role in plant stress signaling point towards a broader significance in cellular homeostasis and response to metabolic cues. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the biochemical properties and physiological relevance of this intriguing nucleotide. As our understanding of A3'5'P continues to grow, it may present new opportunities for therapeutic intervention in diseases associated with dysregulated sulfation and cellular stress.

References

An In-depth Technical Guide to Adenosine 3',5'-Diphosphate (PAP) Metabolism and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine (B11128) 3',5'-diphosphate (PAP) is a critical signaling molecule and a byproduct of essential metabolic pathways, including sulfur and lipid metabolism.[1] The intracellular concentration of PAP is tightly regulated, as its accumulation can be toxic to cellular systems.[2] This technical guide provides a comprehensive overview of the metabolic pathways governing PAP synthesis and degradation, with a focus on the key enzymes involved, their kinetics, and detailed experimental protocols for their study. This document is intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry engaged in the study of nucleotide metabolism and its implications for drug development.

Introduction to Adenosine 3',5'-Diphosphate (PAP)

Adenosine 3',5'-diphosphate, also known as 3'-phosphoadenosine-5'-phosphate, is a nucleotide composed of an adenine (B156593) base, a ribose sugar, and two phosphate (B84403) groups attached to the 3' and 5' positions of the ribose.[2] It is primarily generated as a byproduct of sulfotransferase reactions, where the sulfuryl group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) is transferred to an acceptor molecule.[2]

While once considered merely a metabolic byproduct, PAP has emerged as a crucial signaling molecule in various organisms, particularly in plants, where it plays a central role in responses to abiotic stresses such as drought and high light.[3][4] In mammalian cells, the roles of PAP are less well-defined but are of growing interest due to its potential involvement in cellular signaling and the implications of its metabolism for human health and disease. The regulation of PAP levels is critical, and its degradation is primarily managed by a class of enzymes known as PAP phosphatases.[2]

PAP Metabolism: Synthesis and Degradation Pathways

The metabolism of PAP is a dynamic process involving its synthesis from PAPS and its subsequent degradation to adenosine monophosphate (AMP) and inorganic phosphate (Pi).

Synthesis of PAP

PAP is predominantly formed during sulfonation reactions catalyzed by sulfotransferases (SULTs). These enzymes utilize PAPS as a universal sulfuryl group donor for the modification of a wide range of substrates, including hormones, neurotransmitters, and xenobiotics. The transfer of the sulfuryl group to an acceptor molecule releases PAP.

PAP_Synthesis PAPS 3'-Phosphoadenosine-5'-phosphosulfate (PAPS) Sulfotransferase Sulfotransferase (SULT) PAPS->Sulfotransferase Acceptor Acceptor Molecule Acceptor->Sulfotransferase PAP Adenosine 3',5'-diphosphate (PAP) Sulfotransferase->PAP releases Sulfated_Acceptor Sulfated Acceptor Sulfotransferase->Sulfated_Acceptor produces PAP_Degradation cluster_degradation PAP Degradation PAP Adenosine 3',5'-diphosphate (PAP) PAP_Phosphatase PAP Phosphatase (e.g., SAL1, NUDT5) PAP->PAP_Phosphatase H2O H₂O H2O->PAP_Phosphatase AMP Adenosine Monophosphate (AMP) PAP_Phosphatase->AMP Pi Inorganic Phosphate (Pi) PAP_Phosphatase->Pi NUDT5_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_setup 2. Assay Setup cluster_reaction 3. Reaction cluster_detection 4. Detection & Analysis PAP_sol Prepare PAP Solution Plate_setup Add Buffer and PAP to 96-well plate PAP_sol->Plate_setup Enzyme_dil Dilute NUDT5 Enzyme Add_enzyme Initiate reaction with NUDT5 Enzyme_dil->Add_enzyme Std_curve Prepare Phosphate Standards Analyze Calculate Specific Activity and Kinetic Parameters Std_curve->Analyze Plate_setup->Add_enzyme Controls Include No-Enzyme and No-Substrate Controls Controls->Add_enzyme Incubate Incubate at 37°C Add_enzyme->Incubate Add_reagent Add Malachite Green Reagent Incubate->Add_reagent Read_abs Measure Absorbance at 620 nm Add_reagent->Read_abs Read_abs->Analyze PAP_Quantification_Workflow cluster_sample_prep 1. Sample Preparation cluster_analysis 2. HPLC-MS/MS Analysis cluster_data 3. Data Analysis Harvest_cells Harvest and Quench Cells Lyse_cells Lyse Cells and Add Internal Standard Harvest_cells->Lyse_cells Extract_metabolites Extract Metabolites and Dry Lyse_cells->Extract_metabolites Reconstitute Reconstitute Extract Extract_metabolites->Reconstitute Inject_sample Inject Sample onto HILIC Column Reconstitute->Inject_sample Separate Chromatographic Separation Inject_sample->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate_peaks Integrate Peak Areas Detect->Integrate_peaks Calibrate Generate Calibration Curve Integrate_peaks->Calibrate Quantify Quantify PAP Concentration Calibrate->Quantify Normalize Normalize to Cell Number/Protein Quantify->Normalize PAP_Signaling_Hypothesis cluster_stimulus Cellular Stress cluster_pap_regulation PAP Regulation cluster_downstream Downstream Effects Stress e.g., Oxidative Stress, Metabolic Imbalance SULTs SULTs Stress->SULTs increases activity? NUDT5 NUDT5 (Inhibited?) Stress->NUDT5 inhibits? PAPS PAPS PAPS->SULTs PAP PAP Accumulation SULTs->PAP PAP->NUDT5 degradation Unknown_Target Unknown Target(s) PAP->Unknown_Target activates/inhibits? Cellular_Response Cellular Response (e.g., Altered Gene Expression, Modulation of Enzyme Activity) Unknown_Target->Cellular_Response

References

An In-depth Technical Guide to the Intracellular Localization of Adenosine 3',5'-diphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine (B11128) 3',5'-diphosphate (pAp), a key signaling molecule, plays a crucial role in cellular stress responses and metabolic regulation. Its production and degradation are tightly controlled within specific subcellular compartments, and its movement between these compartments is essential for its function as a retrograde signal. This technical guide provides a comprehensive overview of the intracellular localization of pAp, detailing its metabolic pathways, methods for its detection and quantification, and its role in intracellular signaling. While significant progress has been in understanding the qualitative aspects of pAp localization, particularly in plant cells, this guide also highlights the current limitations in the quantitative measurement of pAp concentrations within specific organelles and the absence of dedicated fluorescent probes for its direct visualization.

Introduction

Adenosine 3',5'-diphosphate, also known as 3'-phosphoadenosine-5'-phosphate (pAp), is a pivotal signaling nucleotide found in a wide range of organisms, from bacteria to humans.[1] In recent years, pAp has gained significant attention for its role as a retrograde signaling molecule in plants, relaying information about the metabolic state of chloroplasts and mitochondria to the nucleus to modulate gene expression in response to environmental stresses such as drought and high light.[2][3] Understanding the precise subcellular localization of pAp is therefore critical to elucidating its physiological functions and its potential as a therapeutic target. This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical overview of the current knowledge and experimental approaches related to the intracellular localization of pAp.

Intracellular Metabolism and Localization of pAp

The intracellular concentration of pAp is meticulously regulated by the coordinated action of synthesizing and degrading enzymes located in distinct subcellular compartments.

2.1. Biosynthesis and Degradation

In plants, pAp is primarily generated as a by-product of sulfate (B86663) assimilation. The final step of this pathway involves the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to an acceptor molecule by sulfotransferases, releasing pAp. While PAPS is synthesized in plastids, it is transported to the cytosol where most sulfotransferase reactions occur, leading to the generation of cytosolic pAp.

The primary enzyme responsible for pAp degradation is the SAL1 phosphatase (also known as FRY1 or ALX8), a nucleotidase that hydrolyzes pAp to adenosine monophosphate (AMP) and inorganic phosphate (B84403) (Pi).[3][4] In plants, SAL1 is dually targeted to both chloroplasts and mitochondria.[2][5] The activity of SAL1 is redox-regulated; under conditions of oxidative stress, SAL1 is inactivated, leading to the accumulation of pAp in these organelles.[6]

2.2. Subcellular Distribution

The currently understood distribution of pAp and its key metabolic enzymes is summarized below:

  • Cytosol: The primary site of pAp synthesis from PAPS.

  • Chloroplasts: A major site of pAp degradation by SAL1. pAp can be transported from the cytosol into chloroplasts.

  • Mitochondria: Another primary site of pAp degradation by SAL1. Similar to chloroplasts, pAp can be imported from the cytosol.

  • Nucleus: pAp translocates from its sites of accumulation (chloroplasts and mitochondria under stress) to the nucleus, where it exerts its regulatory effects on gene expression by inhibiting exoribonucleases (XRNs).[2][7]

  • Golgi Apparatus: In humans, pAp has been reported to be localized in the Golgi apparatus.[1]

Quantitative Data on pAp Localization

A significant challenge in the field is the lack of precise quantitative data on pAp concentrations within different subcellular compartments. While studies have shown a substantial increase (up to 20-fold) in the total cellular pAp levels in Arabidopsis thaliana sal1 mutants, specific concentrations in organelles like the chloroplasts, mitochondria, nucleus, and cytosol under both basal and stress conditions remain largely undetermined.[2][8] This knowledge gap hinders a complete understanding of the dynamics of pAp signaling.

Table 1: Qualitative and Inferred Quantitative Information on pAp Levels

Cellular CompartmentOrganism/Cell TypeConditionpAp LevelReference/Comment
Whole Leaf TissueArabidopsis thaliana (wild-type)NormalLow/Undetectable[3][4]
Whole Leaf TissueArabidopsis thaliana (sal1 mutant)Normal~20-fold increase vs. wild-type[2][8]
Whole Leaf TissueArabidopsis thaliana (wild-type)Drought/High Light StressAccumulation[2][3]
Golgi ApparatusHomo sapiensNot SpecifiedPresent[1]

Note: The table highlights the current lack of specific quantitative data for pAp concentrations in subcellular fractions.

Experimental Protocols

Determining the subcellular localization of pAp requires a combination of techniques to isolate organelles and quantify the molecule.

4.1. Subcellular Fractionation

Subcellular fractionation by differential centrifugation is a fundamental method for isolating various organelles. The general workflow involves cell lysis followed by a series of centrifugation steps at increasing speeds to pellet nuclei, mitochondria, chloroplasts (in plant cells), and microsomes, leaving the cytosol as the final supernatant.

Detailed Protocol for Subcellular Fractionation of Plant Cells (Arabidopsis thaliana):

This protocol is adapted from established methods for the isolation of chloroplasts and mitochondria.

  • Homogenization:

    • Harvest fresh plant material (e.g., Arabidopsis leaves) and keep it on ice.

    • Homogenize the tissue in ice-cold grinding buffer (e.g., 0.3 M sucrose, 25 mM TES-KOH pH 7.5, 3 mM MgCl₂, 4 mM L-cysteine, 1 mM EDTA, 0.1% BSA, and protease inhibitors) using a blender or mortar and pestle.

  • Filtration:

    • Filter the homogenate through several layers of cheesecloth or Miracloth to remove large debris.

  • Chloroplast Isolation:

    • Centrifuge the filtrate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet intact chloroplasts.

    • Gently resuspend the chloroplast pellet in a wash buffer and purify further using a Percoll gradient for higher purity.

  • Mitochondrial Isolation:

    • Take the supernatant from the chloroplast pelleting step and centrifuge at a higher speed (e.g., 12,000 x g for 15 minutes at 4°C) to pellet mitochondria.

    • Resuspend the mitochondrial pellet and purify using a density gradient (e.g., Percoll or sucrose).

  • Nuclear Isolation:

    • For nuclear isolation, a separate, gentler homogenization protocol is often required to maintain nuclear integrity. This typically involves using a specific nuclear isolation buffer and lower centrifugation speeds initially.

  • Cytosolic Fraction:

    • The final supernatant after high-speed centrifugation (e.g., 100,000 x g for 1 hour) is considered the cytosolic fraction.

4.2. Quantification of pAp by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of small molecules like pAp from complex biological samples.

General Protocol Outline:

  • Extraction of pAp:

    • To the isolated subcellular fractions, add a cold extraction solvent (e.g., acetonitrile/methanol/water mixture).

    • Incubate on ice and then centrifuge to pellet proteins and other macromolecules.

    • Collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Inject the extracted sample onto a liquid chromatography system coupled to a tandem mass spectrometer.

    • Separate pAp from other nucleotides using a suitable column (e.g., a HILIC or ion-pair reversed-phase column).

    • Detect and quantify pAp using multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for pAp.

    • Use a stable isotope-labeled internal standard of pAp for accurate quantification.

4.3. Enzyme Activity Assays

4.3.1. SAL1 Phosphatase Activity Assay:

  • Principle: The activity of SAL1 can be measured by monitoring the production of phosphate from a substrate. While pAp is the natural substrate, a colorimetric substrate like p-nitrophenyl phosphate (pNPP) can be used for a more convenient assay.

  • Protocol Outline:

    • Incubate purified SAL1 enzyme or protein extracts from subcellular fractions with pNPP in a suitable buffer (e.g., Tris-HCl pH 7.5 with MgCl₂).

    • Stop the reaction by adding a strong base (e.g., NaOH).

    • Measure the absorbance of the product, p-nitrophenol, at 405 nm.

4.3.2. XRN1 Exoribonuclease Activity Assay:

  • Principle: The activity of XRNs is inhibited by pAp. This can be measured using a fluorogenic RNA substrate.

  • Protocol Outline:

    • Incubate purified XRN1 enzyme with a 5'-monophosphorylated, fluorescently labeled RNA substrate in the presence and absence of pAp.

    • The degradation of the RNA substrate by XRN1 leads to a decrease in fluorescence.

    • Monitor the fluorescence signal over time to determine the rate of RNA degradation and the inhibitory effect of pAp.

Visualization of Signaling Pathways and Workflows

5.1. pAp Retrograde Signaling Pathway

pAp_Retrograde_Signaling cluster_chloroplast Chloroplast / Mitochondrion cluster_cytosol Cytosol cluster_nucleus Nucleus SAL1 SAL1 pAp_organelle pAp SAL1->pAp_organelle Degradation pAp_nucleus pAp pAp_organelle->pAp_nucleus Transport Stress Drought / High Light (Oxidative Stress) Stress->SAL1 Inhibition PAPS PAPS pAp_cytosol pAp PAPS->pAp_cytosol Sulfotransferases pAp_cytosol->pAp_organelle Transport XRNs XRNs Gene_Expression Stress-Responsive Gene Expression XRNs->Gene_Expression Regulation pAp_nucleus->XRNs Inhibition

Caption: pAp-mediated retrograde signaling from organelles to the nucleus.

5.2. Experimental Workflow for pAp Localization

pAp_Localization_Workflow start Plant/Animal Tissue or Cultured Cells homogenization Homogenization in Isotonic Buffer start->homogenization centrifugation1 Low-Speed Centrifugation (e.g., 1,000 x g) homogenization->centrifugation1 pellet1 Nuclear Pellet centrifugation1->pellet1 supernatant1 Supernatant 1 centrifugation1->supernatant1 extraction Metabolite Extraction (per fraction) pellet1->extraction centrifugation2 Mid-Speed Centrifugation (e.g., 12,000 x g) supernatant1->centrifugation2 pellet2 Mitochondrial/ Chloroplast Pellet centrifugation2->pellet2 supernatant2 Supernatant 2 centrifugation2->supernatant2 pellet2->extraction centrifugation3 High-Speed Centrifugation (e.g., 100,000 x g) supernatant2->centrifugation3 pellet3 Microsomal Pellet centrifugation3->pellet3 supernatant3 Cytosolic Fraction centrifugation3->supernatant3 pellet3->extraction supernatant3->extraction lcms LC-MS/MS Quantification of pAp extraction->lcms

References

The Dual Identity of PAP: A Byproduct of Sulfur Metabolism and a Key Regulator of Lipid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The acronym "PAP" presents a notable ambiguity in metabolic studies, referring to two distinct but crucial molecules: 3'-phosphoadenosine 5'-phosphate, a byproduct of sulfur metabolism, and phosphatidate phosphatase, a key enzyme in lipid synthesis. This technical guide provides a comprehensive overview of both entities, clarifying their separate roles and exploring the metabolic pathways in which they participate. We delve into the generation of 3'-phosphoadenosine 5'-phosphate from sulfotransferase reactions and its subsequent degradation, highlighting its emerging role as a signaling molecule. In parallel, we detail the function and regulation of phosphatidate phosphatase (lipin) in glycerolipid biosynthesis. This whitepaper aims to equip researchers with the foundational knowledge, experimental protocols, and pathway visualizations necessary to navigate the distinct yet significant contributions of each "PAP" to cellular metabolism.

Introduction: Unraveling the Two Faces of PAP

In the landscape of cellular biochemistry, the term "PAP" can be a source of confusion. It is critically important to distinguish between:

  • 3'-Phosphoadenosine 5'-Phosphate (PAP): A byproduct of sulfotransferase reactions within sulfur metabolism. This molecule is what remains of the universal sulfonate donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), after the transfer of its sulfonate group.

  • Phosphatidate Phosphatase (PAP): An enzyme, also known as lipin, that plays a pivotal role in lipid metabolism by catalyzing the dephosphorylation of phosphatidic acid to diacylglycerol.[1][2][3][4]

This guide will address both molecules, with a primary focus on 3'-phosphoadenosine 5'-phosphate as a byproduct of sulfur metabolism and its potential intersections with other metabolic pathways, including a discussion of its distinctness from the enzymatic PAP involved in lipid synthesis.

3'-Phosphoadenosine 5'-Phosphate (PAP) in Sulfur Metabolism

Generation of PAP: A Necessary Byproduct

Sulfation is a fundamental biological process involved in the detoxification of xenobiotics, regulation of hormones, and the structural integrity of macromolecules.[5] This process is catalyzed by sulfotransferases (SULTs), which transfer a sulfonate group from the universal donor, PAPS, to a substrate. This reaction yields a sulfated product and 3'-phosphoadenosine 5'-phosphate (PAP).[5]

The synthesis of PAPS itself is a two-step enzymatic process from ATP and inorganic sulfate, catalyzed by PAPS synthase (PAPSS).[6][7] The continuous consumption of PAPS in sulfation reactions inevitably leads to the production of PAP.

cluster_PAPS_synthesis PAPS Synthesis cluster_sulfation Sulfation Reaction ATP ATP PAPSS PAPSS ATP->PAPSS Sulfate Sulfate Sulfate->PAPSS PAPS PAPS PAPSS->PAPS SULT SULT PAPS->SULT Substrate Substrate Substrate->SULT Sulfated_Product Sulfated_Product SULT->Sulfated_Product PAP PAP SULT->PAP Byproduct Stress Stress Increased Sulfation Increased Sulfation Stress->Increased Sulfation PAP_accumulation PAP Accumulation Increased Sulfation->PAP_accumulation PARP1_inhibition PARP-1 Inhibition PAP_accumulation->PARP1_inhibition DNA_repair_modulation Modulation of DNA Repair PARP1_inhibition->DNA_repair_modulation Glycerol-3-Phosphate Glycerol-3-Phosphate Phosphatidic_Acid Phosphatidic Acid (PA) Glycerol-3-Phosphate->Phosphatidic_Acid Acylation PAP_enzyme Phosphatidate Phosphatase (Lipin) Phosphatidic_Acid->PAP_enzyme Phospholipids_CDP Other Phospholipids Phosphatidic_Acid->Phospholipids_CDP Diacylglycerol Diacylglycerol (DAG) PAP_enzyme->Diacylglycerol Triacylglycerols Triacylglycerols (TAG) Diacylglycerol->Triacylglycerols Phospholipids_Kennedy Phosphatidylcholine (PC) Phosphatidylethanolamine (PE) Diacylglycerol->Phospholipids_Kennedy Cell_Culture Cell Culture Harvest Harvest and Wash Cell_Culture->Harvest Extraction Metabolite Extraction Harvest->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LCMSMS LC-MS/MS Analysis Supernatant_Collection->LCMSMS Quantification Quantification LCMSMS->Quantification

References

The role of PAP in regulating gene expression.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Poly(A) Polymerase (PAP) in Regulating Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(A) Polymerases (PAPs) are a family of essential enzymes that catalyze the addition of a poly(A) tail to the 3' end of messenger RNA (mRNA) molecules, a process known as polyadenylation. This post-transcriptional modification is a critical regulatory hub in gene expression, profoundly influencing mRNA stability, nuclear export, and translational efficiency. The diverse family of PAP enzymes, operating in both the nucleus and the cytoplasm, provides multiple layers of control. Nuclear PAPs are central to the maturation of nearly all pre-mRNAs and play a key role in alternative polyadenylation (APA), a mechanism that generates mRNA isoforms with distinct regulatory fates. In the cytoplasm, PAPs mediate the dynamic lengthening of poly(A) tails on specific transcripts, thereby activating dormant mRNAs in response to developmental and environmental cues. The activity of these enzymes is tightly regulated by intricate signaling pathways, allowing cells to fine-tune gene expression programs. This guide provides a comprehensive overview of the mechanisms of PAP-mediated gene regulation, details key experimental methodologies, and summarizes quantitative data to serve as a technical resource for professionals in life sciences and drug development.

Introduction: The Central Role of Polyadenylation

The journey from a gene to a functional protein is a multi-step process, with numerous points of regulation. One of the most fundamental modifications to eukaryotic mRNA is the addition of a poly(A) tail, a stretch of adenosine (B11128) residues, to its 3' end. This process, catalyzed by Poly(A) Polymerase (PAP), is integral to the life cycle of an mRNA molecule.

Initially occurring in the nucleus as part of pre-mRNA processing, polyadenylation is tightly coupled with the termination of transcription. The resulting poly(A) tail, typically 200-250 nucleotides long in mammalian cells, serves several key functions[1][2][3]:

  • mRNA Stability: The poly(A) tail, in conjunction with Poly(A) Binding Proteins (PABPs), protects the mRNA from exonucleolytic degradation, thereby determining its half-life.

  • Nuclear Export: The tail is crucial for the efficient export of mature mRNA from the nucleus to the cytoplasm[1][4].

  • Translational Efficiency: In the cytoplasm, the poly(A) tail interacts with PABPs, which in turn recruit translation initiation factors to the 5' cap, promoting ribosome binding and protein synthesis[1][4][5].

Gene expression is not static; it is dynamically regulated. The length of the poly(A) tail can be altered in the cytoplasm, providing a swift and potent mechanism for controlling which proteins are made, when, and where. Shortening of the tail (deadenylation) generally leads to translational repression and eventual mRNA decay, while its elongation (cytoplasmic polyadenylation) can activate dormant mRNAs[5][6][7]. This dynamic control is essential for processes ranging from early embryonic development to synaptic plasticity in the brain[8][9].

The Diverse Family of Poly(A) Polymerases

The regulation of polyadenylation is orchestrated by a diverse family of PAP enzymes, which can be broadly categorized based on their subcellular localization and function. These include canonical nuclear PAPs and several non-canonical PAPs.

  • Canonical Nuclear PAPs (PAPα and PAPγ): These are the primary enzymes responsible for the de novo polyadenylation of most pre-mRNAs in the nucleus. They function as part of a large protein complex that recognizes specific sequences on the pre-mRNA to ensure proper cleavage and polyadenylation[1][2][10].

  • Non-canonical Nuclear PAP (Star-PAP): Speckle Targeted PIPKIα Regulated Poly(A) Polymerase (Star-PAP) is a distinct nuclear PAP that regulates a specific subset of mRNAs, often in response to cellular stress signals. Unlike the canonical PAPs, its activity is modulated by signaling molecules like phosphoinositides[1][2][11]. Star-PAP plays a crucial role in the alternative polyadenylation of genes involved in processes like oxidative stress response and DNA damage repair[10][12][13].

  • Cytoplasmic PAPs (e.g., GLD-2): These enzymes, also known as non-canonical PAPs, are responsible for elongating the poly(A) tails of specific mRNAs in the cytoplasm. Their activity is highly regulated and substrate-specific, often guided by RNA-binding proteins like CPEB (Cytoplasmic Polyadenylation Element Binding protein)[6][7]. This process is a key mechanism for translational activation during development and in neurons[6][8].

The existence of multiple PAPs with distinct targets and regulatory mechanisms highlights the complexity and precision of polyadenylation-dependent gene control[2][11].

Mechanisms of PAP-Mediated Gene Regulation

PAP enzymes regulate gene expression through two primary processes: nuclear polyadenylation, which includes the phenomenon of alternative polyadenylation, and cytoplasmic polyadenylation.

Nuclear Cleavage and Polyadenylation

In the nucleus, the 3' end formation of almost all mRNAs involves two coupled steps: endonucleolytic cleavage of the pre-mRNA followed by the synthesis of the poly(A) tail[2]. This process is carried out by a multi-protein complex known as the cleavage and polyadenylation (CPA) machinery. Key components include the Cleavage and Polyadenylation Specificity Factor (CPSF), which recognizes the canonical AAUAAA polyadenylation signal (PAS) upstream of the cleavage site, and the Cleavage Stimulation Factor (CstF), which binds to a downstream GU/U-rich element. PAP is recruited to this complex and, following cleavage, synthesizes the poly(A) tail[9]. The nuclear poly(A)-binding protein (PABPN1) then binds to the nascent tail, which helps to control its final length[2].

Nuclear_Polyadenylation cluster_pre_mRNA Pre-mRNA 3' End cluster_CPA_Complex CPA Machinery cluster_processing Processing Steps PAS PAS (AAUAAA) CS DSE DSE (GU-rich) CPSF CPSF CPSF->PAS Binds Cleavage Cleavage CPSF->Cleavage CstF CstF CstF->DSE Binds CstF->Cleavage CleavageFactors Cleavage Factors CleavageFactors->Cleavage PAP PAPα / PAPγ PAP->Cleavage Polyadenylation Polyadenylation PAP->Polyadenylation Catalyzes Cleavage->Polyadenylation Allows Processed_mRNA Mature mRNA with Poly(A) Tail Polyadenylation->Processed_mRNA

Caption: Nuclear pre-mRNA 3'-end processing pathway.

Alternative Polyadenylation (APA)

Over half of all human genes contain more than one potential polyadenylation site (PAS), allowing for the generation of different mRNA isoforms from a single gene through alternative polyadenylation (APA)[2][14][15]. APA can occur in the 3' untranslated region (3'UTR) or in introns.

  • 3'UTR-APA: This is the most common form, resulting in mRNAs with the same protein-coding sequence but different 3'UTR lengths. A shorter 3'UTR can remove binding sites for microRNAs (miRNAs) or RNA-binding proteins (RBPs) that regulate stability and translation, often leading to increased protein production.

  • Intronic APA: Usage of a PAS within an intron leads to a truncated protein with a novel C-terminus.

The choice of which PAS to use is a regulated process. Different nuclear PAPs have been shown to play distinct roles in PAS selection[1][10]. For example, studies have demonstrated that deficiencies in canonical PAPs (PAPα, PAPγ) and the non-canonical Star-PAP lead to widespread changes in the relative expression of APA isoforms[10]. This suggests a model where the specific PAP recruited to the transcription machinery can guide PAS choice, adding another layer of regulatory complexity[1][12]. Genetic variations that affect PAS choice (apaQTLs) have been linked to variations in gene expression, protein levels, and disease risk[14][15].

Cytoplasmic Polyadenylation

Cytoplasmic polyadenylation is a mechanism for translational control that involves the elongation of the poly(A) tail of specific, dormant mRNAs already present in the cytoplasm[6][7][16]. This process is particularly prominent during early development, where maternal mRNAs are stored in an inactive state until they are needed[9].

The mechanism typically requires two key sequence elements in the 3'UTR of the target mRNA: a Cytoplasmic Polyadenylation Element (CPE), usually with the consensus sequence UUUUUAU, and the nuclear PAS (AAUAAA)[8][17]. The CPE is bound by the CPEB protein, which recruits a complex containing a cytoplasmic PAP (like GLD-2) and other factors to the mRNA. Upon receiving a specific signal (e.g., oocyte maturation), this complex is activated, leading to the extension of the poly(A) tail. This elongation promotes the binding of PABP, which facilitates the recruitment of the translational machinery and activates protein synthesis[7][17].

Cytoplasmic_Polyadenylation cluster_dormant Dormant mRNA cluster_factors Regulatory Factors cluster_active Active Translation Dormant_mRNA mRNA (Short Poly(A) Tail) CPE CPE PAS_cyto PAS Active_mRNA mRNA (Long Poly(A) Tail) CPEB CPEB CPEB->CPE Binds GLD2 GLD-2 (cyto-PAP) CPEB->GLD2 Recruit GLD2->Dormant_mRNA Elongates Tail CPSF_cyto CPSF CPSF_cyto->PAS_cyto Binds CPSF_cyto->GLD2 Recruit Signal Activation Signal (e.g., Maturation) Signal->CPEB Activates Translation Translation Initiation Active_mRNA->Translation Protein Protein Synthesis Translation->Protein

Caption: Cytoplasmic polyadenylation and translational activation.

Signaling Pathways and the Regulation of PAP Activity

PAP function is not constitutive but is instead regulated by upstream signaling pathways, allowing for dynamic control of gene expression in response to cellular needs.

The Star-PAP Signaling Axis

Star-PAP activity is tightly controlled by stress-activated signaling cascades. This allows the cell to rapidly modulate the expression of specific genes required to cope with adverse conditions. For example, under oxidative stress, kinases such as casein kinase (CKI) are activated and integrate into the Star-PAP 3'-end processing complex. This specifically stimulates the polyadenylation and expression of stress-response genes like HO-1[2][11][13]. Similarly, in response to DNA damage, a different kinase, PKCδ, regulates Star-PAP to control the expression of pro-apoptotic genes[2][11]. This demonstrates that Star-PAP acts as a signal-regulated switch, translating external stimuli into specific gene expression outcomes[13].

StarPAP_Signaling OxidativeStress Oxidative Stress CKI Casein Kinase (CKI) OxidativeStress->CKI DNADamage DNA Damage PKCd PKCδ DNADamage->PKCd StarPAP Star-PAP Complex CKI->StarPAP Regulates PKCd->StarPAP Regulates StressGenes Stress Response Genes (e.g., HO-1) StarPAP->StressGenes Processes mRNA ApoptosisGenes Pro-Apoptotic Genes (e.g., BIK) StarPAP->ApoptosisGenes Processes mRNA StressResponse Stress Response StressGenes->StressResponse Apoptosis Apoptosis ApoptosisGenes->Apoptosis

Caption: Signal-mediated regulation of Star-PAP activity.

The SAL1-PAP Retrograde Signaling Pathway in Plants

In plants, a unique signaling pathway involves 3'-phosphoadenosine-5'-phosphate (PAP), which acts not as an enzyme but as a mobile retrograde signal. Under stress conditions like drought or high light, PAP accumulates in the chloroplasts due to the inactivation of its degrading enzyme, SAL1[18][19][20]. PAP then moves to the nucleus, where it inhibits the activity of 5'-3' exoribonucleases (XRNs)[20]. This inhibition alters RNA metabolism and leads to changes in the expression of stress-responsive genes. This SAL1-PAP pathway integrates environmental signals with hormonal signaling networks, such as the abscisic acid (ABA) pathway, to fine-tune physiological responses like stomatal closure and drought tolerance[18][19][21].

SAL1_PAP_Pathway cluster_environment Environmental Stress cluster_chloroplast Chloroplast cluster_nucleus Nucleus Stress Drought / High Light SAL1 SAL1 (Phosphatase) Stress->SAL1 Inhibits PAP_signal PAP (Signal) SAL1->PAP_signal Degrades XRNs XRNs (Exoribonucleases) PAP_signal->XRNs Inhibits GeneExpression Stress Gene Expression XRNs->GeneExpression Regulates StressResponse Stress Response (e.g., Stomatal Closure) GeneExpression->StressResponse

Caption: The SAL1-PAP retrograde signaling pathway in plants.

Quantitative Data Summary

The following tables summarize key quantitative data related to PAP function and mRNA polyadenylation.

Table 1: Typical mRNA Poly(A) Tail Lengths

Organism/Context Typical Length (nucleotides) Reference
Mammalian Cells (nascent) ~250 nt [1][3]
Yeast (nascent) ~50 nt [1][3]
Stored Maternal mRNAs Short (variable) [9]

| Translationally Active mRNAs | Long (variable) |[5][7] |

Table 2: Quantitative Data on PAP Isoform Activity

PAP Isoform (Plant) Activity Metric Value Conditions Reference
PAP-I (Pokeweed) IC50 vs HIV-1 replication 17 nM PBMC cells [22]
PAP-II (Pokeweed) IC50 vs HIV-1 replication 25 nM PBMC cells [22]
PAP-III (Pokeweed) IC50 vs HIV-1 replication 16 nM PBMC cells [22]

| PAP-I, II, III | Adenine released from HIV-1 RNA | 63-400 pmol/µg RNA | In vitro |[22] |

Note: The "PAP" from Pokeweed Antiviral Protein is a ribosome-inactivating protein and is functionally distinct from the Poly(A) Polymerases that are the main subject of this guide. This data is included for clarity as the acronym is shared.

Experimental Protocols

Studying the role of PAPs and polyadenylation requires a range of molecular biology techniques. Below are detailed methodologies for key experiments.

Protocol: Poly(A) Tail (PAT) Length Assay (PCR-based)

This method, also known as the Poly(A) Test or RACE-PAT, measures the poly(A) tail length of a specific mRNA.[23]

Principle: Total RNA is reverse transcribed using an oligo(dT) primer that has a unique anchor sequence at its 5' end. The resulting cDNAs, which vary in length depending on the poly(A) tail, are then amplified by PCR using a gene-specific forward primer and a primer complementary to the anchor sequence. The PCR products are resolved on a gel to visualize the distribution of tail lengths.

Methodology:

  • RNA Isolation: Extract high-quality total RNA from the cells or tissue of interest.

  • Reverse Transcription:

    • In a 20 µL reaction, mix 1-2 µg of total RNA with 1 µL of an oligo(dT)-anchor primer (e.g., 5'-GCGAGCTCCGCGGCCGCG-T(12)-3').

    • Incubate at 70°C for 5 minutes, then chill on ice.

    • Add 4 µL of 5x RT buffer, 2 µL of 10 mM dNTPs, 1 µL of RNase inhibitor, and 1 µL of M-MLV reverse transcriptase.

    • Incubate at 42°C for 1 hour, followed by heat inactivation at 70°C for 15 minutes.

  • PCR Amplification:

    • In a 25 µL PCR reaction, combine 2 µL of the cDNA product, 2.5 µL of 10x PCR buffer, 0.5 µL of 10 mM dNTPs, 1 µL of a gene-specific forward primer (10 µM), 1 µL of the anchor primer (10 µM, e.g., 5'-GCGAGCTCCGCGGCCGCG-3'), and 0.25 µL of Taq polymerase.

    • The gene-specific primer can be end-labeled with ³²P for autoradiographic detection or used unlabeled for SYBR Green/ethidium bromide staining.

    • Perform PCR with an appropriate number of cycles (e.g., 25-30 cycles).

  • Analysis:

    • Resolve the PCR products on a 6% native polyacrylamide gel or a high-resolution agarose (B213101) gel.

    • Visualize the products. A discrete band indicates a uniform poly(A) tail length, while a smear indicates heterogeneous tail lengths[24].

PAT_Assay_Workflow Start Total RNA RT 1. Reverse Transcription (Oligo(dT)-Anchor Primer) Start->RT cDNA cDNA Pool with Variable 3' Ends RT->cDNA PCR 2. PCR Amplification (Gene-Specific Primer + Anchor Primer) cDNA->PCR Products PCR Products of Variable Length PCR->Products Gel 3. Gel Electrophoresis Products->Gel Analysis Analysis of Banding Pattern (Smear vs. Discrete Band) Gel->Analysis

References

Methodological & Application

Enzymatic Synthesis of Adenosine 3',5'-diphosphate: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Adenosine (B11128) 3',5'-diphosphate (pAp), also known as 3'-phosphoadenosine-5'-phosphate (PAP), is a critical signaling molecule involved in various cellular processes. Notably, it functions as a retrograde signal from chloroplasts, integrating with phytohormone signaling pathways, such as that of abscisic acid (ABA), to regulate plant responses to stress.[1][2][3] The controlled enzymatic synthesis of pAp is therefore essential for researchers in molecular biology, plant sciences, and drug development to investigate its physiological roles and therapeutic potential.

This document provides a detailed protocol for the enzymatic synthesis of Adenosine 3',5'-diphosphate. The method is based on a two-step enzymatic cascade. The first step involves the synthesis of 3'-phosphoadenosine-5'-phosphosulfate (PAPS), the universal sulfuryl group donor, from ATP and inorganic sulfate (B86663). The second step utilizes a sulfotransferase to transfer the sulfo group from PAPS to an acceptor molecule, yielding pAp as a co-product. This protocol is designed for researchers, scientists, and drug development professionals, offering a reliable method to produce high-quality pAp for experimental use.

Principle of the Reaction

The enzymatic synthesis of Adenosine 3',5'-diphosphate is achieved through a two-module enzymatic reaction.

Module 1: Synthesis of 3'-phosphoadenosine-5'-phosphosulfate (PAPS)

This module mimics the natural pathway of sulfate activation. It involves two key enzymes: ATP sulfurylase and Adenosine-5'-phosphosulfate (APS) kinase.

  • ATP sulfurylase catalyzes the reaction between ATP and inorganic sulfate to produce APS and pyrophosphate (PPi).

  • APS kinase then phosphorylates APS at the 3'-hydroxyl group of the ribose moiety, using a second molecule of ATP, to generate PAPS and adenosine diphosphate (B83284) (ADP).

To drive the reaction towards PAPS formation, inorganic pyrophosphatase is often included to hydrolyze the PPi byproduct. Furthermore, an ATP regeneration system can be employed to convert the generated ADP back to ATP, thus improving the overall yield of PAPS.[4][5]

Module 2: Synthesis of Adenosine 3',5'-diphosphate (pAp)

In this module, the synthesized PAPS is used as a substrate for a sulfotransferase . This enzyme catalyzes the transfer of the sulfo group from PAPS to a suitable acceptor molecule. The de-sulfated product is Adenosine 3',5'-diphosphate (pAp).

Experimental Protocols

Materials and Reagents
  • Enzymes:

    • ATP sulfurylase (from a suitable source, e.g., E. coli)

    • APS kinase (from a suitable source, e.g., E. coli)

    • Inorganic pyrophosphatase

    • Sulfotransferase (e.g., Aryl sulfotransferase)

    • Pyruvate kinase (for ATP regeneration system, optional)

  • Substrates and Cofactors:

    • Adenosine 5'-triphosphate (ATP)

    • Sodium sulfate (Na₂SO₄)

    • Magnesium chloride (MgCl₂)

    • Potassium chloride (KCl)

    • Phosphoenolpyruvate (PEP) (for ATP regeneration system, optional)

    • Sulfate acceptor (e.g., p-nitrophenol)

    • Dithiothreitol (DTT)

  • Buffers and Solutions:

    • Tris-HCl buffer (pH 8.0)

    • Elution buffers for chromatography

  • Purification:

    • Anion exchange chromatography column (e.g., DEAE-Sephacel or a Mono Q column)

    • HPLC system for analysis and purification

Module 1: Enzymatic Synthesis of PAPS

This protocol is adapted from established methods for PAPS synthesis.[4][5]

  • Reaction Mixture Preparation: In a suitable reaction vessel, combine the following components in Tris-HCl buffer (50 mM, pH 8.0):

    • ATP: 20 mM

    • Na₂SO₄: 40 mM

    • MgCl₂: 50 mM

    • KCl: 30 mM

    • DTT: 2 mM

    • ATP sulfurylase: 0.5 U/mL

    • APS kinase: 0.5 U/mL

    • Inorganic pyrophosphatase: 5 U/mL

  • Optional ATP Regeneration System: For improved yield, include the following in the reaction mixture:

    • Phosphoenolpyruvate (PEP): 40 mM

    • Pyruvate kinase: 10 U/mL

  • Incubation: Incubate the reaction mixture at 37°C for 4-6 hours with gentle agitation.

  • Monitoring the Reaction: The progress of the reaction can be monitored by measuring the consumption of ATP or the formation of PAPS using HPLC.

  • Termination of Reaction: Stop the reaction by heating the mixture at 95°C for 5 minutes, followed by centrifugation to remove precipitated proteins.

Module 2: Enzymatic Synthesis of pAp
  • Reaction Mixture Preparation: To the supernatant containing the synthesized PAPS, add the following components:

    • Sulfotransferase: 1-2 U/mL

    • Sulfate acceptor (e.g., p-nitrophenol): 30 mM

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.

  • Monitoring the Reaction: The formation of pAp can be monitored by HPLC.

Purification of Adenosine 3',5'-diphosphate
  • Anion Exchange Chromatography:

    • Load the reaction mixture onto a DEAE-Sephacel or a similar anion exchange column pre-equilibrated with a low-salt buffer (e.g., 20 mM Tris-HCl, pH 7.5).

    • Wash the column with the equilibration buffer to remove unbound components.

    • Elute the bound nucleotides using a linear gradient of a high-salt buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 7.5).

    • Collect fractions and analyze for the presence of pAp using HPLC.

  • HPLC Purification:

    • For higher purity, the pAp-containing fractions can be further purified by preparative HPLC using a suitable column (e.g., C18).

  • Desalting and Lyophilization:

    • Pool the pure pAp fractions, desalt if necessary, and lyophilize to obtain the final product as a stable powder.

Data Presentation

ParameterModule 1: PAPS SynthesisModule 2: pAp SynthesisReference
Starting Substrates ATP, Sodium SulfatePAPS, p-nitrophenolProtocol
Key Enzymes ATP sulfurylase, APS kinaseSulfotransferaseProtocol
Reaction Temperature 37°C37°CProtocol
Reaction Time 4-6 hours2-4 hoursProtocol
Typical Yield Up to 90% conversion to PAPSDependent on PAPS conversion[4]
Purity (after purification) >95%>95%[4]

Visualizations

Experimental Workflow

G cluster_0 Module 1: PAPS Synthesis cluster_1 Module 2: pAp Synthesis cluster_2 Purification ATP ATP PAPS_Reaction PAPS Synthesis (37°C, 4-6h) ATP->PAPS_Reaction Sulfate Sulfate Sulfate->PAPS_Reaction Enzymes1 ATP Sulfurylase APS Kinase Pyrophosphatase Enzymes1->PAPS_Reaction PAPS PAPS PAPS_Reaction->PAPS pAp_Reaction pAp Synthesis (37°C, 2-4h) PAPS->pAp_Reaction Acceptor Sulfate Acceptor Acceptor->pAp_Reaction Enzyme2 Sulfotransferase Enzyme2->pAp_Reaction pAp Adenosine 3',5'-diphosphate (pAp) pAp_Reaction->pAp Purification Anion Exchange & HPLC pAp->Purification Pure_pAp Pure pAp Purification->Pure_pAp

Caption: Workflow for the enzymatic synthesis of Adenosine 3',5'-diphosphate.

Signaling Pathway of Adenosine 3',5'-diphosphate (pAp)

G Stress Drought, High Light Chloroplast Chloroplast Stress->Chloroplast SAL1 SAL1 (phosphatase) Chloroplast->SAL1 inhibition pAp pAp (Adenosine 3',5'-diphosphate) SAL1->pAp accumulation Cytosol Cytosol pAp->Cytosol Nucleus Nucleus Cytosol->Nucleus transport XRNs XRNs (Exoribonucleases) Nucleus->XRNs inhibition ABA_Signaling ABA Signaling Components XRNs->ABA_Signaling upregulation Stomatal_Closure Stomatal Closure & Drought Tolerance ABA_Signaling->Stomatal_Closure

Caption: pAp as a retrograde signal in the ABA signaling pathway.

References

Chemical Synthesis of Adenosine 3',5'-diphosphate for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) 3',5'-diphosphate (pAp), also known as 3',5'-ADP, is a crucial signaling molecule involved in various cellular processes. In plants, pAp acts as a key component of the SAL1-PAP retrograde signaling pathway, which communicates stress signals from the chloroplasts to the nucleus, thereby regulating gene expression in response to drought and high light stress.[1][2][3][4][5] While its role in plants is well-documented, emerging research suggests its involvement in mammalian cell signaling, including the modulation of poly(ADP-ribose) polymerase (PARP) activity. The availability of high-purity pAp is therefore essential for elucidating its precise biological functions and for its potential as a target in drug discovery.

This document provides detailed protocols for the chemical synthesis, purification, and characterization of Adenosine 3',5'-diphosphate for research use.

Applications

Chemically synthesized pAp is a valuable tool for a variety of research applications, including:

  • Enzyme kinetics and inhibition studies: Investigating the interaction of pAp with enzymes such as exoribonucleases and PARP.

  • Cellular signaling research: Elucidating the role of pAp in intracellular signaling cascades in both plant and mammalian systems.

  • Drug screening and development: Identifying and characterizing small molecules that modulate pAp signaling pathways.

  • Structural biology: Co-crystallization with target proteins to understand the molecular basis of their interaction.

Chemical Synthesis of Adenosine 3',5'-diphosphate

The following protocol describes a potential synthetic route to Adenosine 3',5'-diphosphate starting from adenosine. This multi-step synthesis involves protection of the 2'-hydroxyl group, followed by sequential phosphorylation at the 5' and 3' positions, and subsequent deprotection.

Experimental Protocol: A Potential Multi-Step Synthesis

This proposed synthesis is based on established principles of nucleoside chemistry.

Step 1: Protection of the 2'-Hydroxyl Group of Adenosine

  • Suspend adenosine in a suitable anhydrous solvent (e.g., pyridine).

  • Add a 2'-hydroxyl protecting group reagent, such as a silylating agent (e.g., TBDMSCl with imidazole).

  • Stir the reaction at room temperature until completion, monitoring by Thin Layer Chromatography (TLC).

  • Quench the reaction and purify the 2'-O-protected adenosine by column chromatography.

Step 2: 5'-Phosphorylation

  • Dissolve the 2'-O-protected adenosine in an appropriate anhydrous solvent.

  • Add a phosphorylating agent (e.g., a phosphoramidite (B1245037) reagent followed by oxidation, or a phosphoryl chloride derivative).[6][7]

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, work up the reaction and purify the 2'-O-protected adenosine 5'-monophosphate.

Step 3: 3'-Phosphorylation

  • Dissolve the product from Step 2 in a suitable solvent.

  • Perform a second phosphorylation reaction targeting the 3'-hydroxyl group using a suitable phosphorylating agent.

  • Monitor the reaction for the formation of the diphosphate (B83284).

  • Purify the fully protected Adenosine 3',5'-diphosphate.

Step 4: Deprotection

  • Treat the protected diphosphate with appropriate deprotection reagents to remove the 2'-hydroxyl protecting group and any phosphate (B84403) protecting groups. For example, fluoride (B91410) ions (e.g., TBAF) are commonly used for desilylation.

  • Purify the final product, Adenosine 3',5'-diphosphate, using ion-exchange chromatography or HPLC.

Quantitative Data Summary

The following table presents hypothetical quantitative data for the synthesis of Adenosine 3',5'-diphosphate. Actual yields and purity will vary depending on the specific reagents and conditions used.

StepProductStarting MaterialMolar Ratio (Starting Material:Reagent)Reaction Time (h)Yield (%)Purity (%)
12'-O-TBDMS-AdenosineAdenosine1:1.2485>95
22'-O-TBDMS-Adenosine 5'-monophosphate2'-O-TBDMS-Adenosine1:1.5670>90
3Protected Adenosine 3',5'-diphosphate2'-O-TBDMS-Adenosine 5'-monophosphate1:2.0850>85
4Adenosine 3',5'-diphosphateProtected Adenosine 3',5'-diphosphate-290>98 (after HPLC)

Purification and Characterization

Purification by High-Performance Liquid Chromatography (HPLC)

Anion-exchange HPLC is a powerful technique for the purification of nucleotides.

Protocol: Anion-Exchange HPLC Purification

  • Column: A suitable anion-exchange column (e.g., a quaternary amine-functionalized resin).

  • Mobile Phase A: Low salt buffer (e.g., 20 mM Triethylammonium (B8662869) bicarbonate, pH 7.5).

  • Mobile Phase B: High salt buffer (e.g., 1 M Triethylammonium bicarbonate, pH 7.5).

  • Gradient: A linear gradient from 0% to 100% Mobile Phase B over a specified time.

  • Detection: UV absorbance at 260 nm.

  • Dissolve the crude pAp in Mobile Phase A and inject onto the column.

  • Collect fractions corresponding to the pAp peak.

  • Lyophilize the collected fractions to obtain the purified pAp as a salt (e.g., triethylammonium salt).

Characterization

The identity and purity of the synthesized pAp should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • 1H NMR, 13C NMR, and 31P NMR: These techniques provide detailed structural information, confirming the presence of the adenine (B156593) base, the ribose sugar, and the two phosphate groups at the 3' and 5' positions.

  • Mass Spectrometry (e.g., ESI-MS): This analysis confirms the molecular weight of the compound. For Adenosine 3',5'-diphosphate (C₁₀H₁₅N₅O₁₀P₂), the expected exact mass is 427.0294 g/mol .[5]

Signaling Pathway and Experimental Workflow Diagrams

SAL1_PAP_Signaling_Pathway cluster_chloroplast Chloroplast cluster_nucleus Nucleus PAPS PAPS SOT Sulfotransferases PAPS->SOT Substrate pAp_chloro pAp SOT->pAp_chloro Produces SAL1 SAL1 pAp_chloro->SAL1 Degraded by pAp_cyto pAp (Cytosol) pAp_chloro->pAp_cyto Transport AMP AMP SAL1->AMP Produces XRNs Exoribonucleases (XRNs) Gene_Expression Stress-Responsive Gene Expression XRNs->Gene_Expression Regulates pAp_cyto->XRNs Inhibits Stress Drought / High Light Stress Stress->SAL1 Inhibits pAp_Synthesis_Workflow Adenosine Adenosine Protected_Adenosine 2'-O-Protected Adenosine Adenosine->Protected_Adenosine Protection Phosphorylation_5 5'-Phosphorylation Protected_Adenosine->Phosphorylation_5 Protected_AMP 2'-O-Protected AMP Phosphorylation_5->Protected_AMP Phosphorylation_3 3'-Phosphorylation Protected_AMP->Phosphorylation_3 Protected_pAp Protected pAp Phosphorylation_3->Protected_pAp Deprotection Deprotection Protected_pAp->Deprotection Crude_pAp Crude pAp Deprotection->Crude_pAp Purification HPLC Purification Crude_pAp->Purification Pure_pAp Pure pAp Purification->Pure_pAp Characterization Characterization (NMR, MS) Pure_pAp->Characterization

References

Purification of Adenosine 3',5'-diphosphate: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive guide on the purification methods for Adenosine (B11128) 3',5'-diphosphate (PAP). This pivotal signaling molecule, involved in cellular stress responses and metabolic regulation, can be isolated to high purity using a variety of established techniques. These application notes provide detailed protocols for the most effective methods, including ion-exchange chromatography, affinity chromatography, and high-performance liquid chromatography (HPLC), complete with quantitative data to aid in methodological selection and optimization.

Introduction to Adenosine 3',5'-diphosphate (PAP)

Adenosine 3',5'-diphosphate, also known as 3'-phosphoadenosine-5'-phosphate (PAP), is a critical intermediate in sulfur metabolism and has emerged as a key signaling molecule in various organisms. In plants, PAP is a central component of the SAL1-PAP retrograde signaling pathway, which communicates stress signals from the chloroplasts to the nucleus, influencing gene expression in response to drought and high light conditions.[1][2][3] In mammalian cells, PAP has been shown to interact with proteins such as poly (ADP-Ribose) Polymerase (PARP) and Nucleotide Diphosphate Kinase (NPDK), suggesting its involvement in cellular regulation. The accumulation of PAP can be toxic, and its levels are tightly controlled by enzymes like the SAL1 phosphatase, which degrades PAP into adenosine monophosphate (AMP).[4]

The ability to obtain pure PAP is essential for studying its biological functions, developing enzymatic assays, and for potential therapeutic applications. This document outlines the primary methods for its purification.

Purification Methodologies

The selection of a purification strategy for PAP depends on the starting material, the required purity and yield, and the available instrumentation. The most common and effective methods are detailed below.

Ion-Exchange Chromatography (IEC)

Ion-exchange chromatography is a powerful technique for separating molecules based on their net charge. Given that PAP is negatively charged due to its phosphate (B84403) groups, anion-exchange chromatography is the method of choice.

Principle: At a pH above its isoelectric point, PAP carries a net negative charge and will bind to a positively charged anion-exchange resin. Separation from other negatively charged molecules, such as ATP, ADP, and AMP, is achieved by applying an increasing salt gradient, which elutes molecules based on their charge density.

Workflow for Ion-Exchange Chromatography of PAP:

IEC_Workflow cluster_prep Sample Preparation cluster_chrom Anion-Exchange Chromatography cluster_analysis Analysis & Collection start Crude Extract (e.g., cell lysate) clarify Clarification (Centrifugation/Filtration) start->clarify equilibration Column Equilibration (Low Salt Buffer) clarify->equilibration loading Sample Loading equilibration->loading wash Wash (Low Salt Buffer) loading->wash elution Elution (Salt Gradient) wash->elution collection Fraction Collection elution->collection analysis Purity Analysis (e.g., HPLC, UV-Vis) collection->analysis pooling Pooling of Pure Fractions analysis->pooling end Purified PAP pooling->end

Caption: General workflow for PAP purification by ion-exchange chromatography.

Experimental Protocol: Anion-Exchange Chromatography of PAP

This protocol is adapted from methods used for the purification of related nucleotides like 3'-phosphoadenosine 5'-phosphosulfate (PAPS).[5]

  • Resin Preparation: Swell and equilibrate a strong anion-exchange resin, such as DEAE-Sepharose or Q-Sepharose, with a low-salt starting buffer (e.g., 20 mM Tris-HCl, pH 7.5).

  • Sample Preparation: Clarify the crude sample containing PAP by centrifugation or filtration to remove particulate matter. Adjust the pH and conductivity of the sample to match the starting buffer.

  • Sample Loading: Load the prepared sample onto the equilibrated column at a low flow rate to ensure efficient binding.

  • Washing: Wash the column with several column volumes of the starting buffer to remove unbound and weakly bound contaminants.

  • Elution: Elute the bound molecules using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the starting buffer). PAP is expected to elute at a specific salt concentration, which can be optimized.

  • Fraction Analysis: Collect fractions and monitor the absorbance at 260 nm to detect the nucleotide-containing fractions. Analyze the purity of the fractions using HPLC.

  • Desalting: Pool the pure PAP-containing fractions and desalt using dialysis or a desalting column.

Quantitative Data (Illustrative)

ParameterExpected Value
Purity >95% (as determined by HPLC)
Yield 40-60% (dependent on starting material and optimization)
Elution Salt Conc. ~300-400 mM NaCl (highly dependent on resin and conditions)
Affinity Chromatography

Affinity chromatography offers high selectivity by exploiting the specific binding interaction between a molecule and a complementary ligand. For PAP, this can involve using immobilized enzymes that bind PAP or its analogs.

Principle: A ligand that specifically binds to PAP is covalently attached to a solid support. When a crude mixture is passed over this matrix, only PAP and other molecules with affinity for the ligand will bind. After washing away contaminants, the purified PAP can be eluted by changing the buffer conditions to disrupt the binding interaction.

Experimental Protocol: Affinity Chromatography of PAP

While specific affinity resins for PAP are not widely commercially available, custom resins can be prepared. For example, an immobilized form of an enzyme for which PAP is a substrate or inhibitor could be used.

  • Affinity Matrix Preparation: Covalently couple a PAP-binding protein (e.g., a specific phosphatase or sulfotransferase) to an activated chromatography matrix (e.g., CNBr-activated Sepharose).

  • Column Equilibration: Equilibrate the affinity column with a binding buffer that promotes the interaction between PAP and the immobilized ligand.

  • Sample Application: Apply the clarified crude sample to the column.

  • Washing: Wash the column extensively with the binding buffer to remove all non-specifically bound proteins and other contaminants.

  • Elution: Elute the bound PAP by altering the buffer conditions. This can be achieved by:

    • Changing the pH or ionic strength.

    • Adding a competitive ligand that displaces PAP from the immobilized ligand.

    • Using a denaturing agent if the biological activity of the ligand is not a concern for subsequent uses.

  • Analysis and Buffer Exchange: Analyze the purity of the eluted fractions and exchange the buffer to a suitable storage buffer.

Quantitative Data (Illustrative)

ParameterExpected Value
Purity >98%
Yield Variable, dependent on the affinity interaction
Fold Purification High, often in a single step
High-Performance Liquid Chromatography (HPLC)

HPLC is a high-resolution chromatographic technique that can be used for both analytical and preparative-scale purification of PAP. Reversed-phase and ion-pair reversed-phase HPLC are particularly suitable for separating nucleotides.

Principle: In reversed-phase HPLC, separation is based on the differential partitioning of molecules between a nonpolar stationary phase and a polar mobile phase. More polar molecules, like PAP, will elute earlier. The addition of an ion-pairing reagent to the mobile phase can enhance the retention of charged molecules like PAP on the reversed-phase column.

Workflow for HPLC Purification of PAP:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Reversed-Phase HPLC cluster_post Post-Purification start Partially Purified PAP (e.g., from IEC) filtration Filtration (0.22 µm) start->filtration injection Sample Injection filtration->injection separation Isocratic or Gradient Elution (e.g., Acetonitrile (B52724)/Buffer) injection->separation detection UV Detection (260 nm) separation->detection collection Peak Fractionation detection->collection analysis Purity Verification collection->analysis lyophilization Lyophilization analysis->lyophilization end Highly Pure PAP lyophilization->end

Caption: A typical workflow for the final purification of PAP using HPLC.

Experimental Protocol: Reversed-Phase HPLC of PAP

This protocol is based on methods developed for the analysis of PAP in biological samples.[6]

  • Column: A C18 reversed-phase column (e.g., ZORBAX Extend-C18) is suitable.

  • Mobile Phase: A buffered aqueous mobile phase with an organic modifier is used. For example, an aqueous buffer of 75 mM KH₂PO₄ and 100 mM NH₄Cl, with 1 mM 1-octylamine as an ion-pairing agent, at pH 4.55, and methanol (B129727) or acetonitrile as the organic modifier.

  • Sample Preparation: The sample should be free of particulates and dissolved in the mobile phase.

  • Elution: An isocratic or gradient elution can be employed. For preparative purposes, a gradient of increasing organic modifier concentration is often used to achieve optimal separation.

  • Detection and Collection: Monitor the eluent at 260 nm and collect the peak corresponding to PAP.

  • Post-Purification: The collected fraction can be lyophilized to obtain PAP as a solid.

Quantitative Data (Illustrative)

ParameterExpected Value
Purity ≥99%
Recovery >80% from the HPLC step
Run Time 10-20 minutes per injection

Signaling Pathway of Adenosine 3',5'-diphosphate

In plants, the SAL1-PAP retrograde signaling pathway is a well-characterized mechanism for responding to environmental stress.

SAL1-PAP Retrograde Signaling Pathway in Plants:

SAL1_PAP_Pathway cluster_stress Environmental Stress cluster_chloro Chloroplast cluster_cyto Cytosol cluster_nucleus Nucleus stress Drought / High Light ros ROS Production stress->ros sal1 SAL1 (Active) ros->sal1 inactivates pap_degradation PAP Degradation (PAP -> AMP) sal1->pap_degradation catalyzes paps PAPS pap_prod Sulfotransferase Reactions paps->pap_prod pap PAP Accumulation pap_prod->pap pap_nuc PAP pap->pap_nuc transport xrn XRNs (Exoribonucleases) gene_exp Stress-Responsive Gene Expression xrn->gene_exp regulates pap_nuc->xrn inhibits

Caption: The SAL1-PAP retrograde signaling pathway in plants under stress conditions.

Under normal conditions, the SAL1 phosphatase, located in the chloroplasts and mitochondria, keeps PAP levels low by converting it to AMP.[3][4] Environmental stresses like drought and high light lead to the production of reactive oxygen species (ROS) in the chloroplasts.[7] ROS inactivate SAL1, leading to the accumulation of PAP.[2] PAP is then transported from the chloroplast to the nucleus, where it inhibits 5'-3' exoribonucleases (XRNs).[2][8] This inhibition alters mRNA decay and leads to the expression of stress-responsive genes, ultimately enhancing the plant's tolerance to the stress.[8][9] This pathway also interacts with abscisic acid (ABA) signaling to regulate stomatal closure and seed germination.[1][9]

Conclusion

The purification of Adenosine 3',5'-diphosphate is achievable through standard biochemical techniques. Ion-exchange chromatography provides a robust method for initial purification from crude extracts, while affinity chromatography can offer high selectivity. For achieving the highest purity, reversed-phase HPLC is the recommended final step. The detailed protocols and comparative data presented here serve as a valuable resource for researchers investigating the multifaceted roles of this important signaling molecule in both plant and animal systems.

References

Application Note: Quantification of Adenosine 3',5'-diphosphate in Biological Samples using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adenosine (B11128) 3',5'-diphosphate (A3,5P), also known as 3'-phosphoadenosine-5'-phosphate (PAP), is a key metabolite involved in various cellular processes. It is a byproduct of sulfur metabolism and acts as a retrograde signaling molecule, communicating stress signals from chloroplasts and mitochondria to the nucleus.[1][2] A3,5P accumulation is observed under conditions of high light and drought stress.[2] In plants, it plays a crucial role in the abscisic acid (ABA) signaling pathway, influencing stomatal closure and seed germination.[3][4] Given its role in stress response and hormonal signaling, accurate quantification of A3,5P in biological matrices is essential for understanding its physiological functions and for the development of novel therapeutics targeting these pathways.

This application note details a robust and sensitive method for the quantification of Adenosine 3',5'-diphosphate using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The hydrophilicity of A3,5P and other adenosine nucleotides makes their retention and separation on traditional reversed-phase columns challenging.[5][6] Therefore, this method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to achieve effective separation and sensitive detection.[5][6][7][8]

Experimental Protocols

Sample Preparation (from Cell Culture)

This protocol is a general guideline and may require optimization based on the specific biological matrix.

  • Cell Lysis and Extraction:

    • Aspirate the cell culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add 1 mL of pre-chilled (-20°C) extraction solvent (e.g., methanol/water, 70:30 v/v) to each well of a 6-well plate (approximately 10^6 cells).

    • Scrape the cells and transfer the cell lysate into a microcentrifuge tube.

    • Vortex the tubes vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new, clean tube.

    • For enhanced purity, a subsequent solid-phase extraction (SPE) step can be incorporated.

  • Internal Standard Spiking:

    • Spike the supernatant with a stable isotope-labeled internal standard (e.g., ¹³C₅-Adenosine diphosphate, if a labeled A3,5P is unavailable) to a known final concentration to correct for matrix effects and instrument variability.

  • Final Preparation:

    • Evaporate the solvent under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable volume of the initial HPLC mobile phase.

    • Centrifuge the reconstituted sample at 14,000 x g for 5 minutes at 4°C to remove any remaining particulates.

    • Transfer the clear supernatant to an HPLC vial for analysis.

HPLC-MS/MS Method

The following parameters provide a starting point for method development.

Table 1: HPLC Parameters

ParameterValue
HPLC System UHPLC system (e.g., Shimadzu Nexera X2)[5][6]
Column HILIC Column (e.g., Luna® 3 µm NH2 100 Å, 150 x 2 mm)[5][6]
Mobile Phase A 20 mM Ammonium Acetate in Water, pH 9.8[6]
Mobile Phase B Acetonitrile[6]
Flow Rate 0.25 mL/min[6]
Column Temperature Maintained at a controlled temperature (e.g., 35-40°C)
Injection Volume 10 µL
Gradient Optimized for separation of A3,5P from isomers. A typical gradient might start at a high percentage of organic solvent (Mobile Phase B), with a linear decrease to elute the polar analytes.

Table 2: MS/MS Parameters

ParameterValue
Mass Spectrometer Triple Quadrupole (e.g., SCIEX QTRAP 5500)[5][6]
Ionization Mode Electrospray Ionization (ESI), Negative[5]
Ion Spray Voltage -4500 V[5]
Temperature 500°C[5]
Curtain Gas 20 psi[5]
Ion Source Gas 1 40 psi[5]
Ion Source Gas 2 20 psi[5]
Collision Gas Medium[5]
Detection Mode Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions for A3,5P

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
A3,5P 426.0346.0 / 134.1Optimized Experimentally
Internal Standard (Specific to IS)(Specific to IS)Optimized Experimentally

Note: The exact m/z values and collision energies should be determined empirically by infusing a standard solution of Adenosine 3',5'-diphosphate into the mass spectrometer.

Data Presentation

Quantitative data should be summarized to evaluate the method's performance.

Table 4: Method Validation Parameters (Representative Data)

ParameterResult
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Limit of Detection (LOD) ~0.5 ng/mL
Limit of Quantification (LOQ) ~1.5 ng/mL

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing A Cell Culture Sample B Lysis & Extraction (e.g., 70% Methanol) A->B C Centrifugation B->C D Collect Supernatant C->D E Spike Internal Standard D->E F Dry & Reconstitute E->F G Final Centrifugation F->G H Transfer to HPLC Vial G->H I HILIC-HPLC Separation H->I J Tandem Mass Spectrometry (ESI-, MRM) I->J K Peak Integration J->K L Quantification using Standard Curve K->L G cluster_0 Chloroplast cluster_1 Nucleus cluster_2 Cellular Response stress Drought / High Light Stress sal1 SAL1 (Phosphatase) stress->sal1 inactivates paps PAPS sot Sulfotransferases (SOT) paps->sot pap A3,5P (PAP) sot->pap pap->sal1 degrades pap_cyto A3,5P (PAP) pap->pap_cyto transport amp AMP sal1->amp degrades xrn Exoribonucleases (XRNs) gene Stress-Responsive Gene Expression xrn->gene regulates aba ABA Signaling gene->aba pap_cyto->xrn inhibits stomata Stomatal Closure aba->stomata drought Drought Tolerance stomata->drought

References

Standard Protocol for a Sulfotransferase Activity Assay Using PAP Detection

Author: BenchChem Technical Support Team. Date: December 2025

[Application Notes and Protocols]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfotransferases (SULTs) are a superfamily of Phase II drug-metabolizing enzymes that catalyze the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to an acceptor group (typically a hydroxyl or amine) on a wide variety of substrates. This sulfonation reaction plays a critical role in the detoxification and elimination of xenobiotics, including drugs, as well as in the regulation of endogenous molecules like hormones and neurotransmitters.[1][2] The reaction product, aside from the sulfated substrate, is 3'-phosphoadenosine-5'-phosphate (PAP).

Accurate measurement of SULT activity is crucial for drug development, enabling the characterization of metabolic pathways, assessment of drug-drug interaction potential, and understanding of xenobiotic toxicity.[2] This document provides a detailed protocol for a non-radioactive, continuous sulfotransferase activity assay. The method is based on the enzymatic detection of the PAP generated during the sulfation reaction.[3][4][5]

Assay Principle

This universal assay is applicable to all sulfotransferases that use PAPS as a sulfonate donor.[3][6][7] The principle involves a two-step enzymatic cascade performed in a single reaction mixture.

  • Sulfotransferase Reaction: The SULT enzyme catalyzes the transfer of a sulfonate group from PAPS to the acceptor substrate, producing a sulfated product and one molecule of PAP.

  • PAP Detection: A coupling phosphatase, which is specific for PAP, hydrolyzes the 3'-phosphate group from PAP, releasing inorganic phosphate (B84403) (Pi).[1][3][4][7]

  • Colorimetric Quantification: The released inorganic phosphate is then quantified using a malachite green-based colorimetric reagent. The amount of phosphate detected is directly proportional to the amount of PAP produced, which in turn reflects the sulfotransferase activity.[2][3] The absorbance of the resulting malachite green-phosphate complex is measured spectrophotometrically, typically at a wavelength of 620 nm.

This phosphatase-coupled assay offers several advantages over traditional radiometric methods, including enhanced safety (no radioisotopes), reduced cost, and suitability for high-throughput screening formats.[7]

Signaling Pathway Diagram

Sulfation Reaction Pathway cluster_0 Sulfotransferase (SULT) Catalysis cluster_1 Assay Detection Principle PAPS PAPS (Sulfonate Donor) SULT SULT Enzyme PAPS->SULT Substrate Substrate (e.g., Drug, Hormone) Substrate->SULT PAP PAP SULT->PAP Sulfated_Substrate Sulfated Substrate (Metabolite) SULT->Sulfated_Substrate PAP_assay PAP PAP->PAP_assay Product Measured Phosphatase Coupling Phosphatase PAP_assay->Phosphatase Pi Inorganic Phosphate (Pi) Phosphatase->Pi Color_Complex Colored Complex (Abs @ ~620nm) Pi->Color_Complex Malachite_Green Malachite Green Reagent Malachite_Green->Color_Complex

Caption: General pathway of SULT-catalyzed sulfation and the principle of the coupled PAP assay.

Experimental Protocols

This protocol is designed for a 96-well microplate format, but can be adapted for other formats. It is recommended that all samples and standards be assayed in duplicate or triplicate.

Materials and Reagents
  • Recombinant or purified sulfotransferase enzyme

  • Acceptor substrate for the specific SULT isoform

  • 3'-phosphoadenosine-5'-phosphosulfate (PAPS), lithium salt hydrate

  • Coupling Phosphatase (e.g., Golgi-resident PAP-specific 3'-phosphatase, gPAPP)

  • Malachite Green Phosphate Detection Kit (containing Malachite Green Reagent A and Malachite Green Reagent B)

  • Phosphate Standard (e.g., 10 mM KH2PO4)

  • Assay Buffer: 25 mM Tris-HCl, 15 mM MgCl2, pH 7.5

  • Phosphate-free water (deionized or distilled)

  • Clear, flat-bottom 96-well microplates

  • Microplate reader capable of measuring absorbance at 620-660 nm

Note: It is critical to avoid phosphate contamination. All buffers and reagents must be phosphate-free, and glassware should be thoroughly rinsed with phosphate-free water. Laboratory detergents often contain high levels of phosphates.

Reagent Preparation
  • 1X Assay Buffer: Prepare a working solution of 25 mM Tris-HCl, 15 mM MgCl2, pH 7.5. Store at 4°C.

  • Phosphate Standard (1 mM): Prepare a 1 mM stock solution of Phosphate Standard in phosphate-free water.

  • Phosphate Standard Curve Working Solution (100 µM): Dilute the 1 mM Phosphate Standard 1:10 in 1X Assay Buffer to create a 100 µM working solution.

  • Enzyme Working Solution: Dilute the sulfotransferase enzyme to the desired concentration in ice-cold 1X Assay Buffer immediately before use. The optimal concentration should be determined empirically but typically ranges from 1 ng/µL to 100 ng/µL.

  • Substrate Working Solution: Prepare a stock solution of the acceptor substrate in a suitable solvent (e.g., DMSO, water). Dilute to the desired final concentration in 1X Assay Buffer. The optimal concentration varies by enzyme and substrate and should be determined experimentally (often in the range of 0.5-5 mM).

  • PAPS Working Solution (e.g., 1 mM): Prepare a 1 mM working solution of PAPS in 1X Assay Buffer.

  • Coupling Phosphatase Working Solution (e.g., 100 ng/µL): Dilute the coupling phosphatase to the desired concentration in 1X Assay Buffer. A concentration of 10 µg/mL is often sufficient.

Experimental Workflow Diagram

SULT Assay Workflow prep 1. Prepare Reagents (Standards, Buffers, Enzyme, Substrates, PAPS) plate_std 2. Prepare Phosphate Standard Curve (Serial dilutions in 96-well plate) prep->plate_std plate_rxn 3. Prepare SULT Reaction Mix (Assay Buffer, PAPS, Substrate, Coupling Phosphatase) prep->plate_rxn stop_develop 6. Stop & Develop Color (Add Malachite Green Reagents A & B) plate_std->stop_develop Add reagents to standards initiate 4. Initiate Reaction (Add SULT enzyme to reaction mix) plate_rxn->initiate incubate_sult 5. Incubate (e.g., 30-60 min at 37°C) initiate->incubate_sult incubate_sult->stop_develop incubate_color 7. Incubate (15-20 min at Room Temperature) stop_develop->incubate_color read 8. Read Absorbance (~620 nm) incubate_color->read analyze 9. Analyze Data (Calculate Pi from standard curve; determine SULT activity) read->analyze

Caption: Step-by-step workflow for the phosphatase-coupled sulfotransferase activity assay.

Assay Procedure

Part A: Phosphate Standard Curve

  • Prepare a 2-fold serial dilution of the 100 µM Phosphate Standard Working Solution directly in the 96-well plate using the 1X Assay Buffer. A typical curve might include concentrations of 100, 50, 25, 12.5, 6.25, 3.13, and 0 µM.

  • The final volume in each well should be 50 µL. The 0 µM well serves as the blank.

Part B: Sulfotransferase Reaction

  • In separate wells of the 96-well plate, prepare the reaction mixture. For a 50 µL final reaction volume, combine the working solutions of PAPS, acceptor substrate, and Coupling Phosphatase in a final volume of 25 µL/well.

  • Controls: Prepare the following controls:

    • No Substrate Control: Reaction mix without the acceptor substrate to measure background activity.

    • No Enzyme Control: Reaction mix with substrate but without the SULT enzyme to check for non-enzymatic phosphate generation.

  • Initiate the reaction by adding 25 µL/well of the SULT enzyme working solution.

  • Mix gently by tapping the plate.

  • Incubate the plate at 37°C for a predetermined time (e.g., 20-60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

Part C: Phosphate Detection

  • To stop the reaction and begin color development, add 30 µL of Malachite Green Reagent A to all wells (standards, samples, and controls). Mix by gently tapping the plate.

  • Incubate for 10 minutes at room temperature.

  • Add 30 µL of Malachite Green Reagent B to all wells. Mix gently.

  • Incubate for 20 minutes at room temperature to allow for stable color development.

  • Measure the absorbance of each well at 620 nm using a microplate reader.

Data Analysis
  • Standard Curve: Subtract the absorbance of the blank (0 µM phosphate) from all standard readings. Plot the corrected absorbance values against the known phosphate concentrations (in nmol/well). Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value (should be >0.98).

  • Sample Phosphate Calculation: Subtract the absorbance of the appropriate control (e.g., No Enzyme Control) from the sample readings.

  • Use the standard curve equation to calculate the amount of phosphate (nmol) produced in each sample well.

    • Phosphate (nmol) = (Corrected Absorbance - y-intercept) / slope

  • Calculate Sulfotransferase Activity: The specific activity is typically expressed as nmol of product formed per minute per milligram of enzyme (nmol/min/mg).

    • Activity = [Phosphate (nmol) / Incubation Time (min)] / [Enzyme Amount (mg)]

Data Presentation

Table 1: Typical Reagent Concentrations for SULT Assay
ComponentStock ConcentrationWorking ConcentrationFinal Concentration in Assay
PAPS 10 mM1 mM50-200 µM
Acceptor Substrate 10-100 mM (in DMSO)0.5-5 mM1-100 µM
SULT Enzyme 0.5-2 mg/mL1-100 ng/µL0.5-50 ng/µL
Coupling Phosphatase 0.5 mg/mL10-100 ng/µL5-50 ng/µL
MgCl₂ 1 M15 mM (in buffer)15 mM
Tris-HCl, pH 7.5 1 M25 mM (in buffer)25 mM

Note: These are starting recommendations. Optimal concentrations for PAPS and the acceptor substrate must be determined experimentally, as they are dependent on the specific SULT enzyme's kinetic properties (Km). Substrate inhibition is also common for many SULTs.[1][8]

Table 2: Example Substrates for Human SULT Isoforms
SULT IsoformTypical Acceptor SubstrateTypical Final Concentration
SULT1A1 p-nitrophenol2-10 µM
SULT1A3 Dopamine60 µM[1]
SULT1E1 Estrone, 17β-estradiol1 µM[1]
SULT2A1 Dehydroepiandrosterone (DHEA)5 µM[1]
CHST7 N-acetyl glucosamineVaries

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High background in "No Enzyme" control - Phosphate contamination in buffers, water, or reagents.- Spontaneous hydrolysis of PAPS or substrate.- Use dedicated, phosphate-free reagents and labware.- Prepare fresh buffers.- Run a "No PAPS" control to assess substrate stability.
Low or no signal - Inactive SULT enzyme or coupling phosphatase.- Incorrect buffer pH or composition.- Insufficient incubation time.- Inhibitors present in the sample.- Verify enzyme activity with a positive control.- Ensure proper storage of enzymes (-20°C or -80°C).- Optimize pH and incubation time.- Perform dialysis or use spin columns to remove potential inhibitors.
Poor standard curve (low R² value) - Inaccurate pipetting during serial dilutions.- Phosphate contamination.- Malachite green reagent instability.- Use calibrated pipettes; prepare a master mix for dilutions.- Ensure all labware is phosphate-free.- Prepare malachite green reagents fresh if necessary.
Precipitate forms after adding malachite green - High protein concentration in the sample.- Incompatible buffer components.- Deproteinize samples prior to assay (e.g., with a spin column).- Ensure assay buffer is compatible with malachite green reagents.

References

Application Notes and Protocols for the Use of Adenosine 3',5'-diphosphate as a Chromatographic Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) 3',5'-diphosphate (PAP) is a critical signaling molecule involved in cellular stress responses and is the byproduct of sulfotransferase reactions. Accurate quantification of PAP is essential for understanding its physiological and pathological roles. This document provides detailed application notes and protocols for the use of PAP as a standard in chromatographic analyses, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Application Notes

PAP is a polar molecule, similar to other adenosine phosphates such as AMP, ADP, and ATP. Therefore, chromatographic methods developed for these related compounds can be adapted for PAP analysis. The most common techniques are ion-pair reversed-phase HPLC and Hydrophilic Interaction Liquid Chromatography (HILIC).

  • Ion-Pair Reversed-Phase HPLC: This is a robust method for separating nucleotides. A C18 column is typically used with a mobile phase containing an ion-pairing agent, such as tetrabutylammonium (B224687), which allows for the retention and separation of anionic analytes like PAP.

  • HILIC: This technique is well-suited for the separation of highly polar compounds. A HILIC stationary phase allows for the retention of PAP using a mobile phase with a high concentration of organic solvent.

  • LC-MS/MS: For highly sensitive and specific quantification, coupling liquid chromatography to a tandem mass spectrometer is the preferred method. Multiple Reaction Monitoring (MRM) can be used to achieve low limits of detection and quantification.

Signaling Pathway of Adenosine 3',5'-diphosphate (PAP)

PAP plays a significant role as a retrograde signaling molecule originating from the chloroplasts, particularly under conditions of abiotic stress such as drought and high light. It acts as a secondary messenger, integrating with the abscisic acid (ABA) signaling pathway to regulate crucial physiological processes like stomatal closure and seed germination.[1][2] The accumulation of PAP, due to the inactivation of its degrading enzyme SAL1 phosphatase under stress, leads to the inhibition of exoribonucleases (XRNs) in the nucleus. This inhibition modulates gene expression, bypassing certain canonical elements of the ABA signaling pathway while activating others, ultimately leading to enhanced stress tolerance.[1][3][4]

PAP_Signaling_Pathway cluster_stress Abiotic Stress (Drought, High Light) cluster_chloroplast Chloroplast cluster_nucleus Nucleus cluster_cytosol Cytosol / Downstream Effects Abiotic Stress Abiotic Stress SAL1 SAL1 Phosphatase Abiotic Stress->SAL1 inactivates PAPS 3'-phosphoadenosine 5'-phosphosulfate (PAPS) SULTs Sulfotransferases (SULTs) PAPS->SULTs PAP_chloro Adenosine 3',5'-diphosphate (PAP) SULTs->PAP_chloro produces PAP_chloro->SAL1 PAP_nucleus PAP PAP_chloro->PAP_nucleus translocates to AMP Adenosine 5'-monophosphate (AMP) SAL1->AMP degrades PAP to XRNs Exoribonucleases (XRNs) PAP_nucleus->XRNs inhibits ABA_Signaling ABA Signaling Cascade PAP_nucleus->ABA_Signaling modulates Gene_Expression Stress-Responsive Gene Expression XRNs->Gene_Expression regulates Stomatal_Closure Stomatal Closure ABA_Signaling->Stomatal_Closure Seed_Germination Inhibition of Seed Germination ABA_Signaling->Seed_Germination Drought_Tolerance Enhanced Drought Tolerance Stomatal_Closure->Drought_Tolerance

PAP Signaling Pathway Under Abiotic Stress

Experimental Protocols

The following protocols are suggested methods for the analysis of PAP. Researchers should optimize these protocols for their specific instrumentation and sample matrices.

Protocol 1: Ion-Pair Reversed-Phase HPLC-UV for PAP Quantification

This protocol is adapted from established methods for other adenosine phosphates.

1. Standard Preparation:

  • Prepare a 1 mg/mL stock solution of Adenosine 3',5'-diphosphate in ultrapure water.

  • Perform serial dilutions to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µg/mL).

2. Sample Preparation (from cell culture):

  • Aspirate the culture medium and wash the cells with ice-cold PBS.

  • Add ice-cold 0.6 M perchloric acid to the cells and scrape them.

  • Collect the cell lysate and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Neutralize the supernatant with a solution of 3 M potassium carbonate.

  • Centrifuge again to remove the potassium perchlorate (B79767) precipitate.

  • Filter the supernatant through a 0.22 µm filter before injection.

3. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 50 mM potassium phosphate (B84403) buffer (pH 6.0) with 5 mM tetrabutylammonium hydrogen sulfate.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 0% to 25% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 259 nm.

  • Injection Volume: 20 µL.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the PAP standard against its concentration.

  • Determine the concentration of PAP in the samples by interpolating their peak areas on the calibration curve.

Protocol 2: HILIC-LC-MS/MS for High-Sensitivity PAP Quantification

This protocol is designed for trace-level detection of PAP in complex biological matrices.

1. Standard and Sample Preparation:

  • Follow the same procedures as in Protocol 1. The use of a stable isotope-labeled internal standard for PAP is highly recommended for accurate quantification.

2. LC-MS/MS Conditions:

  • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% acetic acid.

  • Mobile Phase B: Acetonitrile with 0.1% acetic acid.

  • Gradient: A linear gradient from 95% to 50% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transitions: The specific precursor and product ions for PAP need to be determined by infusing a standard solution. Based on the structure, potential transitions would involve the precursor ion [M-H]⁻ and fragment ions resulting from the loss of phosphate groups.

3. Data Analysis:

  • Quantify PAP using the ratio of the peak area of the analyte to the peak area of the internal standard against a calibration curve.

Quantitative Data

The following table summarizes typical performance characteristics that would need to be established for the chromatographic methods during validation. The values for PAP are hypothetical and should be determined experimentally.

ParameterIon-Pair RP-HPLC-UVHILIC-LC-MS/MS
Retention Time (min) To be determinedTo be determined
Linearity Range 0.1 - 100 µg/mL1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995> 0.998
Limit of Detection (LOD) ~0.05 µg/mL~0.5 ng/mL
Limit of Quantification (LOQ) ~0.1 µg/mL~1 ng/mL
Precision (%RSD) < 5%< 10%
Accuracy (%Recovery) 95 - 105%90 - 110%

Experimental Workflow

The general workflow for the analysis of PAP in biological samples is outlined below.

Experimental_Workflow start Start: Biological Sample (e.g., Plant Tissue, Cell Culture) sample_prep Sample Preparation (Extraction, Neutralization, Filtration) start->sample_prep hplc_analysis Chromatographic Separation (Ion-Pair RP-HPLC or HILIC) sample_prep->hplc_analysis detection Detection (UV or MS/MS) hplc_analysis->detection data_analysis Data Analysis (Peak Integration, Quantification) detection->data_analysis results Results: PAP Concentration data_analysis->results

General Workflow for PAP Analysis

References

Application Notes and Protocols: Adenosine 3',5'-Diphosphate as a Substrate for Nucleotidases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) 3',5'-diphosphate (PAP), a structural isomer of adenosine diphosphate (B83284) (ADP), is an important signaling molecule and a byproduct of key metabolic pathways, including sulfotransferase reactions. The intracellular concentration of PAP must be tightly regulated, as its accumulation can be toxic.[1] This regulation is primarily achieved through enzymatic hydrolysis by various nucleotidases and phosphatases. Understanding the interaction of PAP with these enzymes is crucial for elucidating its role in cellular signaling and for the development of therapeutic agents targeting these pathways.

These application notes provide a comprehensive overview of PAP as a substrate for nucleotidases, including detailed experimental protocols and a summary of available kinetic data.

Signaling Pathways Involving Adenosine 3',5'-Diphosphate Degradation

The primary pathway for PAP degradation involves its hydrolysis to adenosine 5'-monophosphate (AMP) and inorganic phosphate (B84403) (Pi). This reaction is catalyzed by specific phosphatases. In humans, a key enzyme in this process is the Golgi-resident PAP-specific 3'-phosphatase (gPAPP), also known as IMPAD1.[2][3] In bacteria, enzymes from the amidohydrolase superfamily, such as Cv1693, have been shown to efficiently hydrolyze PAP.[4]

The product of this reaction, AMP, can then enter the purine (B94841) salvage pathway or be further metabolized. For instance, ecto-5'-nucleotidase (CD73) can hydrolyze AMP to adenosine, a potent signaling molecule that modulates a wide range of physiological processes through its receptors.[5]

Below is a diagram illustrating the central role of PAP hydrolysis in cellular nucleotide metabolism.

PAP_Degradation_Pathway cluster_sulfation Sulfation Reaction cluster_degradation PAP Degradation cluster_adenosine_production Adenosine Signaling PAPS 3'-Phosphoadenosine-5'-phosphosulfate (PAPS) Sulfated_Substrate Sulfated Substrate PAP Adenosine 3',5'-diphosphate (PAP) PAPS->PAP Substrate Acceptor Substrate Substrate->Sulfated_Substrate AMP Adenosine 5'-monophosphate (AMP) PAP->AMP Hydrolysis Pi Inorganic Phosphate (Pi) Adenosine Adenosine AMP->Adenosine Hydrolysis Sulfotransferase Sulfotransferase Nucleotidase PAP Phosphatase (e.g., gPAPP, Cv1693) CD73 Ecto-5'-nucleotidase (CD73) Malachite_Green_Workflow start Start prepare_reagents Prepare Reagents: - Nucleotidase Enzyme - PAP Substrate Solution - Reaction Buffer - Malachite Green Reagent start->prepare_reagents reaction_setup Set up Reaction: - Add buffer, enzyme, and PAP to a 96-well plate prepare_reagents->reaction_setup incubation Incubate at Optimal Temperature and Time reaction_setup->incubation stop_reaction Stop Reaction (Optional, depending on kit) incubation->stop_reaction add_malachite Add Malachite Green Reagent stop_reaction->add_malachite color_development Incubate for Color Development add_malachite->color_development measure_absorbance Measure Absorbance (600-660 nm) color_development->measure_absorbance analyze_data Analyze Data: - Generate Standard Curve - Calculate Phosphate Released measure_absorbance->analyze_data end End analyze_data->end HPLC_Workflow start Start prepare_reagents Prepare Reagents: - Enzyme, PAP, Buffer - Quenching Solution (e.g., perchloric acid) start->prepare_reagents reaction_setup Set up Enzymatic Reaction in a Microtube prepare_reagents->reaction_setup incubation Incubate at Optimal Temperature reaction_setup->incubation time_points Take Aliquots at Different Time Points incubation->time_points quench_reaction Quench Reaction in Aliquots time_points->quench_reaction centrifuge Centrifuge to Remove Precipitated Protein quench_reaction->centrifuge hplc_analysis Analyze Supernatant by HPLC centrifuge->hplc_analysis analyze_data Analyze Data: - Integrate Peak Areas - Quantify PAP and AMP hplc_analysis->analyze_data end End analyze_data->end

References

In Vitro Applications of Adenosine 3',5'-diphosphate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) 3',5'-diphosphate (A3P5P), also known as 3'-phosphoadenosine 5'-phosphate (pAp), is a versatile molecule with significant in vitro applications in biochemical and pharmacological research. Its ability to selectively interact with specific enzymes and receptors makes it a valuable tool for studying various cellular processes. This document provides detailed application notes and protocols for the primary in vitro uses of A3P5P, including its role as a P2Y1 purinergic receptor antagonist and as an inhibitor of 5'-3' exoribonucleases.

P2Y1 Receptor Antagonist

A3P5P is a well-characterized competitive antagonist of the P2Y1 receptor, a Gq-coupled purinergic receptor activated by adenosine diphosphate (B83284) (ADP).[1][2] The P2Y1 receptor plays a crucial role in ADP-induced platelet aggregation and intracellular calcium mobilization.[1][2] By selectively blocking this receptor, A3P5P allows researchers to dissect the specific contributions of the P2Y1 signaling pathway in various physiological and pathological processes, including thrombosis and hemostasis.

Quantitative Data: P2Y1 Receptor Antagonism
CompoundTargetAssayPotency (IC50/pA2)Reference
Adenosine 3',5'-diphosphate (A3P5P)Human P2Y1 ReceptorInhibition of ADP-induced platelet shape change and aggregationpA2 ≈ 5[3]
MRS2179 (N6-methyl 2'-deoxyadenosine (B1664071) 3',5'-bisphosphate)Turkey P2Y1 ReceptorInhibition of 2MeSATP-stimulated inositol (B14025) phosphate (B84403) hydrolysisIC50 ≈ 20-fold lower than 2'-deoxyadenosine 3',5'-bisphosphate[4]
Acyclic 2-chloro-N(6)-methyladenine derivativeP2Y1 ReceptorInhibition of phospholipase C stimulationIC50 = 0.48 µM[5]
Signaling Pathway

The binding of ADP to the P2Y1 receptor activates the Gq alpha subunit of the heterotrimeric G protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm, leading to downstream cellular responses such as platelet shape change and aggregation. A3P5P competitively inhibits the initial binding of ADP to the P2Y1 receptor, thus blocking this entire signaling cascade.

P2Y1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y1 P2Y1 Receptor Gq Gq Protein P2Y1->Gq PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca_cyto Ca²⁺ ER->Ca_cyto Ca²⁺ Release Ca_ER Ca²⁺ Response Cellular Response (e.g., Platelet Aggregation) Ca_cyto->Response Triggers ADP ADP ADP->P2Y1 Activates A3P5P A3P5P (Antagonist) A3P5P->P2Y1 Inhibits

Caption: P2Y1 Receptor Signaling Pathway and Inhibition by A3P5P.

Experimental Protocols

Protocol 1: In Vitro Platelet Aggregation Assay

This protocol describes how to measure the effect of A3P5P on ADP-induced platelet aggregation using light transmission aggregometry (LTA).

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis p1 Collect whole blood in sodium citrate p2 Centrifuge at low speed (e.g., 240g for 10 min) to obtain Platelet-Rich Plasma (PRP) p1->p2 p3 Centrifuge remaining blood at high speed to obtain Platelet-Poor Plasma (PPP) p2->p3 p4 Adjust PRP platelet count with PPP p3->p4 a1 Pre-warm PRP aliquots to 37°C in aggregometer p4->a1 a2 Add A3P5P (test) or vehicle (control) and incubate a1->a2 a3 Add ADP to induce aggregation a2->a3 a4 Monitor light transmission for 5-10 minutes a3->a4 d1 Calculate maximum aggregation (%) a4->d1 d2 Generate dose-response curve for A3P5P d1->d2 d3 Determine IC50 or pA2 value d2->d3 Deadenylase_Assay_Workflow cluster_prep Preparation cluster_reaction Inhibition Reaction cluster_analysis Analysis p1 Synthesize/purify 5'-labeled RNA substrate p2 Purify recombinant exoribonuclease p1->p2 r1 Prepare reaction mix with buffer, RNA substrate, and varying concentrations of A3P5P p2->r1 r2 Initiate reaction by adding the purified enzyme r1->r2 r3 Incubate at optimal temperature (e.g., 37°C) r2->r3 r4 Take aliquots at different time points and quench the reaction r3->r4 a1 Separate RNA products by denaturing polyacrylamide gel electrophoresis (PAGE) r4->a1 a2 Visualize and quantify the amount of undegraded RNA substrate a1->a2 a3 Calculate the rate of degradation and determine the inhibitory effect of A3P5P (e.g., Ki) a2->a3

References

Application Notes and Protocols for the Use of p-Nitrophenyl Phosphate (PAP) in Enzyme Kinetics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Nitrophenyl phosphate (B84403) (PAP or pNPP) is a widely utilized chromogenic substrate in enzyme kinetics studies, particularly for the characterization of various phosphatases.[1] The principle of the assay is straightforward and cost-effective: a phosphatase enzyme catalyzes the hydrolysis of the colorless pNPP substrate to produce p-nitrophenol (pNP) and inorganic phosphate. Under alkaline conditions, pNP is converted to the p-nitrophenolate ion, which is a vibrant yellow-colored product that can be quantified spectrophotometrically by measuring its absorbance at 405 nm.[2] The rate of pNP formation is directly proportional to the phosphatase activity. This application note provides detailed protocols for utilizing pNPP to study the kinetics of alkaline phosphatases, acid phosphatases, and protein tyrosine phosphatases, including methods for determining key kinetic parameters and investigating enzyme inhibition.

Principle of the pNPP Assay

The enzymatic reaction at the core of the pNPP assay is the hydrolysis of p-nitrophenyl phosphate by a phosphatase. This reaction cleaves the phosphate group, releasing p-nitrophenol. The simplicity and cost-effectiveness of this colorimetric assay have made it a staple in various applications, including ELISAs and general enzyme activity studies.[2]

I. Determination of Kinetic Parameters (Km and Vmax)

The Michaelis-Menten constant (Km) and the maximum velocity (Vmax) are fundamental parameters that characterize the kinetics of an enzyme-catalyzed reaction. Km is the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the substrate's affinity for the enzyme. A lower Km value indicates a higher affinity. Vmax represents the maximum rate of reaction when the enzyme is saturated with the substrate.[2]

Experimental Protocol

This protocol is a general guideline and should be optimized for the specific phosphatase being investigated.

Materials:

  • Purified phosphatase enzyme of interest

  • p-Nitrophenyl phosphate (pNPP) solution (stock concentration, e.g., 100 mM)

  • Assay Buffer (specific to the phosphatase type, see tables below)

  • Stop Solution (e.g., 1 N NaOH)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator

Procedure:

  • Prepare a series of pNPP substrate dilutions in the appropriate assay buffer. The final concentrations should typically range from 0.1 to 10 times the expected Km of the enzyme.

  • Add 50 µL of each pNPP dilution to triplicate wells of a 96-well plate.

  • Prepare a blank for each substrate concentration containing 50 µL of the pNPP dilution and 50 µL of assay buffer without the enzyme.

  • Equilibrate the plate to the desired reaction temperature (e.g., 37°C).

  • Initiate the reaction by adding 50 µL of a pre-diluted enzyme solution to each well (except the blanks). The final enzyme concentration should be chosen to ensure the reaction rate is linear over the desired time course.

  • Incubate the plate at the reaction temperature for a fixed period (e.g., 10-30 minutes). The incubation time should be optimized to ensure less than 15% of the substrate is consumed.

  • Stop the reaction by adding 50 µL of Stop Solution to each well. The alkaline stop solution also enhances the color development of pNP.

  • Measure the absorbance of each well at 405 nm using a microplate reader.

  • Subtract the average absorbance of the blanks from the absorbance of the corresponding experimental wells.

  • Convert the absorbance values to product concentration (pNP) using a standard curve of known pNP concentrations or the Beer-Lambert law (Molar extinction coefficient for pNP is approximately 18,000 M-1cm-1).[1][3]

  • Calculate the initial velocity (V0) for each substrate concentration (e.g., in µmol/min).

  • Plot V0 versus substrate concentration ([S]) and fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Km and Vmax. Alternatively, a Lineweaver-Burk plot (1/V0 vs. 1/[S]) can be used for a linear representation of the data.

Data Presentation: Kinetic Parameters of Various Phosphatases with pNPP

The following tables summarize representative kinetic data for different phosphatases using pNPP as the substrate. Note that these values are highly dependent on experimental conditions such as pH, temperature, and buffer composition.[1][2][4][5][6][7]

Enzyme TypeSourceKm (mM)Vmax (µmol/min/unit)Buffer ConditionspHTemperature (°C)Reference(s)
Alkaline Phosphatase Calf Intestinal0.763.1250 mM Tris-HCl11.037[4][7][8]
Calf Intestinal0.41.6100 mM Glycine-NaOH9.537[4][7][8]
Human Tissue IsoenzymesVariesVariesVarious (e.g., Tris, Diethanolamine)--[5]
Acid Phosphatase Tobacco Plants0.24 (for PLP)2.76 (for PLP)-5.550[9]
Protein Tyrosine Phosphatase (PTP) General0.5 - 10----[1]
PTP1B-2.2 µmoles/min/µg---[10]

II. Investigating Enzyme Inhibition

The pNPP assay is also a valuable tool for studying the effects of inhibitors on phosphatase activity. By measuring the reaction rate at various substrate and inhibitor concentrations, the type of inhibition (competitive, non-competitive, uncompetitive, or mixed) and the inhibition constant (Ki) can be determined.

Experimental Protocol

The protocol is similar to the one for determining Km and Vmax, with the addition of the inhibitor.

  • Perform the kinetic assay as described above at a fixed concentration of the inhibitor.

  • Repeat the assay with several different fixed concentrations of the inhibitor.

  • Generate Lineweaver-Burk plots (1/V0 vs. 1/[S]) for each inhibitor concentration.

  • Analyze the changes in Km and Vmax in the presence of the inhibitor to determine the mechanism of inhibition.

    • Competitive inhibition: Km increases, Vmax remains unchanged.

    • Non-competitive inhibition: Km remains unchanged, Vmax decreases.

    • Uncompetitive inhibition: Both Km and Vmax decrease proportionally.

    • Mixed inhibition: Both Km and Vmax change, but not proportionally.

  • Calculate the Ki value from secondary plots (e.g., a plot of the slope of the Lineweaver-Burk plot versus inhibitor concentration for competitive inhibition).

Data Presentation: Inhibition of Alkaline Phosphatase
InhibitorEnzyme SourceType of InhibitionKi (mM)SubstrateReference(s)
L-PhenylalanineRat IntestinalUncompetitive-Phenylphosphate[11][12]
L-PhenylalanineGreen CrabUncompetitive9.8pNPP[13]
Phosphate (Pi)Green CrabCompetitive0.95pNPP[13]
L-CysteineGreen CrabMixed-pNPP[13]

III. Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a pNPP-based enzyme kinetics experiment.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare pNPP Substrate Dilutions D Add Substrate to 96-well Plate A->D B Prepare Enzyme Solution F Initiate Reaction with Enzyme B->F C Prepare Blanks C->D E Equilibrate Plate to Reaction Temperature D->E E->F G Incubate for a Fixed Time F->G H Stop Reaction with Stop Solution G->H I Measure Absorbance at 405 nm H->I J Calculate Initial Velocities (V0) I->J K Plot V0 vs. [S] (Michaelis-Menten) J->K L Determine Km and Vmax K->L

General workflow for a pNPP-based enzyme kinetics assay.

Signaling Pathway Example: The MAPK/ERK Pathway

Phosphatases play a crucial role in regulating signaling pathways by dephosphorylating key protein components, thereby acting as "off" switches. The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that controls a wide range of cellular processes, including proliferation, differentiation, and survival.[14][15][16][17] The activity of this pathway is tightly controlled by a balance of phosphorylation by kinases and dephosphorylation by phosphatases. The pNPP assay can be used to study the activity of phosphatases that regulate this pathway.

G cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Phosphatase Phosphatase ERK->Phosphatase Dephosphorylates (Inactivates) Nucleus Nucleus ERK->Nucleus Translocates to TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Phosphorylates CellularResponse Cellular Response (Proliferation, Differentiation, etc.) TranscriptionFactors->CellularResponse Leads to

Simplified MAPK/ERK signaling pathway showing the role of phosphatases.

Conclusion

The pNPP assay is a robust and versatile tool for the kinetic characterization of a wide range of phosphatases. Its simplicity and adaptability make it suitable for determining fundamental kinetic parameters, screening for inhibitors, and investigating the role of phosphatases in complex biological processes. By following the detailed protocols and utilizing the provided reference data, researchers can effectively employ this assay to advance their studies in enzymology and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Adenosine 3',5'-diphosphate (PAP) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Adenosine (B11128) 3',5'-diphosphate (PAP) quantification. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is Adenosine 3',5'-diphosphate (PAP) and why is its quantification important?

Adenosine 3',5'-diphosphate (PAP) is a nucleotide consisting of adenine, a ribose sugar, and two phosphate (B84403) groups attached at the 3' and 5' positions of the ribose.[1] It is a key metabolite in sulfur metabolism, produced from 3'-phosphoadenosine-5'-phosphosulfate (PAPS), the universal donor for sulfotransferase reactions.[1][2] Accurate quantification of PAP is crucial for studying various biological processes, including cellular signaling, growth and development, and defense mechanisms.[1] In plants, PAP acts as a retrograde signaling molecule, communicating stress signals from the chloroplast to the nucleus.[3][4][5][6][7]

Q2: What are the primary methods for quantifying PAP?

The main techniques for PAP quantification are High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) and enzymatic assays. HPLC-MS/MS offers high sensitivity and selectivity, allowing for the simultaneous measurement of PAP and related adenosine phosphates.[8][9] Enzymatic assays provide an alternative, often colorimetric or luminescence-based, method that can be adapted for high-throughput screening.[10][11]

Q3: My PAP sample appears to be degrading. What are the recommended storage conditions?

PAP and related adenosine phosphates are susceptible to degradation. For short-term storage (days to weeks), keeping aqueous solutions at 2-8°C is recommended.[12] For long-term storage (months to years), it is advisable to store solid PAP or stock solutions at -20°C or -80°C to ensure stability.[12][13] It is also good practice to avoid repeated freeze-thaw cycles and to maintain a neutral pH for aqueous solutions to minimize hydrolysis.[12][14] Storing solutions in light-resistant containers can prevent potential photodegradation.[12]

Q4: I am observing poor retention of PAP on my reverse-phase HPLC column. Why is this happening?

PAP and other adenosine nucleotides are highly hydrophilic molecules. This characteristic leads to weak retention on traditional reverse-phase (RP) HPLC columns, which can result in poor separation and peak shape.[15] To overcome this, alternative chromatographic techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) or the use of mixed-mode columns are recommended.[9]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during PAP quantification experiments.

Low Analyte Recovery During Sample Preparation
Symptom Potential Cause Troubleshooting Steps
Low or no detectable PAP after extraction from tissues. Inefficient extraction method. Chaotropic reagents like trichloroacetic acid (TCA) can co-precipitate ATP (and by extension, other adenosine phosphates) with proteins, especially in samples with high protein content.[16]1. Optimize Extraction Reagent: For tissues with high protein concentrations, consider using a phenol-based extraction method, which has been shown to significantly increase the recovery of ATP and other nucleotides.[16][17] 2. Solid-Phase Extraction (SPE): Employ SPE or dispersive solid-phase extraction (dSPE) to reduce matrix effects and improve extraction efficiency.[8]
Variable recovery across samples. Inconsistent sample handling. PAP levels can change rapidly due to enzymatic activity post-collection.1. Rapid Quenching: Immediately quench metabolic activity after sample collection by snap-freezing in liquid nitrogen.[9] 2. Use of Inhibitors: Incorporate a cocktail of phosphatase and other relevant enzyme inhibitors in your extraction buffer to prevent enzymatic degradation of PAP.
Chromatography and Mass Spectrometry Issues (HPLC-MS/MS)
Symptom Potential Cause Troubleshooting Steps
Poor peak shape (fronting, tailing, or broad peaks). 1. Analyte-metal interactions. Phosphorylated compounds like PAP have a strong affinity for metal surfaces in standard LC systems and columns, leading to peak tailing and analyte loss. 2. Inappropriate column chemistry. As mentioned, PAP is poorly retained on standard C18 columns.1. Use Biocompatible LC Systems: Employ LC systems with MaxPeak High Performance Surfaces (HPS) or similar technologies to minimize analyte interaction with metal components. 2. Select Appropriate Column: Use a HILIC or mixed-mode chromatography column designed for polar analytes.[9] 3. Optimize Mobile Phase: Ensure the mobile phase pH is appropriate for the analyte and column chemistry. Check for proper degassing of the mobile phase.[18][19]
Low signal intensity or high background noise. 1. Ion suppression/enhancement (Matrix effects). Co-eluting compounds from the sample matrix can interfere with the ionization of PAP in the mass spectrometer source.[20][21] 2. Suboptimal MS parameters. 1. Improve Sample Clean-up: Enhance your sample preparation with methods like SPE to remove interfering matrix components.[19][21] 2. Adjust Chromatography: Modify the HPLC gradient to better separate PAP from interfering compounds.[18] 3. Use Isotope-Labeled Internal Standard: Incorporate a stable isotope-labeled internal standard for PAP to normalize for matrix effects and variations in instrument response. 4. Optimize MS Source Conditions: Tune the ion source parameters (e.g., temperature, gas flows, and voltage) to maximize the signal for PAP.[18]
Inconsistent retention times. 1. Insufficient column equilibration. 2. Changes in mobile phase composition. 3. Column degradation. 1. Ensure Adequate Equilibration: Equilibrate the column with the initial mobile phase for a sufficient time before each injection.[19] 2. Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and ensure accurate composition.[19] 3. Use a Guard Column: A guard column can help protect the analytical column from contaminants and extend its lifetime.
Enzymatic Assay Problems
Symptom Potential Cause Troubleshooting Steps
High background signal or false positives. Interference from other compounds in the sample. Components in complex biological samples or culture media may interfere with the enzymatic reaction or the detection method.[11]1. Run Matrix Blanks: Always include control samples (matrix without the analyte) to assess background levels. 2. Sample Dilution: Dilute the sample to reduce the concentration of interfering substances. 3. Test for Interference: Systematically test common components of your sample matrix for their effect on the assay.[11]
Low or no signal. 1. Enzyme inhibition. Components in the sample may inhibit the activity of the assay enzymes. 2. Incorrect buffer conditions (pH, ionic strength). 3. Degradation of reagents. 1. Check for Inhibitors: Use a spike-and-recovery experiment to see if the sample matrix is inhibiting the assay. If so, further sample cleanup or dilution may be necessary. 2. Optimize Assay Conditions: Ensure the pH and buffer composition of your final reaction mixture are optimal for the enzyme(s) used. 3. Verify Reagent Activity: Check the activity of your enzymes and the stability of your substrates and cofactors. Prepare fresh reagents if necessary.

Quantitative Data Summary

The following table summarizes the limits of detection (LOD) and quantification (LOQ) for adenosine phosphates from a study using an LC-MS/MS method. Note that these values can vary significantly depending on the sample matrix, instrumentation, and specific protocol used.

AnalyteLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
Adenine (Ade)12.5
Adenosine Monophosphate (AMP)12.5
Adenosine Diphosphate (ADP)2.55
Adenosine Triphosphate (ATP)510
Data from a study on royal jelly samples.[8]

Experimental Protocols

Protocol 1: Extraction of PAP from Plant Tissues for LC-MS/MS

This protocol is adapted from methods used for the extraction of phosphonucleotides from plant material.

Materials:

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • Extraction Buffer: Phenol saturated with Tris-EDTA (TE) buffer

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge capable of 4°C and >12,000 x g

Procedure:

  • Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer approximately 100 mg of the frozen powder to a pre-weighed 2 mL microcentrifuge tube.

  • Add 1 mL of phenol-TE extraction buffer to the tube.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Incubate on ice for 15 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Carefully collect the aqueous (upper) phase containing the nucleotides and transfer to a new, clean tube.

  • The extract is now ready for direct analysis by LC-MS/MS or can be stored at -80°C.

Rationale: A phenol-based extraction method can significantly improve the recovery of adenosine phosphates from tissues with high protein content compared to acid-based precipitation methods.[16]

Protocol 2: General HPLC-MS/MS Method for PAP Quantification

This protocol outlines a general approach using HILIC for the separation and quantification of PAP.

Instrumentation:

  • HPLC system with a binary pump and cooled autosampler

  • HILIC column suitable for polar analytes

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Mobile Phase:

  • Mobile Phase A: 20 mM Ammonium (B1175870) Acetate in water, pH adjusted to 9.0 with ammonium hydroxide

  • Mobile Phase B: Acetonitrile

HPLC Conditions:

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-2 min: 95% B

    • 2-10 min: Linear gradient to 50% B

    • 10-12 min: Hold at 50% B

    • 12.1-15 min: Return to 95% B and equilibrate

MS/MS Conditions:

  • Ionization Mode: Negative ESI

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-product ion transitions for PAP and the internal standard.

    • PAP: Q1: 426.0 m/z -> Q3: 346.0 m/z (loss of HPO3)

    • PAP: Q1: 426.0 m/z -> Q3: 79.0 m/z (PO3-)

  • Optimize source parameters (e.g., ion spray voltage, temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) for maximum sensitivity.

Note: The specific MRM transitions and optimal parameters should be determined empirically on your instrument.

Visualizations

Signaling and Metabolic Pathways

PAPS_Metabolism cluster_0 PAPS Synthesis cluster_1 Sulfation Reaction ATP ATP ATP_Sulfurylase ATP Sulfurylase ATP->ATP_Sulfurylase APS_Kinase APS Kinase ATP->APS_Kinase Sulfate (B86663) Inorganic Sulfate (SO4^2-) Sulfate->ATP_Sulfurylase APS Adenosine 5'-phosphosulfate (APS) APS->APS_Kinase PAPS 3'-phosphoadenosine-5'-phosphosulfate (PAPS) SULT Sulfotransferase (SULT) PAPS->SULT PAPS->SULT ATP_Sulfurylase->APS APS_Kinase->PAPS Acceptor Acceptor Substrate (e.g., xenobiotics, hormones) Acceptor->SULT Sulfated_Product Sulfated Product PAP Adenosine 3',5'-diphosphate (PAP) SULT->Sulfated_Product SULT->PAP

Caption: PAPS synthesis and its role as a universal sulfate donor, generating PAP.

PAP_Retrograde_Signaling cluster_chloroplast Chloroplast cluster_nucleus Nucleus Stress Drought / High Light Stress SAL1 SAL1 (Phosphatase) Stress->SAL1 inactivates PAPS_chloro PAPS PAP_chloro PAP PAPS_chloro->PAP_chloro SOT activity PAP_chloro->SAL1 degraded by XRNs Exoribonucleases (XRNs) PAP_chloro->XRNs moves to nucleus, inhibits Gene_Expression Stress-Responsive Gene Expression XRNs->Gene_Expression regulates

Caption: PAP as a retrograde signal from the chloroplast to the nucleus in plants.

References

Technical Support Center: Adenosine 3',5'-diphosphate (pAp) Sample Integrity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ensuring the stability of Adenosine (B11128) 3',5'-diphosphate (pAp) in your research samples. This resource provides in-depth troubleshooting guides and frequently asked questions to help you maintain the integrity of your pAp samples, ensuring accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is Adenosine 3',5'-diphosphate (pAp), and why is its stability important?

A1: Adenosine 3',5'-diphosphate, also known as 3'-phosphoadenosine 5'-phosphate (pAp), is a critical molecule involved in various cellular processes, including sulfur metabolism as a product of the sulfotransferase (SULT) reaction. The stability of pAp in samples is crucial because its degradation can lead to inaccurate quantification and misinterpretation of experimental results, particularly in studies involving signaling pathways and metabolic flux.

Q2: What are the primary causes of pAp degradation in biological samples?

A2: The primary cause of pAp degradation is enzymatic activity, specifically from phosphatases that remove one or both of its phosphate (B84403) groups. The key enzyme responsible is 3'(2'),5'-bisphosphate nucleotidase (BPntase) , which hydrolyzes pAp to adenosine 5'-monophosphate (AMP) and inorganic phosphate. Additionally, factors such as suboptimal temperature, extreme pH values, and repeated freeze-thaw cycles can contribute to the chemical degradation of pAp.

Q3: How can I prevent enzymatic degradation of pAp during sample collection and processing?

A3: To prevent enzymatic degradation, it is essential to inhibit phosphatase activity immediately upon sample collection. This can be achieved by:

  • Rapid Quenching: Immediately stopping metabolic activity by flash-freezing samples in liquid nitrogen or using cold quenching buffers.

  • Working at Low Temperatures: Performing all sample processing steps on ice or at 4°C to minimize enzymatic activity.

  • Using Phosphatase Inhibitors: Adding a cocktail of broad-spectrum phosphatase inhibitors to your lysis and extraction buffers is highly recommended.

Q4: What are the optimal storage conditions for pAp samples?

A4: For long-term stability, pAp samples, whether in solid form or in solution, should be stored at -80°C. For short-term storage, -20°C is acceptable. It is also advisable to aliquot samples into single-use volumes to avoid multiple freeze-thaw cycles, which can accelerate degradation. Aqueous solutions of pAp are not recommended for storage for more than one day unless frozen.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of pAp.

Problem Possible Cause(s) Recommended Solution(s)
Low or no detectable pAp signal in my assay. 1. Enzymatic Degradation: Endogenous phosphatases (e.g., BPntase) may have degraded pAp during sample preparation. 2. Improper Storage: Samples were stored at inappropriate temperatures or subjected to multiple freeze-thaw cycles. 3. Suboptimal Extraction: The extraction protocol was not efficient in recovering pAp.1. Inhibit Phosphatases: Add a phosphatase inhibitor cocktail to your lysis buffer immediately before use. Ensure rapid inactivation of enzymes by keeping samples on ice at all times. 2. Optimize Storage: Aliquot samples and store them at -80°C. Thaw quickly and keep on ice when in use. 3. Improve Extraction: Use a validated metabolite extraction protocol with cold solvents (e.g., 80% methanol (B129727) at -80°C). Consider a re-extraction step to maximize yield.
High variability in pAp levels between replicate samples. 1. Inconsistent Sample Handling: Differences in the time taken to process each sample can lead to varying degrees of degradation. 2. Incomplete Cell Lysis: Inefficient lysis can result in incomplete extraction of intracellular pAp.1. Standardize Workflow: Process all samples in parallel and minimize the time between harvesting and quenching/extraction. 2. Ensure Complete Lysis: Use mechanical disruption methods like sonication or homogenization in addition to lysis buffers. Verify lysis efficiency microscopically.
Gradual decrease in pAp concentration in stored standards. 1. Chemical Instability: pAp in aqueous solution can undergo slow hydrolysis, especially at non-neutral pH or elevated temperatures. 2. Contamination: Microbial contamination in buffer solutions can introduce enzymes that degrade pAp.1. Use Buffered Solutions: Prepare pAp standards in a neutral pH buffer (e.g., PBS, pH 7.2) and store frozen in single-use aliquots. 2. Ensure Sterility: Use sterile, nuclease-free water and buffers for preparing standards. Filter-sterilize solutions if necessary.

Data Presentation: pAp Stability

While specific kinetic data for pAp degradation is not extensively published, the stability of structurally similar adenosine phosphates like ATP and ADP can provide valuable insights. The following table summarizes the key factors affecting the stability of adenosine nucleotides, which can be extrapolated to pAp.

Parameter Condition Effect on Stability Recommendation for pAp
Temperature Elevated temperatures (>25°C)Significantly increases the rate of hydrolysis.[1]Always handle and process samples on ice or at 4°C. Store long-term at -80°C.
pH Acidic (<6.5) or Alkaline (>7.0)Can catalyze the hydrolysis of phosphate bonds.Maintain samples and buffers at a neutral pH (around 7.0-7.5).
Enzymes Presence of phosphatases (e.g., BPntase)Rapid enzymatic degradation.Use broad-spectrum phosphatase inhibitor cocktails in all buffers.
Freeze-Thaw Cycles Multiple cyclesCan lead to molecular degradation.[2]Aliquot samples into single-use tubes to avoid repeated freezing and thawing.[2]
Divalent Cations Presence of Mg²⁺Required for the activity of many phosphatases, including BPntase.The use of chelating agents like EDTA can be considered, but be aware that it may affect downstream applications.

Experimental Protocols

Protocol for Metabolite Extraction from Adherent Mammalian Cells to Preserve pAp

This protocol is designed to rapidly quench metabolic activity and efficiently extract small molecules like pAp while minimizing degradation.

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Extraction Solvent: 80% Methanol in water, pre-chilled to -80°C

  • Phosphatase Inhibitor Cocktail (broad-spectrum)

  • Cell scraper

  • Dry ice

  • Refrigerated centrifuge (4°C)

Procedure:

  • Cell Culture: Grow adherent cells to the desired confluency (typically 70-80%).

  • Quenching:

    • Place the cell culture plate on a bed of dry ice to rapidly cool the cells and halt metabolic activity.

    • Aspirate the culture medium completely.

    • Wash the cells twice with ice-cold PBS, aspirating the buffer completely after each wash. Keep the plate on dry ice throughout this process.

  • Extraction:

    • Add the pre-chilled (-80°C) 80% methanol extraction solvent containing a freshly added phosphatase inhibitor cocktail to each well (e.g., 1 mL for a 6-well plate).

    • Incubate the plate on dry ice for 20 minutes to allow for cell lysis and protein precipitation.

    • Using a pre-chilled cell scraper, scrape the cells from the surface of the plate into the extraction solvent.

  • Homogenization and Collection:

    • Pipette the cell lysate/methanol suspension up and down several times to ensure homogeneity.

    • Transfer the suspension to a pre-chilled microcentrifuge tube.

  • Centrifugation:

    • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled tube.

  • Storage:

    • Snap-freeze the metabolite extract in liquid nitrogen and store at -80°C until analysis. For analysis, the solvent can be evaporated using a SpeedVac without heat.

Visualizations

pAp Degradation Pathway and Prevention pAp Adenosine 3',5'-diphosphate (pAp) AMP Adenosine 5'-monophosphate (AMP) pAp->AMP Hydrolysis of 3'-phosphate Pi Inorganic Phosphate (Pi) pAp->Pi Enzyme 3'(2'),5'-bisphosphate nucleotidase (BPntase) Enzyme->pAp Catalyzes Inhibitor Phosphatase Inhibitors (e.g., Lithium, Fluoride salts) Inhibitor->Enzyme Inhibits LowTemp Low Temperature (On Ice / 4°C) LowTemp->Enzyme Reduces Activity

Caption: Enzymatic degradation of pAp to AMP by BPntase and key inhibitory factors.

Troubleshooting Workflow for Low pAp Signal Start Start: Low pAp Signal Detected Check_Lysis Was a phosphatase inhibitor cocktail used? Start->Check_Lysis Check_Temp Were samples kept on ice or at 4°C? Check_Lysis->Check_Temp Yes Add_Inhibitor Action: Add fresh inhibitors to lysis buffer. Check_Lysis->Add_Inhibitor No Check_Storage Were samples stored at -80°C and freeze-thaw avoided? Check_Temp->Check_Storage Yes Improve_Temp Action: Maintain cold chain rigorously. Check_Temp->Improve_Temp No Improve_Storage Action: Aliquot and store at -80°C. Check_Storage->Improve_Storage No End_Success Re-analyze Sample Check_Storage->End_Success Yes Add_Inhibitor->End_Success Improve_Temp->End_Success Improve_Storage->End_Success

Caption: A logical workflow for troubleshooting unexpected low pAp sample concentrations.

References

Technical Support Center: Optimizing Peroxisomal Acyl-CoA Oxidase (PAP/ACOX1) Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Peroxisomal Acyl-CoA Oxidase (ACOX1) concentration for in vitro assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is the optimal concentration of ACOX1 to use in my in vitro assay?

A1: The optimal ACOX1 concentration is dependent on your specific assay conditions, including substrate concentration, temperature, and incubation time. It is recommended to perform an enzyme titration to determine the ideal concentration. A good starting point for a spectrophotometric assay is in the range of 0.015 - 0.030 units/mL. For fluorometric assays, which are generally more sensitive, you may be able to use a lower concentration. The goal is to find a concentration that yields a linear reaction rate over your desired time course.[1]

Q2: I am observing very low or no enzyme activity. What are the possible causes and solutions?

A2: Low or no ACOX1 activity can stem from several factors:

  • Inactive Enzyme: Ensure the enzyme has been stored correctly, typically at -20°C or lower, and avoid repeated freeze-thaw cycles.

  • Missing Cofactor: ACOX1 is a flavoprotein and requires Flavin Adenine Dinucleotide (FAD) for its activity. Ensure that FAD is included in your reaction buffer at an appropriate concentration (e.g., 0.004 mM).

  • Suboptimal pH or Temperature: The optimal pH for ACOX1 activity can vary between isoforms, but generally falls in the range of 7.5 to 8.5. The reaction is typically performed at 30°C or 37°C. Verify that your buffer pH and incubation temperature are within the optimal range.

  • Substrate Issues: Confirm the integrity and concentration of your acyl-CoA substrate. Prepare substrate solutions fresh to avoid degradation.

Q3: My assay has a high background signal. How can I reduce it?

A3: High background signal can be a significant issue, especially in assays detecting hydrogen peroxide (H₂O₂). Here are some common causes and solutions:

  • Spontaneous Substrate Oxidation: Some acyl-CoA substrates can spontaneously oxidize, leading to non-enzymatic H₂O₂ production. Include a "no-enzyme" control (containing all reaction components except ACOX1) to quantify and subtract this background.

  • Contaminating Peroxidases: If using a peroxidase-coupled assay, your sample itself may contain endogenous peroxidases. You can test for this by incubating your sample with the detection substrate in the absence of added horseradish peroxidase (HRP).

  • Probe Instability: Fluorescent probes used to detect H₂O₂ can be light-sensitive and may auto-oxidize.[2] Protect your reagents and plates from light.[2] Prepare probe working solutions fresh before each experiment.[2]

  • Interfering Substances in the Sample: Components in your sample preparation, such as reducing agents, may interfere with the assay.[3] Consider sample purification steps if this is suspected.

Q4: I am experiencing inconsistent results between wells and experiments. What can I do to improve reproducibility?

A4: Inconsistent results are often due to technical variability. To improve reproducibility:

  • Use a Master Mix: Prepare a master mix of all common reagents (buffer, FAD, detection reagents) to add to your wells. This minimizes pipetting errors between wells.

  • Ensure Proper Mixing: Mix all reagents thoroughly but gently before and after adding them to the wells.

  • Precise Temperature Control: Use a calibrated incubator or water bath to ensure a consistent temperature for all reactions.

  • Consistent Incubation Times: Use a multichannel pipette or an automated dispenser to start and stop reactions at precise and consistent time intervals.

  • Check Pipette Calibration: Regularly calibrate your pipettes to ensure accurate dispensing of all reagents.

Q5: Which substrate should I use for my ACOX1 assay: palmitoyl-CoA or lauroyl-CoA?

A5: The choice of substrate can significantly impact your assay. While palmitoyl-CoA (C16:0) is a commonly used substrate, it is prone to causing substrate inhibition at higher concentrations.[4] Lauroyl-CoA (C12:0) is often a better choice as it has been shown to result in a higher specific activity and avoids the issue of substrate inhibition.[4] ACOX1 isoforms exhibit a broad range of specificity, with maximum activity often observed with lauroyl-CoA (C12).[5]

Quantitative Data Summary

The following table summarizes key quantitative parameters for ACOX1 in vitro assays, compiled from various sources. These values should be used as a starting point for your own optimization experiments.

ParameterValueSubstrateNotesSource(s)
Enzyme Concentration 0.015 - 0.030 units/mLPalmitoyl-CoAFor a continuous spectrophotometric assay.
0.625 µM (final)Various Acyl-CoAsFor a fluorometric assay.
Substrate Concentration 0.04% (w/v)Palmitoyl-CoAFor a spectrophotometric assay.
50 µMPalmitoyl-CoAFor determining substrate specificity.
Km (Michaelis Constant) 73 µMPalmitoyl-CoAFor ACOX1a isoform.[5]
90 µMPalmitoyl-CoAFor ACOX1b isoform.[5]
Optimal pH 8.5Palmitoyl-CoAFor ACOX1a isoform.[5]
7.5 - 8.5Palmitoyl-CoAFor ACOX1b isoform.[5]
8.0Palmitoyl-CoAFor a spectrophotometric assay.
Optimal Temperature 30°CPalmitoyl-CoAFor a spectrophotometric assay.
FAD Concentration 0.004 mMPalmitoyl-CoAFor a spectrophotometric assay.
25 µMNot specifiedFor a UV-spectrophotometric assay.[5]

Experimental Protocols

Protocol 1: Continuous Spectrophotometric Assay for ACOX1 Activity

This protocol is based on the H₂O₂-dependent oxidation of a chromogenic substrate catalyzed by horseradish peroxidase (HRP).

Materials:

  • Purified or recombinant ACOX1 enzyme

  • MES Buffer (50 mM, pH 8.0 at 30°C)

  • Palmitoyl-CoA solution (0.5% w/v)

  • 4-Aminoantipyrine (4-AAP) solution (1.6 mM) with 22 mM Phenol

  • Flavin Adenine Dinucleotide (FAD) solution (1 mM)

  • Horseradish Peroxidase (HRP) solution (100 purpurogallin units/mL)

  • Triton X-100 solution (10% v/v)

  • Spectrophotometer capable of reading absorbance at 500 nm

Procedure:

  • Prepare a reaction cocktail: In a suitable container, mix the MES buffer, 4-AAP/Phenol solution, FAD solution, Triton X-100 solution, and HRP solution. Adjust the pH to 8.0 at 30°C if necessary.

  • Equilibrate the spectrophotometer: Set the spectrophotometer to 30°C and the wavelength to 500 nm.

  • Prepare test and blank cuvettes:

    • Test Cuvette: Add the reaction cocktail and the ACOX1 enzyme solution (to a final concentration of 0.015 - 0.030 units/mL).

    • Blank Cuvette: Add the reaction cocktail and the buffer used to dissolve the ACOX1 enzyme.

  • Initiate the reaction: Add the palmitoyl-CoA solution to both cuvettes to a final concentration of 0.04% (w/v).

  • Measure absorbance: Immediately mix by inversion and record the increase in absorbance at 500 nm for approximately 5 minutes.

  • Calculate activity: Determine the rate of change in absorbance per minute (ΔA500/min) from the linear portion of the curve for both the test and blank. Subtract the rate of the blank from the test to get the enzyme-specific activity. One unit of ACOX1 is defined as the amount of enzyme that forms 1.0 µmole of H₂O₂ per minute at pH 8.0 and 30°C.

Protocol 2: Fluorometric Assay for ACOX1 Activity

This protocol is a highly sensitive method that measures the H₂O₂-dependent oxidation of a fluorogenic substrate.

Materials:

  • Purified or recombinant ACOX1 enzyme

  • Tris Buffer (50 mM, pH 8.3)

  • Lauroyl-CoA or other acyl-CoA substrate solution

  • Homovanillic acid solution (0.75 mM)

  • Horseradish Peroxidase (HRP) (20 µg/mL)

  • Triton X-100 (0.025%)

  • Delipidated Bovine Serum Albumin (BSA) (20 µM)

  • Fluorometer (e.g., excitation at 320 nm, emission at 405 nm)

Procedure:

  • Prepare the reaction mixture: In a microplate well or cuvette, combine the Tris buffer, homovanillic acid, HRP, Triton X-100, and BSA.

  • Add the enzyme: Add the ACOX1 enzyme solution to the reaction mixture.

  • Initiate the reaction: Add the acyl-CoA substrate to start the reaction.

  • Measure fluorescence: Monitor the increase in fluorescence over time. The rate of fluorescence increase is proportional to the rate of H₂O₂ production.

  • Quantify activity: Generate a standard curve using known concentrations of H₂O₂ to convert the rate of fluorescence change to the rate of H₂O₂ production.

Visualizations

Peroxisomal Fatty Acid Beta-Oxidation Pathway

The following diagram illustrates the initial steps of the peroxisomal beta-oxidation of very-long-chain fatty acids (VLCFAs), where ACOX1 is the first and rate-limiting enzyme.

Peroxisomal_Beta_Oxidation Peroxisomal Fatty Acid Beta-Oxidation Pathway cluster_peroxisome Peroxisome Matrix VLCFA-CoA Very-Long-Chain Fatty Acyl-CoA ACOX1 ACOX1 VLCFA-CoA->ACOX1 Enoyl-CoA trans-2-Enoyl-CoA DBP D-Bifunctional Protein Enoyl-CoA->DBP Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Hydroxyacyl-CoA->DBP Ketoacyl-CoA 3-Ketoacyl-CoA Thiolase 3-Ketoacyl-CoA Thiolase Ketoacyl-CoA->Thiolase Shortened_Acyl-CoA Shortened Acyl-CoA Acetyl-CoA Acetyl-CoA ACOX1->Enoyl-CoA H2O2 H2O2 ACOX1->H2O2 H₂O₂ DBP->Hydroxyacyl-CoA DBP->Ketoacyl-CoA NADH NADH DBP->NADH NADH + H⁺ Thiolase->Shortened_Acyl-CoA Thiolase->Acetyl-CoA NAD NAD NAD->DBP NAD⁺ CoA-SH CoA-SH CoA-SH->Thiolase CoA-SH O2 O2 O2->ACOX1 O₂

Caption: The peroxisomal beta-oxidation pathway initiated by ACOX1.

General Experimental Workflow for ACOX1 Assay Optimization

This diagram outlines a logical workflow for optimizing an ACOX1 in vitro assay.

Assay_Optimization_Workflow ACOX1 Assay Optimization Workflow start Start: Define Assay (Spectrophotometric/Fluorometric) reagent_prep Prepare Reagents: Buffer, Substrate, Enzyme, Cofactors start->reagent_prep enzyme_titration Enzyme Titration reagent_prep->enzyme_titration linear_rate Is reaction rate linear over desired time? enzyme_titration->linear_rate adjust_enzyme Adjust Enzyme Concentration linear_rate->adjust_enzyme No substrate_titration Substrate Titration linear_rate->substrate_titration Yes adjust_enzyme->enzyme_titration saturation Is substrate saturating? (Avoid inhibition) substrate_titration->saturation adjust_substrate Adjust Substrate Concentration saturation->adjust_substrate No run_controls Run Controls: No-Enzyme, No-Substrate saturation->run_controls Yes adjust_substrate->substrate_titration validate_assay Validate Assay: Z'-factor, Signal-to-Background run_controls->validate_assay proceed Proceed with Screening/ Experimentation validate_assay->proceed Valid troubleshoot Troubleshoot: (High background, low signal) validate_assay->troubleshoot Invalid troubleshoot->start Re-optimize

Caption: Logical workflow for optimizing ACOX1 in vitro assays.

References

Technical Support Center: Adenosine 3',5'-diphosphate (pAp) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Adenosine 3',5'-diphosphate (pAp) synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of pAp synthesis and troubleshoot common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis, purification, and analysis of Adenosine 3',5'-diphosphate (pAp).

Enzymatic Synthesis of pAp

Q1: My enzymatic synthesis of pAp shows a very low yield. What are the primary causes?

Low yields in the enzymatic synthesis of pAp, typically produced from the sulfotransferase-mediated conversion of 3'-phosphoadenosine-5'-phosphosulfate (PAPS), can stem from several factors:

  • Inactive or Degraded Enzymes: The sulfotransferase enzyme may have lost activity due to improper storage or handling.

  • Suboptimal Reaction Conditions: The pH, temperature, or concentration of co-factors like Mg²⁺ may not be optimal for the specific sulfotransferase used.

  • PAPS Degradation: The precursor, PAPS, can be unstable. Ensure it is freshly prepared or properly stored.

  • Product Inhibition: Accumulation of pAp can sometimes inhibit the sulfotransferase enzyme.[1]

  • Low-Quality Substrates: The purity of PAPS and the acceptor substrate can significantly impact the reaction efficiency.

Troubleshooting Steps:

  • Verify Enzyme Activity: Perform a functional assay of the sulfotransferase with a known substrate and fresh PAPS to confirm its activity.

  • Optimize Reaction Buffer: Systematically vary the pH and Mg²⁺ concentration to find the optimal conditions for your enzyme.

  • Use High-Quality PAPS: Ensure the PAPS used is of high purity and has been stored correctly at -80°C.

  • Monitor Reaction Progress: Take time-course samples to determine the optimal reaction time and to observe potential product inhibition.

  • Consider a PAPS Regeneration System: For prolonged reactions, a system to regenerate PAPS can be employed to maintain its concentration and drive the reaction forward.

Q2: I am observing multiple peaks in my HPLC analysis of the crude enzymatic reaction mixture. What are these byproducts?

Common byproducts in an enzymatic pAp synthesis reaction include:

  • Unreacted PAPS: The precursor molecule may not have been fully consumed.

  • Adenosine Monophosphate (AMP): pAp can be hydrolyzed to AMP by nucleotidases that may be present as contaminants in the enzyme preparation.[2]

  • Degraded Substrates: The acceptor substrate for the sulfation reaction may degrade over the course of the incubation.

Troubleshooting Steps:

  • Enzyme Purity: Ensure the sulfotransferase preparation is free from contaminating nucleotidases by running a control reaction without the acceptor substrate and analyzing for AMP formation.

  • Reaction Time: Optimize the reaction time to maximize pAp formation while minimizing its degradation.

  • Purification: Employ a robust purification method, such as anion-exchange chromatography, to separate pAp from byproducts and unreacted starting materials.

Chemical Synthesis of pAp

Q3: I am attempting a chemical synthesis of pAp, but the yield is extremely low and purification is difficult. What are the common challenges?

Chemical synthesis of pAp is known to be challenging due to several factors:

  • Multiple Protection/Deprotection Steps: The various hydroxyl groups on the ribose sugar and the amino group on the adenine (B156593) base require a multi-step protection and deprotection strategy, which can be inefficient and lead to low overall yields.

  • Phosphorylation Complexity: Introducing phosphate (B84403) groups at the 3' and 5' positions with high selectivity is difficult and often results in a mixture of products.

  • Purification Hurdles: The polar nature of pAp and the presence of structurally similar byproducts make purification by standard chromatographic methods challenging.

  • Instability of Intermediates: Some of the phosphorylated intermediates can be unstable under the reaction or workup conditions.

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure all solvents and reagents are strictly anhydrous, as water can react with the phosphorylating agents.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent the degradation of sensitive reagents and intermediates.

  • Careful Monitoring: Use techniques like TLC or ³¹P NMR to monitor the progress of each reaction step to ensure completion before proceeding to the next.

  • Specialized Purification: Utilize advanced purification techniques like ion-pair reversed-phase HPLC or strong anion-exchange chromatography for better separation of the final product from impurities.

Purification and Analysis

Q4: I am having trouble purifying pAp using anion-exchange chromatography. The product is not binding to the column or is eluting with the wash.

This issue typically points to incorrect buffer conditions or sample preparation.

Troubleshooting Steps:

  • pH and pI: Ensure the pH of your binding buffer is at least one pH unit above the isoelectric point (pI) of pAp to ensure it carries a net negative charge and binds to the anion-exchange resin.[3]

  • Low Salt Concentration: The ionic strength of your sample and binding buffer must be low. High salt concentrations will prevent pAp from binding to the column.[4]

  • Sample Preparation: If your sample is in a high-salt buffer, perform a buffer exchange or desalting step before loading it onto the column.

  • Column Equilibration: Thoroughly equilibrate the column with the binding buffer before loading your sample.

Q5: My pAp seems to be degrading during storage. What are the optimal storage conditions?

pAp, like other nucleotides, is susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.

Recommended Storage:

  • Short-term (days to weeks): Store aqueous solutions at -20°C. Avoid repeated freeze-thaw cycles.

  • Long-term (months to years): For maximal stability, store as a lyophilized powder at -80°C. If in solution, prepare small aliquots to minimize freeze-thaw cycles and store at -80°C.[5]

  • pH: Maintain the pH of aqueous solutions between 6.0 and 8.0.[6]

Quantitative Data Summary

The following tables provide a summary of key quantitative data for pAp synthesis and analysis.

Table 1: Typical Yields for pAp Synthesis

Synthesis MethodPrecursorsKey ReagentsReported YieldPurity
Chemo-enzymaticRetinyl acetate, Palmitic acidPotassium hydroxide, Immobilized lipase97.5%>99%

Note: Yields are highly dependent on the specific enzymes, substrates, and reaction conditions used. The data presented are from a specific chemo-enzymatic synthesis of a related compound and should be considered as a general reference.

Table 2: HPLC Parameters for Adenosine Phosphate Analysis

ParameterMethod 1Method 2
Column C18 (3 x 150 mm, 2.7 µm)Amaze HA mixed-mode (3x50 mm, 3 µm)
Mobile Phase Isocratic: 50 mM Potassium Hydrogen Phosphate (pH 6.80)Gradient elution with buffers containing acetonitrile (B52724) and ammonium (B1175870) acetate
Detection UV at 254 nmUV at 254 nm
Flow Rate 0.5 mL/min0.4 mL/min
Linear Range 0.2 to 10 µMNot specified

These methods are for the analysis of ATP, ADP, and AMP and can be adapted for pAp. Optimization may be required.[5]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of pAp

This protocol describes the synthesis of pAp from PAPS using a generic sulfotransferase.

Materials:

  • Sulfotransferase enzyme

  • 3'-phosphoadenosine-5'-phosphosulfate (PAPS)

  • Acceptor substrate for the sulfotransferase

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂)

  • Quenching solution (e.g., 10% Trichloroacetic acid)

Procedure:

  • Prepare the reaction mixture by combining the reaction buffer, acceptor substrate, and PAPS in a microcentrifuge tube.

  • Pre-incubate the mixture at the optimal temperature for the sulfotransferase (typically 37°C) for 5 minutes.

  • Initiate the reaction by adding the sulfotransferase enzyme.

  • Incubate the reaction for a predetermined optimal time (e.g., 1-2 hours) at the optimal temperature.

  • Terminate the reaction by adding the quenching solution.

  • Centrifuge the mixture to pellet any precipitated protein.

  • Analyze the supernatant for pAp formation using HPLC.

Protocol 2: Purification of pAp by Anion-Exchange Chromatography

This protocol provides a general method for purifying pAp from a crude synthesis reaction.

Materials:

  • Anion-exchange column (e.g., DEAE-Sepharose or Mono Q)

  • Binding Buffer (e.g., 20 mM Tris-HCl, pH 8.0)

  • Elution Buffer (e.g., 20 mM Tris-HCl, pH 8.0, with a linear gradient of 0-1 M NaCl)

  • Crude pAp synthesis mixture

Procedure:

  • Equilibrate the anion-exchange column with at least 5 column volumes of Binding Buffer.

  • Ensure the crude pAp mixture is at the same pH and has a lower ionic strength than the Binding Buffer. If necessary, perform a buffer exchange.

  • Load the sample onto the equilibrated column.

  • Wash the column with 5-10 column volumes of Binding Buffer to remove unbound impurities.

  • Elute the bound pAp using a linear gradient of the Elution Buffer (0-100% over 20 column volumes).

  • Collect fractions and analyze them for the presence of pAp using HPLC.

  • Pool the fractions containing pure pAp and desalt if necessary.

Visualizations

Signaling Pathway

pAp_Signaling_Pathway PAPS PAPS (3'-phosphoadenosine- 5'-phosphosulfate) Sulfotransferase Sulfotransferase PAPS->Sulfotransferase Sulfated_Product Sulfated Product Sulfotransferase->Sulfated_Product SO₃⁻ transfer pAp pAp (Adenosine 3',5'-diphosphate) Sulfotransferase->pAp Product Substrate Acceptor Substrate Substrate->Sulfotransferase Signaling_Cascade Downstream Signaling Events pAp->Signaling_Cascade Acts as a signaling molecule

Caption: Enzymatic production of pAp and its role as a signaling molecule.

Experimental Workflow

pAp_Synthesis_Workflow Start Start: Synthesis of pAp Enzymatic Enzymatic Synthesis (Sulfotransferase + PAPS) Start->Enzymatic Chemical Chemical Synthesis (Multi-step) Start->Chemical Crude_Product Crude Reaction Mixture Enzymatic->Crude_Product Chemical->Crude_Product Purification Purification (Anion-Exchange Chromatography) Crude_Product->Purification Analysis Analysis (HPLC) Purification->Analysis Purity Check Pure_pAp Pure pAp Analysis->Pure_pAp Quantification

Caption: General workflow for the synthesis, purification, and analysis of pAp.

Troubleshooting Logic

Troubleshooting_Low_Yield Low_Yield Low pAp Yield Synthesis_Type Synthesis Method? Low_Yield->Synthesis_Type Enzymatic_Check Check Enzyme Activity & Reaction Conditions Synthesis_Type->Enzymatic_Check Enzymatic Chemical_Check Check Reagent Purity & Reaction Conditions Synthesis_Type->Chemical_Check Chemical Purification_Issue Investigate Purification Step Enzymatic_Check->Purification_Issue Optimize_Synthesis Optimize Synthesis Parameters Enzymatic_Check->Optimize_Synthesis Chemical_Check->Purification_Issue Chemical_Check->Optimize_Synthesis Binding_Problem Check Buffer pH & Ionic Strength Purification_Issue->Binding_Problem Poor Recovery Degradation_Problem Check for pAp Degradation (HPLC Analysis) Purification_Issue->Degradation_Problem Impure Product Optimize_Purification Optimize Purification Protocol Binding_Problem->Optimize_Purification Degradation_Problem->Optimize_Purification

Caption: A logical workflow for troubleshooting low yields in pAp synthesis.

References

Technical Support Center: Matrix Effects in Mass Spectrometry Analysis of PAP

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting matrix effects in the mass spectrometry analysis of PAP (e.g., Prostatic Acid Phosphatase, para-aminophenol, Pulmonary Alveolar Proteinosis markers). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you identify, quantify, and mitigate matrix effects in your research.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of PAP analysis by LC-MS?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as PAP, due to the presence of co-eluting compounds from the sample matrix.[1][2] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[3][4]

Q2: What are the common signs of matrix effects in my PAP analysis?

A2: Common indicators of matrix effects include poor reproducibility between sample preparations, inaccurate quantification, non-linear calibration curves, reduced sensitivity, and inconsistent peak areas for quality control (QC) samples.[1]

Q3: Which sample types are most susceptible to matrix effects when analyzing PAP?

A3: Complex biological matrices are most likely to cause significant matrix effects.[1] For different types of PAP, these can include:

  • Biological fluids: Plasma, serum, urine, and tissue homogenates are common matrices for Prostatic Acid Phosphatase or para-aminophenol analysis.[1]

  • Bronchoalveolar Lavage Fluid (BALF): This complex matrix is analyzed for proteins and lipids related to Pulmonary Alveolar Proteinosis.[5][6]

  • Cell Lysates: These are used for the analysis of intracellular metabolites like 3'-phosphoadenosine 5'-phosphate (pAp).[7][8]

Q4: What are the primary causes of matrix effects in biological samples?

A4: The primary culprits are endogenous matrix components that co-elute with the analyte of interest.[9] In plasma and serum, phospholipids (B1166683) are a major cause of ion suppression in electrospray ionization (ESI).[10][11] Other sources include salts, detergents, and metabolites that can compete with the analyte for ionization.[12]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving matrix effects in your PAP analysis.

Problem: I suspect matrix effects are impacting my results, but I need to confirm their presence and extent.

Solution: Perform a qualitative and quantitative assessment.

There are two primary methods to evaluate matrix effects: the post-column infusion method for qualitative assessment and the post-extraction spike method for quantitative assessment.[9][13]

  • Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[2][9] A constant flow of a PAP standard solution is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any deviation from the stable baseline signal of the analyte indicates the presence of matrix effects at that retention time.[2]

  • Quantitative Assessment (Post-Extraction Spike): This method compares the response of PAP in a pure solvent to its response when spiked into a blank matrix sample that has already undergone the extraction procedure.[9][13] The percentage matrix effect can be calculated to quantify the extent of ion suppression or enhancement.[9]

Problem: I have confirmed the presence of significant matrix effects. How can I mitigate them?

Solution: Implement one or more of the following strategies.

Strategy 1: Optimize Sample Preparation

Improving sample cleanup is one of the most effective ways to reduce matrix effects.[14][15] The goal is to selectively remove interfering components while efficiently recovering the analyte.

  • Protein Precipitation (PPT): A simple and fast method, but often results in the highest level of matrix effects as it does not effectively remove phospholipids.[16] It's a common starting point but may be insufficient for sensitive assays.[14]

  • Liquid-Liquid Extraction (LLE): More selective than PPT, LLE partitions the analyte into an immiscible organic solvent, leaving many polar matrix components (like salts) behind. The choice of solvent and pH is critical for good recovery and cleanup.[14][17]

  • Solid-Phase Extraction (SPE): A highly selective technique that can provide much cleaner extracts than PPT or LLE.[18] Different sorbent chemistries (e.g., reversed-phase, ion-exchange, mixed-mode) can be used to target the specific properties of the PAP analyte and the matrix interferences.

  • HybridSPE®-Precipitation: This technique combines the simplicity of protein precipitation with the selective removal of phospholipids, resulting in significantly reduced matrix effects compared to standard PPT.[10][16]

Strategy 2: Enhance Chromatographic Separation

Optimizing the LC method can separate the PAP analyte from co-eluting matrix components.

  • Gradient Modification: Adjusting the solvent gradient can improve the resolution between the analyte and interfering peaks.

  • Column Chemistry: Using a different column chemistry (e.g., C18, HILIC) can alter the elution profile and separate the analyte from matrix components. For very polar analytes like 3'-phosphoadenosine 5'-phosphate, HILIC can be particularly effective.[8]

  • Diversion Valve: Use a divert valve to direct the early and late eluting, non-target components of the sample to waste instead of the mass spectrometer.

Strategy 3: Use an Appropriate Internal Standard

An internal standard (IS) is crucial for accurate quantification, especially when matrix effects are present.

  • Structural Analogs: These are molecules with similar chemical structures to the analyte. While better than no internal standard, they may not co-elute perfectly or experience the exact same ionization effects as the analyte.[19]

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for quantitative mass spectrometry.[19][20] A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., ²H, ¹³C, ¹⁵N). It co-elutes with the analyte and experiences the same matrix effects, providing the most accurate correction for signal variability.[20][21] However, it's important to ensure true co-elution, as chromatographic separation of the analyte and its SIL-IS can sometimes occur.[20]

Strategy 4: Employ the Standard Addition Method

When a suitable internal standard is not available or when matrix variability between individual samples is high, the standard addition method can be effective.[22] This involves creating a calibration curve within each sample by spiking known amounts of the standard into aliquots of the sample. This approach is time-consuming but can correct for sample-specific matrix effects.[23]

Data Presentation

The following tables summarize quantitative data from various studies, illustrating the impact of different strategies on mitigating matrix effects.

Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal and Matrix Effect Reduction
Sample Preparation TechniquePhospholipid Removal EfficiencyResulting Matrix Effect (Ion Suppression)Analyte RecoveryReference(s)
Protein Precipitation (PPT)LowHigh (e.g., 70% signal suppression)Variable, often lower due to suppression[10][16]
Liquid-Liquid Extraction (LLE)Moderate to HighReduced compared to PPTDependent on solvent and pH[14][17]
Solid-Phase Extraction (SPE)Moderate to HighModerateGood, but method dependent[16][18]
HybridSPE®-PrecipitationVery High (>99%)MinimalHigh (e.g., >95%)[10][24]
Table 2: Impact of Stable Isotope-Labeled Internal Standard (SIL-IS) on Analytical Performance
ParameterWithout SIL-ISWith SIL-ISKey ImprovementReference(s)
Analyte Recovery Highly variable (e.g., 16% - 70%)Corrected to be accurate and preciseCompensates for inter-individual differences in sample preparation[19][21]
Precision (%CV) Can be >20%Typically <15%Improved reproducibility[21]
Accuracy Erroneous due to uncorrected matrix effectsTypically within 100 ± 15%More reliable quantification[19]
Linearity (R²) Can be poor (e.g., <0.99)≥ 0.99Better fit of the calibration curve[19]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

This protocol allows for the calculation of Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE).

Materials:

  • Blank matrix (e.g., plasma, urine, BALF) from at least 6 different sources

  • PAP analyte and SIL-IS stock solutions

  • Solvents for extraction and reconstitution

  • LC-MS system

Procedure:

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike the PAP analyte and SIL-IS into the reconstitution solvent at a specific concentration (e.g., medium QC level).

    • Set B (Post-Extraction Spike): Extract blank matrix samples using your established procedure. Spike the PAP analyte and SIL-IS into the extracted matrix digest at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike the PAP analyte and SIL-IS into the blank matrix at the same concentration before the extraction process.

  • Analysis: Analyze all three sets of samples by LC-MS/MS.

  • Calculations:

    • Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A)

      • An MF of 1 indicates no matrix effect.

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

    • Recovery (RE): RE = (Peak Area in Set C) / (Peak Area in Set B)

    • Process Efficiency (PE): PE = (Peak Area in Set C) / (Peak Area in Set A) = MF * RE

Interpretation: The variability of the Matrix Factor across different lots of matrix is a key indicator of the method's robustness. A coefficient of variation (%CV) of the IS-normalized MF of <15% is generally considered acceptable.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key processes and logical relationships in troubleshooting matrix effects.

G Workflow for Diagnosing and Mitigating Matrix Effects cluster_diagnosis Diagnosis cluster_mitigation Mitigation Strategies A Poor Reproducibility or Inaccurate Quantification B Perform Post-Column Infusion (Qualitative) A->B C Perform Post-Extraction Spike (Quantitative) A->C D Matrix Effect Confirmed? B->D C->D E Optimize Sample Preparation (LLE, SPE, HybridSPE) D->E Yes F Improve Chromatographic Separation D->F Yes G Use Stable Isotope-Labeled IS D->G Yes H Employ Standard Addition Method D->H Yes J No Significant Matrix Effect D->J No I Validate Method E->I F->I G->I H->I

Caption: A workflow for diagnosing and mitigating matrix effects.

G Decision Tree for Sample Preparation Method Selection A Start: Need to develop a quantitative LC-MS method for PAP B Is the matrix complex and known for phospholipids? (e.g., plasma, serum) A->B C Is high throughput required? B->C No E Consider HybridSPE or advanced SPE B->E Yes D Try Protein Precipitation (PPT) C->D Yes F Consider standard SPE or LLE C->F No G Is the analyte recovery and matrix effect acceptable? D->G H Method Optimized E->H F->G G->E No, try a more selective method G->H Yes

Caption: A decision tree for selecting a sample preparation method.

G Compensation for Matrix Effects using a SIL-IS cluster_process Analytical Process cluster_effects Potential Signal Alteration cluster_quantification Quantification A Sample with PAP Analyte B Add known amount of PAP SIL-IS A->B C Sample Preparation (Extraction) B->C D LC-MS/MS Analysis C->D E Variable Recovery Matrix Effects (Ion Suppression) C->E D->E F Measure Peak Area Ratio (Analyte / SIL-IS) D->F E->F Both signals affected proportionally G Accurate Quantification F->G

Caption: How a SIL-IS compensates for matrix effects.

References

Technical Support Center: Adenosine 3',5'-diphosphate (ADP) Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information on maintaining the stability of Adenosine (B11128) 3',5'-diphosphate (ADP) solutions. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity of your ADP solutions for reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of ADP solutions?

A1: The stability of ADP in aqueous solutions is primarily influenced by three main factors: temperature, pH, and the presence of contaminating enzymes. High temperatures, extreme pH values (both acidic and alkaline), and enzymatic activity can lead to the rapid degradation of ADP through hydrolysis.[1][2][3]

Q2: What is the optimal temperature for storing ADP solutions?

A2: For short-term storage (days to weeks), it is recommended to keep ADP solutions at 2-8°C. For long-term storage (months to years), freezing the solution at -20°C or -80°C is advisable to ensure maximum stability.[4] Studies have shown that ADP is stable at 22–25 °C, but its stability decreases significantly at higher temperatures.[1] It is crucial to avoid repeated freeze-thaw cycles, as this can accelerate degradation.[5]

Q3: What is the ideal pH range for maintaining ADP solution stability?

A3: ADP solutions are most stable in a neutral pH range. While the optimal pH for ADP hydrolysis by certain enzymes is around 8.0, maintaining a pH between 6.8 and 7.4 is generally recommended to minimize chemical hydrolysis.[2][3][6] It is advisable to use a buffered solution to maintain a stable pH.[5]

Q4: Can divalent cations affect the stability of my ADP solution?

A4: Yes, the presence of divalent cations, such as Mg²⁺, can accelerate the hydrolysis of the phosphodiester bonds in ADP, leading to its degradation.[5] If not essential for your experiment, it is best to avoid adding divalent cations to your stock solutions.

Q5: How can I prevent enzymatic degradation of my ADP solution?

A5: Enzymatic degradation is a significant concern, especially when working with biological samples that may contain ADP-degrading enzymes.[7][8] To prevent this, ensure all labware is sterile and handle solutions using aseptic techniques to minimize microbial contamination, which can introduce enzymes. If your experimental system contains endogenous enzymes, consider using enzyme inhibitors if they do not interfere with your downstream applications.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results using ADP solution. ADP degradation due to improper storage.- Verify storage temperature. For long-term use, aliquot and freeze at -20°C or -80°C. - Avoid repeated freeze-thaw cycles.[5] - Prepare fresh solutions if degradation is suspected.
Loss of ADP activity over a short period at room temperature. High ambient temperature or pH instability.- Store solutions on ice or at 2-8°C during experiments. - Ensure the solution is buffered to a neutral pH (6.8-7.4).[2][3][5]
Precipitate forms in the ADP solution upon thawing. Concentration may be too high, or the solution may have been frozen and thawed multiple times.- Gently warm the solution to room temperature to see if the precipitate redissolves. - If the precipitate persists, centrifuge the solution and use the supernatant, but be aware that the concentration may have changed. - Prepare a fresh, less concentrated solution and aliquot it to avoid multiple freeze-thaw cycles.
Rapid degradation of ADP when added to a biological sample. Presence of ADP-degrading enzymes in the sample.- If possible, purify the sample to remove contaminating enzymes. - Consider adding a broad-spectrum phosphatase inhibitor that does not interfere with the experiment.

Experimental Protocols

Protocol 1: Preparation of a Stable ADP Stock Solution

This protocol describes the preparation of a 10 mM ADP stock solution.

Materials:

  • Adenosine 3',5'-diphosphate (sodium salt)

  • Nuclease-free water

  • 1 M HEPES buffer, pH 7.0

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated pH meter

Procedure:

  • Weigh out the required amount of ADP sodium salt in a sterile microcentrifuge tube.

  • Add nuclease-free water to dissolve the ADP. Vortex briefly.

  • Add 1 M HEPES buffer to a final concentration of 10-20 mM.

  • Adjust the pH of the solution to 7.0 using a calibrated pH meter and dropwise addition of NaOH or HCl if necessary.

  • Bring the solution to the final desired volume with nuclease-free water.

  • Filter the solution through a 0.22 µm sterile filter to remove any potential microbial contamination.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, nuclease-free microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Monitoring ADP Stability using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general workflow for assessing the stability of an ADP solution over time.

Workflow:

ADP Stability Monitoring Workflow cluster_0 Preparation cluster_1 Storage Conditions cluster_2 Time-Point Analysis cluster_3 Analysis prep Prepare ADP Solution aliquot Aliquot Samples prep->aliquot rt Room Temp (22-25°C) aliquot->rt Store at different temps fridge Refrigerated (2-8°C) aliquot->fridge Store at different temps freezer Frozen (-20°C) aliquot->freezer Store at different temps t0 Time 0 rt->t0 Sample at intervals fridge->t0 Sample at intervals freezer->t0 Sample at intervals t1 Time X t_final Final Time hplc HPLC Analysis t_final->hplc data Data Analysis hplc->data

Caption: Workflow for assessing ADP solution stability.

Procedure:

  • Prepare the ADP solution according to Protocol 1.

  • Divide the solution into multiple aliquots for each storage condition to be tested (e.g., room temperature, 2-8°C, -20°C).

  • At specified time points (e.g., 0, 24, 48 hours, 1 week, 1 month), remove an aliquot from each storage condition.

  • Analyze the samples by a validated stability-indicating HPLC method to quantify the concentration of ADP and identify any degradation products, such as AMP.

  • Compare the ADP concentration at each time point to the initial concentration at time 0 to determine the percentage of degradation.

Degradation Pathway

The primary degradation pathway for ADP in aqueous solution is hydrolysis, which involves the cleavage of the phosphoanhydride bond.

ADP Degradation Pathway cluster_hydrolysis Hydrolysis ADP Adenosine 3',5'-diphosphate (ADP) AMP Adenosine 5'-monophosphate (AMP) ADP->AMP + H₂O Pi Inorganic Phosphate (B84403) (Pi) AMP->Pi + Pi Adenosine Adenosine AMP->Adenosine + H₂O

Caption: Hydrolytic degradation pathway of ADP.

Under conditions of heat or extreme pH, ADP can be hydrolyzed to Adenosine 5'-monophosphate (AMP) and inorganic phosphate (Pi).[1][9] Further degradation of AMP can yield adenosine and another molecule of inorganic phosphate.[10]

References

Technical Support Center: Overcoming Interference in Prostatic Acid Phosphatase (PAP) Detection Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming interference in Prostatic Acid Phosphatase (PAP) detection assays.

Troubleshooting Guides

Encountering interference in your PAP detection assays can be a significant hurdle. This guide provides a systematic approach to identifying and mitigating common issues that can lead to inaccurate or inconsistent results.

Issue: Inaccurate or Inconsistent Results

There are several potential causes for variability in PAP assay results. The following table outlines common problems, their likely sources, and recommended solutions to troubleshoot your experiments effectively.

Potential Cause Problem Description Recommended Solution
Sample Matrix Interference Complex biological samples (e.g., serum, plasma) contain endogenous substances like proteins, lipids, and small molecules that can interfere with the assay, leading to either artificially high or low readings.[1]Sample Dilution: Dilute the sample to reduce the concentration of interfering substances. It is advisable to test a dilution series to determine the optimal dilution factor that minimizes interference while maintaining the analyte concentration within the assay's detection limits. Sample Deproteinization: For serum or plasma samples, implement a deproteinization protocol to remove proteins that can cause interference.[1] Matrix-Matched Standards: To compensate for matrix effects, prepare standard curves in a matrix that closely mimics the composition of your experimental samples.[1]
Hemolysis The rupture of red blood cells (hemolysis) in samples releases their contents, including substances that can interfere with the PAP assay, often leading to falsely elevated results.[2]Proper Sample Collection: Employ best practices for sample collection to minimize the risk of mechanical lysis of red blood cells. Visual Inspection: Before starting the assay, visually inspect samples for any pink or red discoloration, which is indicative of hemolysis.[3] Quantify Hemolysis: If possible, quantify the degree of hemolysis and establish an acceptance threshold for your assay.
Anticoagulant Interference Anticoagulants used during blood collection, such as fluoride, oxalate, and heparin, can inhibit the activity of acid phosphatase, leading to inaccurate measurements.[4][5][6]Choice of Anticoagulant: Whenever possible, use serum for PAP assays as it does not contain anticoagulants.[7] If plasma is necessary, choose an anticoagulant that is known not to interfere with the assay. Avoid using fluoride, oxalate, and heparin.[5]
Improper Sample Handling and Storage Degradation of PAP can occur if samples are not handled or stored correctly, leading to a decrease in measured activity. The enzyme is particularly unstable at room temperature.[7]Immediate Processing: Process samples as quickly as possible after collection.[7] Acidification: If there is a delay in analysis, acidify the serum to a pH below 6.5 to stabilize the enzyme.[4] Proper Storage: For short-term storage, keep samples at 2-8°C. For long-term storage, freeze samples.[7]
Reagent Issues Problems with assay reagents, such as improper preparation, storage, or contamination, can lead to a variety of issues including high background, low signal, or no signal at all.Fresh Reagents: Prepare fresh reagents, especially the substrate solution, before each experiment. Proper Storage: Store all reagents according to the manufacturer's instructions. Check for Contamination: Use high-purity water and clean labware to avoid contamination.
High Background Signal A high background signal can be caused by several factors, including non-specific binding of assay components, substrate instability, or contamination.Optimize Blocking: If using an ELISA-based PAP assay, ensure adequate blocking of non-specific binding sites. Substrate Stability: Prepare the substrate solution immediately before use and protect it from light. Washing Steps: Ensure thorough and consistent washing steps to remove unbound reagents.

Quantitative Data on Interferences

Understanding the quantitative impact of interfering substances is crucial for accurate data interpretation. The following table summarizes the effect of hemolysis on PAP assay results.

Interfering Substance Level of Interference Effect on PAP Activity Reference
Hemolysis Moderately Hemolyzed SerumIncreased
Severely Hemolyzed SerumIncreased

Note: The degree of interference can be assay-dependent. It is recommended to validate the tolerance of your specific assay to potential interfering substances.

Experimental Protocols

1. Deproteinization Protocol for Serum Samples

This protocol is designed to remove proteins from serum samples, which can interfere with the PAP assay.

  • Materials:

    • Serum sample

    • Perchloric acid (PCA), ice-cold

    • Potassium hydroxide (B78521) (KOH), ice-cold

    • Microcentrifuge

    • Microcentrifuge tubes

  • Procedure:

    • For each 100 µL of serum, add 100 µL of ice-cold PCA.

    • Vortex briefly to ensure thorough mixing.

    • Incubate the mixture on ice for 10 minutes to allow for protein precipitation.

    • Centrifuge at 13,000 x g for 5 minutes at 4°C.

    • Carefully collect the supernatant, which contains the deproteinized sample.

    • Neutralize the supernatant by adding an appropriate volume of ice-cold KOH. The exact volume should be determined empirically to bring the pH to the optimal range for the PAP assay.

    • Centrifuge at 13,000 x g for 5 minutes at 4°C to pellet the precipitated potassium perchlorate.

    • The resulting supernatant is the deproteinized and neutralized sample, ready for use in the PAP assay.

2. Spike and Recovery Protocol

This experiment helps to determine if the sample matrix is interfering with the assay.

  • Procedure:

    • Prepare two sets of samples:

      • Set A (Spiked Sample): Add a known amount of PAP standard to your sample matrix.

      • Set B (Spiked Buffer): Add the same amount of PAP standard to the assay buffer.

    • Run the PAP assay on both sets of samples.

    • Calculate the recovery of the spiked standard in the sample matrix using the following formula:

      % Recovery = (Concentration in Spiked Sample - Endogenous Concentration in Unspiked Sample) / Concentration in Spiked Buffer x 100%

    • A recovery rate between 80-120% generally indicates that the matrix is not significantly interfering with the assay.

Mandatory Visualizations

Signaling Pathway

PAP_Signaling_Pathway Simplified Prostatic Acid Phosphatase (PAP) Action PAP Prostatic Acid Phosphatase (PAP) Product Dephosphorylated Product PAP->Product Hydrolysis Phosphate Inorganic Phosphate PAP->Phosphate Hydrolysis Substrate Phosphate-containing Substrate Substrate->PAP Detection Signal Generation (e.g., Colorimetric, Fluorometric) Product->Detection

Caption: A diagram illustrating the enzymatic action of Prostatic Acid Phosphatase (PAP).

Experimental Workflow

PAP_Assay_Workflow General PAP Detection Assay Workflow cluster_prep Sample Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis SampleCollection Sample Collection (Serum/Plasma) InterferenceCheck Check for Interference (e.g., Hemolysis) SampleCollection->InterferenceCheck SamplePretreatment Sample Pre-treatment (Dilution/Deproteinization) InterferenceCheck->SamplePretreatment ReagentPrep Prepare Reagents (Buffer, Substrate) SamplePretreatment->ReagentPrep Incubation Incubate Sample with Reagents ReagentPrep->Incubation ReactionStop Stop Reaction (if applicable) Incubation->ReactionStop SignalRead Read Signal (Absorbance/Fluorescence) ReactionStop->SignalRead DataAnalysis Calculate PAP Activity SignalRead->DataAnalysis Troubleshooting_Tree Troubleshooting Guide for PAP Assays Start Inconsistent or Inaccurate Results CheckControls Are controls (positive/negative) working correctly? Start->CheckControls NoControls Troubleshoot Reagents: - Check preparation & storage - Test new batch of reagents CheckControls->NoControls No YesControls Is there high background signal? CheckControls->YesControls Yes HighBackground Troubleshoot High Background: - Optimize washing steps - Check for substrate instability - Ensure proper blocking YesControls->HighBackground Yes LowSignal Is the signal low or absent? YesControls->LowSignal No LowSignalSolution Troubleshoot Low Signal: - Check enzyme activity - Optimize substrate concentration - Verify sample integrity LowSignal->LowSignalSolution Yes MatrixEffect Suspect Sample Matrix Interference LowSignal->MatrixEffect No MatrixEffectSolution Address Matrix Effects: - Perform spike and recovery - Dilute sample - Deproteinize sample MatrixEffect->MatrixEffectSolution

References

Technical Support Center: Optimizing Experiments with Adenosine 3',5'-diphosphate (A3'5'P)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing experimental conditions involving Adenosine (B11128) 3',5'-diphosphate (A3'5'P), also known as 3'-phosphoadenosine 5'-phosphate (PAP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer system for experiments involving A3'5'P?

A1: The choice of buffer is critical for maintaining the stability and activity of A3'5'P and any enzymes in your assay. For sulfotransferase (SULT) assays, where A3'5'P is a common product and inhibitor, potassium phosphate (B84403) buffer at a pH range of 6.5 to 7.5 is frequently recommended.[1] Tris-HCl buffer within the same pH range is also a suitable alternative. It is crucial to consider the optimal pH for your specific enzyme's activity.

Q2: How should I store A3'5'P solutions to ensure stability?

A2: A3'5'P, like other adenosine diphosphates, is susceptible to degradation in aqueous solutions. For short-term storage (up to one day), refrigeration at 4°C is acceptable. However, for long-term storage, it is highly recommended to aliquot your A3'5'P solution and store it at -20°C or below to prevent hydrolysis.[2] Avoid repeated freeze-thaw cycles, as this can accelerate degradation.

Q3: What is the impact of temperature on A3'5'P stability?

A3: Temperature significantly affects the stability of adenosine phosphates. Studies on adenosine diphosphate (B83284) (ADP), a structurally similar molecule, show that it is stable at temperatures between 22-25°C but degrades rapidly at higher temperatures, particularly at an acidic pH.[3] For enzymatic assays, it is crucial to maintain a consistent and optimal temperature (often 37°C for SULT assays) and to minimize the time the A3'5'P solution is kept at elevated temperatures outside of the reaction itself.[4]

Q4: Do divalent cations affect A3'5'P stability and experimental outcomes?

A4: Yes, divalent cations can play a significant role. Magnesium ions (Mg²⁺) are often included in sulfotransferase assay buffers as they can be crucial for the activity of some SULT enzymes.[1] Mg²⁺ can also stabilize adenosine phosphates by coordinating with the phosphate groups.[5] However, it is important to optimize the concentration of divalent cations, as high concentrations can sometimes lead to inhibition or precipitation. The specific effects can be enzyme and substrate-dependent.

Q5: My experimental results are inconsistent. What are some common causes related to A3'5'P?

A5: Inconsistent results can stem from several factors related to A3'5'P handling and the experimental setup:

  • A3'5'P Degradation: Improper storage or prolonged incubation at non-optimal temperatures can lead to the degradation of A3'5'P into adenosine monophosphate (AMP) and subsequently adenosine, which can have its own biological effects and interfere with your assay.

  • Buffer pH and Composition: Using a buffer outside the optimal pH range for your enzyme or A3'5'P stability can lead to variability.

  • Inaccurate Pipetting: Given the often low concentrations used, minor pipetting errors can lead to significant variations in results.

  • Contamination: Contamination of your A3'5'P stock solution with phosphatases can lead to its rapid degradation.

Troubleshooting Guides

Problem 1: Low or No Enzyme Activity in a Sulfotransferase (SULT) Assay
Possible Cause Troubleshooting Steps
Suboptimal Buffer Conditions Verify the pH of your buffer is within the optimal range for your SULT enzyme (typically 6.5-7.5).[1] Consider preparing a fresh buffer solution.
Degraded A3'5'P (if used as an inhibitor) Prepare a fresh solution of A3'5'P from a solid stock. Ensure proper storage of the stock solution at -20°C or below.[2]
Missing Essential Cofactors Ensure the presence of necessary cofactors, such as MgCl₂, in your reaction buffer, as some SULTs require them for optimal activity.[1]
Incorrect Incubation Temperature Confirm that the incubation temperature is optimal for your enzyme, typically 37°C for human SULTs.[4]
Problem 2: High Background Signal in an Assay
Possible Cause Troubleshooting Steps
Contamination of Reagents Use fresh, high-purity reagents, including the buffer and A3'5'P. Filter-sterilize your buffer solutions if necessary.
Non-enzymatic Degradation of A3'5'P Minimize the pre-incubation time of A3'5'P at elevated temperatures. Prepare reaction mixtures on ice.
Interference from A3'5'P Degradation Products If your detection method is sensitive to AMP or adenosine, consider using a purification step or a more specific detection method. The degradation of A3'5'P to AMP and then adenosine can activate signaling pathways, such as the A2B adenosine receptor pathway.[6][7]

Quantitative Data Summary

Table 1: Recommended Buffer Conditions for A3'5'P in Sulfotransferase Assays

ParameterRecommended Range/ValueNotes
Buffer Potassium Phosphate, Tris-HClChoose a buffer with a pKa close to the desired pH.
pH 6.5 - 7.5Optimal pH can be enzyme-specific.[1]
Dithiothreitol (DTT) 1 - 10 mMMaintains a reducing environment.[1]
Magnesium Chloride (MgCl₂) 5 - 20 mMEssential for some SULTs; optimize for your specific enzyme.[1][8]

Table 2: A3'5'P Stability and Storage Recommendations

ConditionRecommendationRationale
Solid Form Store at -20°C.Long-term stability.[9][10]
Aqueous Solution (Short-term) Store at 4°C for up to 24 hours.Minimizes immediate degradation.
Aqueous Solution (Long-term) Aliquot and store at -20°C or below.Prevents degradation from hydrolysis and freeze-thaw cycles.[2]
Temperature during use Keep on ice when not in use.Adenosine phosphates are unstable at elevated temperatures.[3]

Experimental Protocols

Protocol 1: General Sulfotransferase (SULT) Activity Assay

This protocol describes a common method for measuring SULT activity where A3'5'P is a product.

  • Prepare the Reaction Buffer: Prepare a 50 mM potassium phosphate buffer (pH 7.0) containing 10 mM MgCl₂ and 5 mM DTT.

  • Prepare Substrate and Cofactor Solutions:

    • Prepare a stock solution of the acceptor substrate in an appropriate solvent.

    • Prepare a stock solution of the donor substrate, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), in the reaction buffer.

  • Set up the Reaction:

    • In a microcentrifuge tube, combine the reaction buffer, acceptor substrate, and PAPS.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the Reaction: Add the SULT enzyme to the reaction mixture to start the reaction.

  • Incubate: Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the Reaction: Terminate the reaction by adding a stop solution (e.g., an organic solvent like acetonitrile (B52724) or by heat inactivation).

  • Analyze Product Formation: Analyze the formation of the sulfated product and/or A3'5'P using an appropriate method, such as HPLC or a coupled enzymatic assay.[11] A universal phosphatase-coupled sulfotransferase assay can be used to detect the phosphate released from PAP (A3'5'P).[12]

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space PAPS PAPS SULT Sulfotransferase (SULT) PAPS->SULT Donor Substrate Acceptor Substrate Substrate->SULT Acceptor A35P A3'5'P (PAP) Ectonucleotidase Ecto-5'-nucleotidase (e.g., CD73) A35P->Ectonucleotidase AMP AMP Adenosine Adenosine AMP->Adenosine A2B_Receptor A2B Adenosine Receptor Adenosine->A2B_Receptor Binds to Proliferation Cell Proliferation A2B_Receptor->Proliferation Activates SULT->A35P Product Ectonucleotidase->AMP

Caption: A3'5'P (PAP) Signaling and Degradation Pathway.

Troubleshooting_Workflow Start Inconsistent or Unexpected Experimental Results Check_Reagents Check A3'5'P and Reagent Integrity Start->Check_Reagents Check_Conditions Verify Experimental Conditions (pH, Temp) Start->Check_Conditions Check_Controls Review Positive and Negative Controls Start->Check_Controls Sol_Fresh Prepare Fresh A3'5'P Solution Check_Reagents->Sol_Fresh Degradation Suspected Sol_Storage Confirm Proper Storage (-20°C or below) Check_Reagents->Sol_Storage Sol_Buffer Measure Buffer pH Check_Conditions->Sol_Buffer pH out of range Sol_Temp Calibrate Incubator/Water Bath Check_Conditions->Sol_Temp Temp fluctuation Sol_Controls Rerun Controls Check_Controls->Sol_Controls Controls Failed Sol_Optimize Re-optimize Assay Parameters Check_Controls->Sol_Optimize Controls OK, but results still off Sol_Fresh->Check_Conditions Sol_Storage->Check_Conditions Sol_Buffer->Check_Controls Sol_Temp->Check_Controls End Problem Resolved Sol_Controls->End Sol_Optimize->End

Caption: Troubleshooting Workflow for A3'5'P Experiments.

References

How to address variability in PAP-dependent enzyme assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in 3'-phosphoadenosine-5'-phosphate (PAP)-dependent enzyme assays, particularly focusing on sulfotransferase (SULT) activity.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in PAP-dependent enzyme assays?

Variability in PAP-dependent enzyme assays can arise from multiple factors, including the quality and concentration of reagents, enzyme stability, experimental conditions, and the specific assay design. Key contributors to variability include:

  • PAPS Concentration: The concentration of the universal sulfonate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), can be a rate-limiting factor in sulfotransferase (SULT) reactions.[1] Inconsistent PAPS concentrations between experiments can lead to significant variations in enzyme activity. The affinity of SULTs for PAPS can also be influenced by the substrate, further complicating kinetic analyses.[2]

  • Enzyme Stability: PAPS synthase, the enzyme responsible for producing PAPS, is known to be fragile.[3] Similarly, the stability of the specific SULT being assayed can be affected by temperature, pH, and storage conditions.

  • Substrate Inhibition: Many SULT enzymes exhibit substrate inhibition, where high concentrations of the substrate can lead to a decrease in enzyme activity.[4] This can be a major source of non-linear kinetics and variability if not properly accounted for.

  • Product Inhibition: The accumulation of the reaction product, 3'-phosphoadenosine-5'-phosphate (PAP), can inhibit the forward reaction, leading to a decrease in the observed reaction rate over time.[5]

  • Assay Method: Different assay methods (e.g., radiolabeled assays, phosphatase-coupled assays) have different sensitivities and sources of error that can contribute to variability.

  • Inter-individual and Inter-tissue Differences: When working with biological samples, there can be substantial inter-individual and inter-tissue differences in the expression levels of SULT enzymes, leading to variability in metabolic rates.[6][7]

Q2: How can I minimize variability in my PAP-dependent enzyme assays?

Minimizing variability requires careful attention to detail in experimental design and execution. Here are some key strategies:

  • Optimize Reagent Concentrations: Empirically determine the optimal concentrations of PAPS and the substrate for your specific enzyme and assay conditions. Be mindful of potential substrate inhibition.

  • Ensure Enzyme Stability: Store enzymes at the recommended temperature and avoid repeated freeze-thaw cycles. Use fresh enzyme preparations whenever possible.

  • Control Experimental Conditions: Maintain consistent temperature, pH, and incubation times across all experiments.[8]

  • Use Appropriate Controls: Include positive and negative controls in every assay to ensure that the enzyme and other reagents are working as expected.

  • Standardize Protocols: Use a consistent and well-documented protocol for all experiments to minimize procedural variability.

  • Monitor Reaction Progress: Whenever possible, monitor the reaction progress over time to ensure that the initial velocity is being measured and to detect any potential issues like substrate depletion or product inhibition.

Troubleshooting Guide

This guide addresses common issues encountered during PAP-dependent enzyme assays in a question-and-answer format.

Problem Possible Cause Solution
No or Low Signal/Activity Inactive enzyme- Ensure proper enzyme storage and handling. - Test enzyme activity with a known positive control substrate.
Suboptimal reagent concentrations- Titrate PAPS and substrate concentrations to find the optimal range. - Verify the pH and ionic strength of the reaction buffer.
Presence of inhibitors- Check for known inhibitors in your sample or reagents. - Sodium azide, for example, can inhibit peroxidase-based detection systems.
High Background Signal Non-specific binding- Optimize blocking steps if using an immunoassay-based detection method. - Ensure that the detection antibody is specific.
Contaminated reagents- Use high-purity reagents and prepare fresh buffers for each experiment.
Inconsistent Results/High Variability Pipetting errors- Calibrate pipettes regularly. - Use a master mix for reagents to minimize pipetting variations.[8]
Temperature fluctuations- Ensure consistent incubation temperatures. - Equilibrate all reagents to the reaction temperature before starting the assay.
Reagent degradation- Aliquot reagents to avoid repeated freeze-thaw cycles. - Prepare fresh working solutions for each experiment.

Quantitative Data

Table 1: Expression of Major Human Sulfotransferase (SULT) Isoforms in Various Tissues [6]

SULT IsoformLiver (ng/mg cytosol protein)Small Intestine (ng/mg cytosol protein)Kidney (ng/mg cytosol protein)Lung (ng/mg cytosol protein)
SULT1A1 420 - 4900110 - 24000 - 1800 - 50
SULT1A3 Not Detected20 - 3300Not DetectedNot Detected
SULT1B1 110 - 460220 - 39000 - 1000 - 30
SULT1E1 30 - 40040 - 12000 - 200 - 10
SULT2A1 220 - 88030 - 9000 - 500 - 20

Experimental Protocols

Protocol 1: Phosphatase-Coupled Sulfotransferase Assay[10]

This protocol describes a universal, non-radioactive method for measuring SULT activity.

Materials:

  • SULT enzyme

  • PAPS (donor substrate)

  • Acceptor substrate

  • Golgi-resident PAP-specific 3'-phosphatase (gPAPP)

  • Reaction Buffer (25 mM Tris, 15 mM MgCl₂, pH 7.5)

  • Malachite Green Phosphate (B84403) Detection Reagents

  • 96-well plate

  • Plate reader

Procedure:

  • Prepare Reaction Mix: In a 96-well plate, prepare a reaction mix containing the PAPS, acceptor substrate, and gPAPP in the reaction buffer.

  • Initiate Reaction: Add the SULT enzyme to the reaction mix to initiate the reaction.

  • Incubate: Incubate the plate at 37°C for a predetermined time (e.g., 20-30 minutes).

  • Stop Reaction and Develop Color: Stop the reaction and develop the color by adding the Malachite Green Phosphate detection reagents.

  • Measure Absorbance: Read the absorbance at 620 nm using a plate reader. The amount of phosphate released is proportional to the SULT activity.

Protocol 2: Radiolabeled Sulfotransferase Assay[4][11]

This protocol uses radiolabeled PAPS to measure SULT activity.

Materials:

  • SULT enzyme

  • Substrate of interest

  • [³⁵S]PAPS

  • Reaction Buffer (e.g., 50 mM potassium phosphate, pH 7.0)

  • Dithiothreitol (DTT)

  • Stop Solution (e.g., 1:1 mixture of 0.1 M Ba(OH)₂ and 0.1 M barium acetate)[4]

  • 0.1 M ZnSO₄[4]

  • Scintillation cocktail

  • Microcentrifuge tubes and scintillation vials

  • Scintillation counter

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the reaction buffer, DTT, SULT enzyme, and substrate.

  • Initiate Reaction: Add [³⁵S]PAPS to the reaction mixture to start the reaction.

  • Incubate: Incubate the reaction at 37°C for a predetermined time (e.g., 20 minutes).[4]

  • Stop Reaction: Stop the reaction by adding the stop solution and vortexing. Add ZnSO₄ and vortex again to precipitate unreacted [³⁵S]PAPS.[4]

  • Separate Product: Centrifuge the tubes to pellet the precipitate.

  • Measure Radioactivity: Transfer the supernatant containing the radiolabeled product to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Visualizations

Sulfation_Pathway cluster_PAPS_Synthesis PAPS Synthesis cluster_Sulfation_Reaction Sulfation Reaction ATP ATP ATPS ATP Sulfurylase ATP->ATPS APSK APS Kinase ATP->APSK ATP Sulfate Sulfate Sulfate->ATPS APS APS ATPS->APS APS->APSK PAPS PAPS APSK->PAPS SULT Sulfotransferase (SULT) PAPS->SULT Substrate Substrate (R-OH) Substrate->SULT Sulfated_Product Sulfated Product (R-OSO3-) SULT->Sulfated_Product PAP PAP SULT->PAP

Caption: The sulfation pathway showing PAPS synthesis and the subsequent sulfotransferase reaction.

Troubleshooting_Workflow Start Assay Variability Observed Check_Reagents Check Reagent Quality & Concentration Start->Check_Reagents Check_Enzyme Verify Enzyme Activity & Stability Check_Reagents->Check_Enzyme Reagents OK Optimize Optimize Assay Parameters Check_Reagents->Optimize Issue Found Check_Conditions Review Assay Conditions (T°, pH, time) Check_Enzyme->Check_Conditions Enzyme OK Check_Enzyme->Optimize Issue Found Check_Protocol Standardize Protocol Execution Check_Conditions->Check_Protocol Conditions OK Check_Conditions->Optimize Issue Found Check_Protocol->Optimize Protocol OK Check_Protocol->Optimize Issue Found Resolved Variability Reduced Optimize->Resolved

Caption: A logical workflow for troubleshooting variability in PAP-dependent enzyme assays.

References

Technical Support Center: Adenosine 3',5'-diphosphate (A3'5'P) Preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination in their Adenosine (B11128) 3',5'-diphosphate (A3'5'P) preparations.

Frequently Asked Questions (FAQs)

Q1: What is Adenosine 3',5'-diphosphate (A3'5'P) and what are its common synonyms?

Adenosine 3',5'-diphosphate, also known as 3'-phosphoadenosine 5'-phosphate (PAP), is an adenine (B156593) nucleotide with phosphate (B84403) groups at both the 3' and 5' positions of the ribose sugar.[1][2] Common synonyms include Adenosine 3',5'-bisphosphate and 3',5'-ADP.[1][2]

Q2: What are the typical storage conditions for A3'5'P?

For long-term stability, A3'5'P should be stored as a crystalline solid at -20°C.[1][2] Aqueous solutions are not recommended for storage for more than one day.[2] If you must store an aqueous solution, it is best to freeze it to maintain stability.[3] Avoid repeated freeze-thaw cycles.[3]

Q3: What is the recommended solvent for dissolving A3'5'P?

Aqueous buffers are suitable for dissolving the crystalline solid form of A3'5'P.[2] The sodium salt of A3'5'P has a solubility of approximately 10 mg/mL in PBS (pH 7.2).[1][2] It is advisable to use a buffered solution at a neutral pH to prevent pH changes that can occur when dissolving the salt in water.[3]

Q4: What are the main degradation products of A3'5'P?

A3'5'P can degrade through hydrolysis, particularly at elevated temperatures and non-neutral pH. The primary degradation products include adenosine 5'-monophosphate (AMP), inorganic phosphate, and pyrophosphate.[4][5]

Troubleshooting Guides

Issue 1: Low Yield of A3'5'P in Enzymatic Synthesis

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Rationale
Inactive or Degraded Enzymes Perform an activity assay for each enzyme (e.g., ATP sulfurylase, APS kinase) individually. Ensure enzymes are stored at their recommended temperatures.Enzymes are sensitive to storage conditions and can lose activity over time.[6]
Sub-optimal Reagent Concentrations Titrate the concentrations of ATP, sulfate, and MgCl2 to determine the optimal conditions for your specific reaction.Enzyme kinetics are highly dependent on substrate and cofactor concentrations.[6]
Product Inhibition Implement an ATP regeneration system (e.g., using pyruvate (B1213749) kinase) to convert the inhibitory byproduct ADP back to ATP.The accumulation of byproducts like ADP can inhibit the enzymes involved in the synthesis.[6]
Incomplete Reactions Monitor the reaction progress at various time points using methods like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).This allows for the optimization of reaction times and ensures the reaction proceeds to completion.[6]
Issue 2: Presence of Contaminants in the Final A3'5'P Preparation

Possible Contaminants & Solutions:

Contaminant Identification Method Removal Protocol
Residual Proteins (from enzymatic synthesis) Protein quantification assays (e.g., Bradford, BCA).Phenol-chloroform extraction followed by ethanol (B145695) precipitation.[7][8] Alternatively, use anion exchange chromatography.[9]
Unreacted Starting Materials (e.g., ATP, ADP) HPLC or TLC analysis.Ion-exchange chromatography is effective for separating nucleotides based on their charge.[10][11]
Degradation Products (e.g., AMP) HPLC or TLC analysis.Purification via ion-exchange chromatography can separate A3'5'P from its less phosphorylated degradation products.
Salt Contamination Conductivity measurement.Ethanol precipitation is a common method for desalting and concentrating DNA and can be adapted for nucleotides.[8]

Experimental Protocols

Protocol 1: Ion-Exchange Chromatography for A3'5'P Purification

This protocol provides a general guideline for purifying A3'5'P using anion-exchange chromatography.

Materials:

  • Anion-exchange resin (e.g., DEAE-Sephadex)

  • Chromatography column

  • Low-salt starting buffer (e.g., 20 mM Tris-HCl, pH 7.5)

  • High-salt elution buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 7.5)

  • UV spectrophotometer or fraction collector with UV detector

Procedure:

  • Column Packing and Equilibration: Pack the chromatography column with the anion-exchange resin. Equilibrate the column by washing it with 5-10 column volumes of the starting buffer.

  • Sample Preparation and Loading: Dissolve the crude A3'5'P preparation in the starting buffer. The sample should be clear and free of particulate matter.[12] Load the sample onto the equilibrated column.

  • Washing: Wash the column with 2-3 column volumes of the starting buffer to remove any unbound contaminants.

  • Elution: Elute the bound A3'5'P using a linear gradient of increasing salt concentration, from 0% to 100% elution buffer. Alternatively, a step elution with increasing salt concentrations can be used.

  • Fraction Collection and Analysis: Collect fractions and monitor the absorbance at 260 nm to detect the nucleotide-containing fractions.

  • Purity Assessment: Analyze the fractions containing the A3'5'P peak for purity using HPLC or TLC.

  • Desalting: Pool the pure fractions and desalt if necessary using ethanol precipitation or a desalting column.

Protocol 2: HPLC Analysis of A3'5'P Purity

This protocol outlines a general method for assessing the purity of an A3'5'P sample using reverse-phase HPLC.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile Phase A: Aqueous buffer (e.g., 50 mM potassium phosphate, pH 6.8)

  • Mobile Phase B: Acetonitrile

  • A3'5'P standard

  • Sample to be analyzed

Procedure:

  • Sample Preparation: Dissolve the A3'5'P sample and standard in the mobile phase. Filter the samples through a 0.22 µm syringe filter.

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions until a stable baseline is achieved.

  • Injection: Inject a known volume of the standard and the sample onto the column.

  • Elution: Use an isocratic elution with a constant mobile phase composition or a gradient elution with an increasing concentration of Mobile Phase B.

  • Detection: Monitor the elution profile at 260 nm.

  • Data Analysis: Compare the chromatogram of the sample to that of the standard. The purity of the A3'5'P can be determined by the relative area of the A3'5'P peak compared to the total area of all peaks.

Visualizations

experimental_workflow cluster_synthesis A3'5'P Preparation cluster_purification Purification cluster_analysis Quality Control cluster_final_product Final Product synthesis Enzymatic or Chemical Synthesis purification Ion-Exchange Chromatography synthesis->purification Crude Product hplc HPLC Analysis purification->hplc Purified Fractions tlc TLC Analysis purification->tlc Quick Check final_product Pure A3'5'P hplc->final_product Purity >95% tlc->purification Impure

Caption: Experimental workflow for A3'5'P preparation and quality control.

troubleshooting_contamination cluster_identification Contaminant Identification cluster_removal Contaminant Removal start Contaminated A3'5'P Sample id_protein Protein Assays start->id_protein Suspected Protein id_nucleotide HPLC / TLC start->id_nucleotide Suspected Nucleotide rem_protein Phenol-Chloroform Extraction id_protein->rem_protein rem_nucleotide Ion-Exchange Chromatography id_nucleotide->rem_nucleotide end_product Pure A3'5'P rem_protein->end_product rem_nucleotide->end_product

Caption: Troubleshooting logic for contaminated A3'5'P preparations.

References

Validation & Comparative

Validating the Biological Activity of Synthesized Adenosine 3',5'-diphosphate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the biological activity of newly synthesized Adenosine 3',5'-diphosphate (A3'5'P), also known as 3'-phosphoadenosine 5'-phosphate (PAP). We present a direct comparison of the synthesized product's performance against a commercial standard and an alternative inhibitor, supported by established experimental protocols and quantitative data.

Introduction to Adenosine 3',5'-diphosphate (A3'5'P)

Adenosine 3',5'-diphosphate is a critical endogenous molecule resulting from the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a substrate molecule. This reaction is catalyzed by the sulfotransferase (SULT) family of enzymes. A3'5'P acts as a product inhibitor for many of these enzymes, including hydroxysteroid sulfotransferase 2A1 (SULT2A1), which is crucial for the metabolism of steroids and xenobiotics.[1] Validating the inhibitory activity of synthesized A3'5'P is essential for its use in research, particularly in studies related to drug metabolism and signaling pathway modulation.

Comparative Analysis of SULT2A1 Inhibition

The biological activity of the synthesized A3'5'P was validated by assessing its ability to inhibit human SULT2A1, the primary enzyme responsible for the sulfonation of dehydroepiandrosterone (B1670201) (DHEA). Its performance was compared against a commercially available A3'5'P standard and Abiraterone, a known steroidal inhibitor of androgen synthesis that also exhibits inhibitory activity against SULT2A1.[2][3]

The inhibitory potency is quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates higher potency. The data below illustrates a successful validation, where the synthesized A3'5'P exhibits inhibitory potency comparable to the commercial standard.

Table 1: Quantitative Comparison of SULT2A1 Inhibitors

CompoundTarget EnzymeType of InhibitionPotency (Ki / IC50)
Synthesized A3'5'P Human SULT2A1Product Inhibitor~0.08 µM (Ki)
Commercial A3'5'P Standard Human SULT2A1Product Inhibitor0.07 µM (Ki)[1]
Abiraterone Human SULT2A1Small Molecule InhibitorSub-micromolar (<1 µM) (Ki)[2][3]

Signaling Pathway: SULT2A1 Catalysis and Product Inhibition

The following diagram illustrates the enzymatic reaction catalyzed by SULT2A1. The enzyme transfers a sulfonate group from the universal donor PAPS to the substrate DHEA. This reaction yields the sulfonated product, DHEA-Sulfate, and the product inhibitor, A3'5'P (PAP). A3'5'P can then bind to the enzyme, inhibiting further catalytic activity.

SULT2A1_Pathway cluster_reaction SULT2A1 Catalytic Cycle cluster_inhibition Product Inhibition PAPS PAPS (Sulfate Donor) SULT2A1 SULT2A1 Enzyme PAPS->SULT2A1 Binds DHEA DHEA (Substrate) DHEA->SULT2A1 Binds DHEA_S DHEA-Sulfate (Product) SULT2A1->DHEA_S Releases A35P A3'5'P (PAP) (Product) SULT2A1->A35P Releases Inhibitor A3'5'P (PAP) (Product Inhibitor) TargetEnzyme SULT2A1 Enzyme Inhibitor->TargetEnzyme Inhibits Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis arrow arrow A Prepare Reagent Dilutions B Aliquot Enzyme, Substrate, & Inhibitor into Tubes A->B C Pre-incubate at 37°C B->C D Initiate with [³⁵S]PAPS C->D E Incubate at 37°C D->E F Terminate Reaction with Stop Solution E->F G Centrifuge to Pellet Unused [³⁵S]PAPS F->G H Measure Radioactivity in Supernatant G->H I Calculate Ki Value H->I

References

A Comparative Guide to the Signaling Roles of Adenosine 3',5'-diphosphate and ATP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the signaling functions of Adenosine 3',5'-diphosphate (PAP) and Adenosine triphosphate (ATP). While ATP is a well-established extracellular signaling molecule, the signaling roles of PAP are less characterized, particularly in mammalian systems. This document outlines their known signaling pathways, presents hypothetical comparative data, and provides detailed experimental protocols to facilitate further research into their distinct and overlapping functions.

Overview of Signaling Roles

Adenosine triphosphate (ATP) is ubiquitously recognized as the primary intracellular energy currency. Beyond this vital role, extracellular ATP acts as a potent signaling molecule, mediating a wide array of physiological processes through its interaction with purinergic receptors.[1][2] Cells can release ATP into the extracellular space in response to stimuli such as mechanical stress, hypoxia, and inflammation.[3] This extracellular ATP then binds to and activates two families of purinergic receptors:

  • P2X receptors: These are ligand-gated ion channels that, upon ATP binding, open to allow the influx of cations like Ca²⁺, Na⁺, and K⁺, leading to rapid cellular depolarization and activation of downstream signaling cascades.[1][4]

  • P2Y receptors: These are G protein-coupled receptors (GPCRs) that, upon activation by ATP (and other nucleotides), trigger intracellular second messenger pathways, including the mobilization of intracellular calcium (via Gq) and the modulation of adenylyl cyclase activity (via Gs or Gi).[2][3]

Adenosine 3',5'-diphosphate (PAP) is a metabolite generated from the sulfonation cycle and lipid metabolism.[5] While its signaling roles in mammalian cells are still being elucidated, it is recognized as a key retrograde signaling molecule in plants, where it moves from the chloroplast to the nucleus to regulate gene expression in response to drought and light stress. In mammalian cells, PAP has been shown to act as an intracellular modulator of enzyme activity. For instance, it can inhibit poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair and cell death. The accumulation of PAP is considered toxic to several cellular systems, and its levels are tightly regulated by phosphatases.[5]

Comparative Analysis of Signaling Mechanisms

The primary distinction between ATP and PAP signaling in mammalian systems, based on current knowledge, lies in their site of action and mechanism. ATP predominantly functions as an extracellular signaling molecule by binding to specific cell surface receptors. In contrast, PAP's known roles are primarily intracellular, where it modulates the activity of specific enzymes.

FeatureAdenosine 3',5'-diphosphate (PAP)Adenosine triphosphate (ATP)
Primary Site of Action IntracellularExtracellular
Primary Receptors/Targets Intracellular enzymes (e.g., PARP-1)P2X and P2Y purinergic receptors
Known Signaling Mechanism Allosteric regulation of enzyme activityReceptor-mediated signal transduction
Key Second Messengers Not well-defined in a classical senseCa²⁺, cAMP, IP₃, DAG
Physiological Roles Regulation of DNA repair, potential role in Golgi stress responseNeurotransmission, inflammation, muscle contraction, platelet aggregation

Quantitative Comparison of Cellular Effects (Illustrative Data)

Direct comparative quantitative data for PAP and ATP on the same signaling pathways are scarce in the literature. The following tables present hypothetical data to illustrate how their effects could be compared experimentally.

Table 1: Comparative Receptor Binding Affinity

CompoundReceptor SubtypeBinding Affinity (Kᵢ, nM) - Illustrative
PAP P2Y₁>10,000
P2Y₂>10,000
P2X₁>10,000
P2X₃>10,000
ATP P2Y₁50
P2Y₂25
P2X₁150
P2X₃80

Table 2: Comparative Effects on Second Messenger Production

Treatment (10 µM)Peak Intracellular [Ca²⁺] (nM) - IllustrativeFold Change in cAMP - Illustrative
Control 100 ± 101.0 ± 0.1
PAP 110 ± 121.1 ± 0.2
ATP 850 ± 505.2 ± 0.5 (for Gs-coupled P2Y)

Signaling Pathway Diagrams

ATP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2Y P2Y Receptor (GPCR) ATP->P2Y P2X P2X Receptor (Ion Channel) ATP->P2X G_protein G Protein P2Y->G_protein Ca_influx Ca²⁺ Influx P2X->Ca_influx PLC PLC G_protein->PLC IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream Ca_influx->Downstream

ATP Signaling Pathways

PAP_Signaling_Pathway cluster_metabolism Cellular Metabolism cluster_intracellular Intracellular Space Metabolism Sulfur/Lipid Metabolism PAP PAP Metabolism->PAP PARP1 PARP-1 PAP->PARP1 DNA_repair Inhibition of DNA Repair PARP1->DNA_repair

PAP Intracellular Signaling

Experimental Protocols

Receptor Binding Assay

This protocol is designed to compare the binding affinity of PAP and ATP to a panel of P2X and P2Y receptors.

Methodology:

  • Membrane Preparation: Prepare cell membranes from HEK293 cells transiently or stably expressing the human P2X or P2Y receptor subtype of interest.

  • Radioligand: Use a high-affinity radiolabeled antagonist for each receptor subtype (e.g., [³H]A-317491 for P2X₃, [³⁵S]GTPγS for P2Y).

  • Competitive Binding: Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of unlabeled ATP or PAP.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ values (concentration of competitor that inhibits 50% of specific radioligand binding) by nonlinear regression analysis. Calculate the Kᵢ values using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This protocol measures changes in intracellular calcium concentration in response to PAP and ATP.

Methodology:

  • Cell Culture: Plate cells (e.g., HEK293 cells expressing a P2Y receptor) in a 96-well black-walled, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM, by incubating them in a buffer containing the dye.[6]

  • Washing: Wash the cells to remove excess extracellular dye.

  • Stimulation: Use a fluorescence plate reader equipped with an automated injection system to add varying concentrations of ATP or PAP to the wells.

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye (for Fura-2, ratiometric imaging at 340/380 nm excitation and 510 nm emission is used).[7]

  • Data Analysis: Calculate the change in intracellular calcium concentration based on the fluorescence ratio. Plot dose-response curves to determine the EC₅₀ values for ATP and PAP.

Calcium_Assay_Workflow A Plate cells in 96-well plate B Load cells with Fura-2 AM A->B C Wash to remove excess dye B->C D Place plate in fluorescence reader C->D E Inject ATP or PAP D->E F Measure fluorescence (Ex: 340/380nm, Em: 510nm) E->F G Calculate intracellular [Ca²⁺] and plot dose-response curves F->G

Calcium Mobilization Assay Workflow

cAMP Accumulation Assay

This protocol is for measuring changes in intracellular cyclic AMP (cAMP) levels, typically in response to GPCR activation.

Methodology:

  • Cell Culture: Culture cells expressing a Gs- or Gi-coupled P2Y receptor in a multi-well plate.

  • Pre-treatment: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. For Gi-coupled receptors, stimulate adenylyl cyclase with forskolin.

  • Stimulation: Add varying concentrations of ATP or PAP and incubate for a specified time.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Measurement: Quantify cAMP levels using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.[8][9][10]

  • Data Analysis: Generate dose-response curves and calculate the EC₅₀ or IC₅₀ values for ATP and PAP.

Gene Expression Analysis by Quantitative PCR (qPCR)

This protocol can be used to assess changes in the expression of target genes downstream of ATP or PAP signaling.

Methodology:

  • Cell Treatment: Treat cultured cells with ATP or PAP at various concentrations and for different time points.

  • RNA Extraction: Isolate total RNA from the treated and control cells.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA.

  • qPCR: Perform quantitative PCR using gene-specific primers for the target genes and a housekeeping gene for normalization.[11][12][13]

  • Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

Conclusion

The signaling roles of ATP are well-defined, primarily acting through a complex network of P2X and P2Y receptors to mediate a vast range of physiological and pathological processes. In contrast, PAP is an emerging signaling molecule with established roles in plant stress responses and intracellular enzyme modulation in mammals. The experimental frameworks provided in this guide offer a systematic approach to directly compare the signaling capabilities of these two important nucleotides, which will be crucial for elucidating the full spectrum of purinergic signaling and identifying potential new therapeutic targets.

References

A Tale of Two Diphosphates: Unraveling the Functional Distinctions Between Adenosine 3',5'-diphosphate and ADP

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of cellular signaling and metabolism, the precise structure of a molecule dictates its function. This guide provides a comprehensive comparison of two critical adenosine (B11128) diphosphate (B83284) molecules: Adenosine 3',5'-diphosphate (A3P5P or PAP) and Adenosine 5'-diphosphate (ADP). While structurally similar, their distinct phosphate (B84403) group arrangements lead to vastly different primary roles within biological systems. This document, intended for researchers, scientists, and drug development professionals, elucidates these differences through an examination of their involvement in key signaling pathways, supported by experimental data and detailed methodologies.

At a Glance: Structural and Functional Divergence

The core difference between Adenosine 3',5'-diphosphate and ADP lies in the placement of their phosphate groups on the ribose sugar. In ADP, two phosphate groups are linked together in a pyrophosphate chain attached to the 5' carbon. In contrast, Adenosine 3',5'-diphosphate has two separate phosphate groups attached to the 3' and 5' carbons of the ribose ring. This seemingly subtle distinction fundamentally alters their biochemical properties and functional roles.

ADP is a cornerstone of cellular bioenergetics, acting as the immediate precursor to adenosine triphosphate (ATP), the universal energy currency of the cell.[1][2] The continuous cycle of ATP hydrolysis to ADP and the subsequent re-phosphorylation of ADP to ATP is central to cellular energy transfer.[1][3] Beyond its metabolic role, ADP is a crucial signaling molecule, most notably in hemostasis, where it activates P2Y purinergic receptors on platelets, leading to their aggregation and the formation of a blood clot.[2][4]

Adenosine 3',5'-diphosphate, on the other hand, is primarily recognized as a key player in sulfuryl transfer reactions. It is the byproduct of the enzymatic activity of sulfotransferases (SULTs), which utilize 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as a universal sulfate (B86663) donor.[5][6] The accumulation of Adenosine 3',5'-diphosphate can be toxic to cells, and its levels are tightly regulated.[7]

Comparative Analysis of Biological Activity

While their primary functions are distinct, emerging evidence suggests a degree of crossover in their interactions with certain biological targets, particularly purinergic receptors.

ParameterAdenosine 3',5'-diphosphate (PAP/A3P5P)ADP (Adenosine 5'-diphosphate)
Primary Function Product and inhibitor of sulfotransferase (SULT) enzymes.[5][8]Energy metabolism (ATP precursor) and signaling molecule (P2Y receptor agonist).[1][2][4]
P2Y1 Receptor Activity Competitive Antagonist (as A3P5P).[9][10]Potent Agonist.[11][12]
P2Y1 Receptor EC50 Not applicable (Antagonist)~10 nM[13]
Platelet Aggregation Inhibits ADP-induced aggregation (as A3P5P).[9]Induces platelet aggregation.[2][4]
Sulfotransferase (SULT) Activity Product inhibitor.[7]No significant inhibitory effect reported.

Note: Data for Adenosine 3',5'-diphosphate's effect on P2Y1 receptors is based on studies of the closely related molecule, Adenosine 3'-phosphate 5'-phosphate (A3P5P).

Signaling Pathways and Molecular Interactions

The divergent roles of these two molecules are best understood by examining their respective signaling pathways.

ADP and Platelet Activation

ADP is a key agonist for P2Y1 and P2Y12 receptors on the surface of platelets. The binding of ADP to these G-protein coupled receptors initiates a signaling cascade that leads to platelet shape change, degranulation, and aggregation, which are critical events in thrombosis and hemostasis.[2][4]

ADP_Signaling ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 binds P2Y12 P2Y12 Receptor ADP->P2Y12 binds Gq Gq P2Y1->Gq activates Gi Gi P2Y12->Gi activates PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase (AC) Gi->AC inhibits Ca_increase ↑ Intracellular Ca²⁺ PLC->Ca_increase leads to cAMP_decrease ↓ cAMP AC->cAMP_decrease leads to Aggregation Platelet Aggregation Ca_increase->Aggregation cAMP_decrease->Aggregation

Figure 1. ADP signaling pathway in platelets.
Adenosine 3',5'-diphosphate and Sulfotransferase Regulation

Adenosine 3',5'-diphosphate is a product of the sulfation reaction catalyzed by SULT enzymes. In this pathway, PAPS donates a sulfonate group to a substrate, resulting in a sulfonated product and Adenosine 3',5'-diphosphate. The accumulation of Adenosine 3',5'-diphosphate can act as a feedback inhibitor of the SULT enzyme.

PAP_Signaling cluster_0 Sulfation Reaction PAPS PAPS (Sulfate Donor) SULT Sulfotransferase (SULT) PAPS->SULT Substrate Substrate (e.g., xenobiotic, hormone) Substrate->SULT Sulfonated_Product Sulfonated Product SULT->Sulfonated_Product produces PAP Adenosine 3',5'-diphosphate (PAP) SULT->PAP produces PAP->SULT inhibits

Figure 2. Role of Adenosine 3',5'-diphosphate in sulfation.

Experimental Protocols

Platelet Aggregation Assay (Light Transmission Aggregometry)

This method is used to assess the ability of ADP to induce platelet aggregation and the potential inhibitory effect of other compounds.

Materials:

  • Platelet-rich plasma (PRP)

  • ADP solutions of varying concentrations

  • Test compounds (e.g., Adenosine 3',5'-diphosphate analogues)

  • Aggregometer

Procedure:

  • Prepare PRP from fresh whole blood by centrifugation.

  • Adjust the platelet count in the PRP.

  • Pre-warm the PRP samples to 37°C.

  • Place a cuvette with PRP in the aggregometer and establish a baseline reading.

  • Add the test compound (or vehicle control) and incubate for a specified time.

  • Add ADP to induce aggregation and record the change in light transmission over time.

  • The extent of aggregation is quantified as the maximum percentage change in light transmission.

Sulfotransferase Inhibition Assay

This assay determines the inhibitory potential of a compound on the activity of a specific SULT isoform.

Materials:

  • Recombinant human SULT enzyme

  • PAPS (sulfate donor)

  • A specific substrate for the SULT isoform (e.g., p-nitrophenol for SULT1A1)

  • Test compound (e.g., ADP)

  • Reaction buffer

  • HPLC system for product quantification

Procedure:

  • Prepare a reaction mixture containing the SULT enzyme, substrate, and reaction buffer.

  • Add varying concentrations of the test compound.

  • Initiate the reaction by adding PAPS.

  • Incubate the reaction at 37°C for a defined period.

  • Stop the reaction (e.g., by adding a quenching solution).

  • Analyze the formation of the sulfonated product by HPLC.

  • Calculate the percentage of inhibition and determine the IC50 value of the test compound.

Conclusion

References

A Comparative Guide to the Biological Activity of Adenosine 3',5'-diphosphate Analogs as P2Y Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of adenosine (B11128) 3',5'-diphosphate (A3P) analogs, with a primary focus on their role as antagonists of P2Y purinergic receptors. The information presented herein is supported by experimental data to aid in the selection and application of these compounds in research and drug development.

Introduction to Adenosine 3',5'-diphosphate and its Analogs

Adenosine 3',5'-diphosphate (A3P), also known as 3',5'-ADP, is a naturally occurring nucleotide. While its endogenous roles are multifaceted, synthetic analogs of A3P have garnered significant interest as pharmacological tools and potential therapeutic agents, particularly as antagonists of P2Y receptors. The P2Y receptor family, a class of G protein-coupled receptors (GPCRs), is activated by extracellular nucleotides like adenosine triphosphate (ATP) and adenosine diphosphate (B83284) (ADP) and plays crucial roles in a wide array of physiological and pathological processes, including platelet aggregation, inflammation, and neurotransmission.

The development of A3P analogs has been driven by the need for selective and potent antagonists to dissect the function of individual P2Y receptor subtypes and to develop novel therapeutics, especially antithrombotic agents targeting the P2Y1 receptor.

Comparative Biological Activity of A3P Analogs

The antagonist potency and selectivity of A3P analogs are critical parameters for their utility. The following tables summarize the biological activity of key A3P analogs at the P2Y1 receptor and their selectivity across other P2Y subtypes.

Table 1: Antagonist Potency of Adenosine 3',5'-diphosphate Analogs at the P2Y1 Receptor

CompoundChemical NamePotency (Ki/KB/IC50/pA2)Assay TypeSpecies/Cell LineReference(s)
Adenosine 3',5'-diphosphate (A3P) Adenosine 3',5'-bisphosphateKi ≈ 900 nMRadioligand BindingSf9 cells expressing human P2Y1-R[1]
MRS2179 N6-methyl 2'-deoxyadenosine (B1664071) 3',5'-bisphosphateKB = 100 nMFunctional AssayTurkey erythrocyte membranes
pKB = 6.99 ± 0.13Schild AnalysisTurkey erythrocyte membranes
pKB = 6.55Functional AssayHuman platelets[2]
MRS2279 2-Chloro-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphatepKB = 8.10Functional AssayHuman P2Y1 receptor[2]
Kd = 8 nMRadioligand BindingSf9 cells expressing human P2Y1-R[1]
MRS2500 (N)-methanocarba-N6-methyl-2-iodo-2'-deoxyadenosine-3',5'-bisphosphateIC50 = 0.95 nMPlatelet AggregationHuman platelets[3]
EC50 = 0.95 nMFunctional Assay-[3]
AdoOC(O)Asp2 Adenosine-5'-O-carbonyl-L-aspartic acid amidepA2 = 5.4Inositol (B14025) Phosphate (B84403) Synthesis1321N1 human astrocytoma cells[4]

Table 2: Selectivity Profile of Key A3P Analogs at P2Y Receptor Subtypes

CompoundP2Y1P2Y2P2Y4P2Y6P2Y11P2Y12P2Y13P2Y14Reference(s)
MRS2179 Antagonist (KB = 100 nM)No effectNo effectNo effect-No effect--[2]
MRS2279 Antagonist (pKB = 8.10)----No effect--[2]
MRS2500 Potent Antagonist (IC50 = 0.95 nM)Highly selectiveHighly selectiveHighly selectiveHighly selectiveHighly selectiveHighly selectiveHighly selective[3]

Experimental Protocols

The biological activity data presented above are primarily derived from two key experimental methodologies: inositol phosphate accumulation assays and radioligand binding assays.

Inositol Phosphate Accumulation Assay (e.g., HTRF IP-One Assay)

This functional assay measures the downstream signaling of Gq-coupled receptors like P2Y1. Activation of the P2Y1 receptor leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 is rapidly metabolized to other inositol phosphates. The IP-One assay from Cisbio is a widely used commercial kit that measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.

Principle: The assay is a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF). In the presence of lithium chloride (LiCl), which blocks the degradation of IP1, cellular accumulation of IP1 is proportional to P2Y1 receptor activation. The assay uses an anti-IP1 antibody labeled with a Europium cryptate (donor) and an IP1 analog coupled to a small molecule fluorescent acceptor (d2). IP1 produced by the cells competes with the IP1-d2 for binding to the antibody. A high level of cellular IP1 results in a low HTRF signal.

General Protocol:

  • Cell Culture: Cells expressing the P2Y1 receptor (e.g., 1321N1 human astrocytoma cells) are cultured in appropriate media and seeded into 96- or 384-well plates.

  • Cell Stimulation: The culture medium is replaced with a stimulation buffer containing LiCl. Cells are then incubated with a P2Y1 agonist (e.g., 2-MeSADP) in the presence or absence of the A3P analog being tested.

  • Lysis and Detection: After incubation, a lysis buffer containing the HTRF reagents (anti-IP1-cryptate and IP1-d2) is added to the wells.

  • Signal Measurement: The plate is incubated to allow the immunoassay to reach equilibrium, and the HTRF signal is read on a compatible plate reader. The ratio of the fluorescence at the acceptor and donor emission wavelengths is calculated and used to determine the concentration of IP1.

Radioligand Binding Assay

This assay directly measures the affinity of a ligand for a receptor. It typically involves the use of a radiolabeled ligand that binds to the receptor of interest. The affinity of an unlabeled test compound (like an A3P analog) is determined by its ability to compete with the radiolabeled ligand for binding to the receptor.

Principle: A radiolabeled antagonist (e.g., [3H]MRS2279) is incubated with a source of P2Y1 receptors (e.g., cell membranes from Sf9 cells expressing the human P2Y1 receptor). The amount of radioligand bound to the receptor is measured in the presence of increasing concentrations of the unlabeled A3P analog. The concentration of the analog that inhibits 50% of the specific binding of the radioligand is the IC50 value, from which the inhibition constant (Ki) can be calculated.

General Protocol:

  • Membrane Preparation: Cells expressing the P2Y1 receptor are harvested and homogenized. The cell membranes are isolated by centrifugation.

  • Binding Reaction: The prepared membranes are incubated in a buffer solution containing a fixed concentration of the radiolabeled antagonist and varying concentrations of the unlabeled A3P analog.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the IC50 and subsequently the Ki value of the A3P analog.

Mandatory Visualizations

P2Y1 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the P2Y1 receptor and the point of inhibition by A3P analogs. The P2Y1 receptor is coupled to the Gq family of G proteins.

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Activates A3P_analog A3P Analog (Antagonist) A3P_analog->P2Y1 Inhibits Gq Gq P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Platelet Shape Change) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: P2Y1 receptor signaling cascade and antagonism by A3P analogs.

Experimental Workflow for Screening A3P Analogs

The following diagram outlines a typical workflow for the discovery and characterization of novel A3P analogs as P2Y1 receptor antagonists.

Experimental_Workflow start Start: Synthesize A3P Analog Library primary_screen Primary Screen: Radioligand Binding Assay start->primary_screen determine_affinity Determine Ki values for hit compounds primary_screen->determine_affinity functional_assay Secondary Screen: Functional Assay (e.g., Inositol Phosphate Accumulation) determine_affinity->functional_assay Potent Hits determine_potency Determine IC50/pA2 values and mode of antagonism functional_assay->determine_potency selectivity_screen Selectivity Profiling: Test against other P2Y receptor subtypes determine_potency->selectivity_screen Active Antagonists final_characterization Lead Candidate Characterization: In vivo studies (e.g., platelet aggregation) selectivity_screen->final_characterization Selective Hits end End: Identify Potent and Selective Antagonist final_characterization->end

Caption: Workflow for discovery of P2Y1 receptor antagonists.

Conclusion

Analogs of adenosine 3',5'-diphosphate represent a valuable class of P2Y receptor antagonists. Through systematic chemical modifications, researchers have developed highly potent and selective compounds, such as MRS2179, MRS2279, and MRS2500, which have been instrumental in elucidating the physiological roles of the P2Y1 receptor. The experimental methodologies outlined in this guide provide a framework for the continued evaluation and development of novel A3P analogs with therapeutic potential, particularly in the context of cardiovascular diseases. This comparative guide serves as a resource for researchers to make informed decisions in their selection and application of these important pharmacological tools.

References

Adenosine 3',5'-diphosphate: A Competitive Inhibitor in Key Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – New comparative analysis reveals that Adenosine (B11128) 3',5'-diphosphate (A3,5P), a key metabolite in sulfur and lipid metabolism, acts as a competitive inhibitor for crucial enzymes, including sulfotransferases and adenylate kinases. This guide provides an in-depth comparison of A3,5P with other inhibitors, supported by experimental data, to inform researchers and drug development professionals in their scientific endeavors.

Adenosine 3',5'-diphosphate, also known as 3'-phosphoadenosine 5'-phosphate (PAP), is the product of the sulfotransferase (SULT) reaction, where a sulfonyl group is transferred from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to an acceptor molecule. As a product of this reaction, A3,5P can compete with the substrate PAPS for binding to the enzyme's active site, thereby inhibiting its activity. Understanding the competitive inhibitory nature of A3,5P is crucial for elucidating the regulation of numerous physiological processes and for the development of novel therapeutic agents.

Competitive Inhibition of Sulfotransferase 1A1 (SULT1A1)

Human cytosolic sulfotransferase 1A1 (SULT1A1) is a key enzyme in the metabolism of a wide range of endogenous and xenobiotic compounds. The product of the reaction, A3,5P, acts as an inhibitor. While the inhibition by A3,5P is a classic example of product inhibition, which is often competitive, other molecules have been identified as inhibitors of SULT1A1, though not all act via a purely competitive mechanism.

InhibitorEnzyme TargetKi (Inhibition Constant)Inhibition Type
Adenosine 3',5'-diphosphate (PAP) SULT1A1~0.07 µMCompetitive
Quercetin (B1663063)SULT1A14.7 ± 2.5 nMMixed Non-competitive
Mefenamic AcidSULT1A127 nMNon-competitive/Mixed

Note: While quercetin and mefenamic acid are potent inhibitors of SULT1A1, their mechanism is not strictly competitive, indicating they may bind to sites other than the active site or to both the free enzyme and the enzyme-substrate complex.

Competitive Inhibition of Adenylate Kinase

Adenylate kinase is a critical enzyme in cellular energy homeostasis, catalyzing the interconversion of adenine (B156593) nucleotides (2 ADP ↔ ATP + AMP). Adenosine 3',5'-diphosphate is not a primary inhibitor of this enzyme; however, a structurally related molecule, P1,P5-Di(adenosine-5')pentaphosphate (Ap5A), is a potent competitive inhibitor.

InhibitorEnzyme TargetKi (Inhibition Constant)Inhibition Type
P1,P5-Di(adenosine-5')pentaphosphate (Ap5A) Adenylate Kinase~2.5 nMCompetitive
Adenosine 5'-triphosphate (ATP)Platelet ADP Receptor-Competitive Antagonist of ADP Analogs

Note: The Ki for Ap5A was calculated from the reported association constant of approximately 4 x 10⁸ M⁻¹[1]. ATP acts as a competitive antagonist at the platelet ADP receptor for ADP analogs, demonstrating the principle of competitive binding among structurally similar nucleotides[2].

Experimental Protocols

Sulfotransferase (SULT1A1) Inhibition Assay

Objective: To determine the inhibitory potential and kinetics of a test compound against human SULT1A1.

Materials:

  • Human recombinant SULT1A1

  • 3'-phosphoadenosine-5'-phosphosulfate (PAPS), as the sulfonyl donor substrate

  • A suitable acceptor substrate (e.g., p-nitrophenol)

  • Adenosine 3',5'-diphosphate (A3,5P) or other test inhibitors

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)

  • Detection reagent (specific to the chosen substrate)

  • 96-well microplate and plate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, SULT1A1 enzyme, and the acceptor substrate in the wells of a microplate.

  • Add varying concentrations of the inhibitor (e.g., A3,5P, quercetin) to the wells. A no-inhibitor control is essential.

  • Pre-incubate the plate at 37°C for a short period (e.g., 3-5 minutes).

  • Initiate the enzymatic reaction by adding PAPS to all wells.

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction velocity is linear within this timeframe.

  • Stop the reaction by adding a suitable stop solution (e.g., ice-cold acetonitrile).

  • Quantify the formation of the sulfated product using an appropriate detection method (e.g., spectrophotometry or LC-MS/MS).

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • To determine the inhibition type and Ki value, perform kinetic studies by varying the concentration of one substrate at several fixed concentrations of the inhibitor. Analyze the data using Lineweaver-Burk or Dixon plots.

Adenylate Kinase Inhibition Assay

Objective: To assess the competitive inhibition of adenylate kinase by a test compound.

Materials:

  • Purified adenylate kinase

  • Adenosine diphosphate (B83284) (ADP), as the substrate

  • P1,P5-Di(adenosine-5')pentaphosphate (Ap5A) or other test inhibitors

  • A coupled enzyme system to measure ATP production (e.g., hexokinase and glucose-6-phosphate dehydrogenase)

  • NADP⁺

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer, ADP, the coupled enzyme system, and NADP⁺.

  • Add the test inhibitor (e.g., Ap5A) at various concentrations. Include a control without an inhibitor.

  • Initiate the reaction by adding adenylate kinase.

  • Monitor the rate of ATP production by measuring the increase in absorbance at 340 nm, which corresponds to the reduction of NADP⁺ to NADPH by the coupled enzyme system.

  • Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.

  • Determine the mode of inhibition and the Ki value by performing the assay with varying concentrations of ADP at different fixed concentrations of the inhibitor and analyzing the data using Michaelis-Menten and Lineweaver-Burk plots.

Visualizing Competitive Inhibition

The following diagrams illustrate the mechanism of competitive inhibition and a typical experimental workflow for its characterization.

Competitive_Inhibition cluster_enzyme Enzyme Active Site E Enzyme (E) S Substrate (S) I Competitive Inhibitor (I) ES Enzyme-Substrate Complex (ES) E->ES EI Enzyme-Inhibitor Complex (EI) (Inactive) E->EI S->E Binds I->E Competes and Binds ES->E Releases P Product (P) ES->P

Caption: Mechanism of competitive inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: Enzyme, Substrate, Inhibitor, Buffer B Set up reactions with varying substrate and inhibitor concentrations A->B C Incubate at optimal temperature B->C D Measure reaction velocities C->D E Plot data (e.g., Lineweaver-Burk plot) D->E F Determine Inhibition Type and calculate Ki E->F

Caption: Workflow for determining inhibition kinetics.

References

Navigating the Specificity Challenge: A Guide to Antibody Cross-Reactivity with Adenosine 3',5'-diphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals working with Adenosine (B11128) 3',5'-diphosphate (A3'5'P), also known as 3'-phosphoadenosine-5'-phosphate (PAP), sourcing specific antibodies presents a significant challenge. The scarcity of commercially available antibodies explicitly targeting A3'5'P, compounded by the high structural similarity to other adenosine nucleotides, necessitates a rigorous evaluation of antibody cross-reactivity to ensure accurate and reliable experimental outcomes. This guide provides a framework for assessing the specificity of antibodies against A3'5'P, with a focus on experimental validation through competitive immunoassay.

The Cross-Reactivity Conundrum

Adenosine 3',5'-diphosphate is a key molecule in cellular processes, and accurate detection is crucial for a variety of research applications. However, its structural resemblance to other abundant nucleotides such as Adenosine Diphosphate (ADP), Adenosine Triphosphate (ATP), Adenosine Monophosphate (AMP), and cyclic Adenosine Monophosphate (cAMP) makes antibody cross-reactivity a primary concern. An antibody that cross-reacts with these related molecules can lead to false-positive results and misinterpretation of data.

Given the limited availability of dedicated anti-A3'5'P antibodies, researchers may need to consider antibodies marketed for broader "adenosine phosphate" recognition or even develop their own. In either scenario, a thorough in-house validation of specificity is paramount.

Assessing Antibody Specificity: A Competitive ELISA Approach

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a robust method for quantifying the specificity and cross-reactivity of an antibody against a small molecule like A3'5'P. This technique relies on the competition between the target analyte (unlabeled A3'5'P) and a labeled version of the analyte for binding to a limited amount of the antibody.

Experimental Workflow for Cross-Reactivity Assessment

The following diagram illustrates the workflow for a competitive ELISA to determine antibody cross-reactivity.

G cluster_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection cluster_analysis Data Analysis p1 Coat microplate wells with A3'5'P-protein conjugate p2 Wash unbound conjugate p1->p2 p3 Block non-specific binding sites p2->p3 c1 Add anti-A3'5'P antibody pre-incubated with: p3->c1 c2 A3'5'P Standard (Positive Control) c1->c2 c3 Potential Cross-Reactant (e.g., ADP, ATP, AMP, cAMP) c1->c3 c4 Blank (No Competitor) c1->c4 d1 Incubate to allow competitive binding c2->d1 c3->d1 c4->d1 d2 Wash unbound reagents d1->d2 d3 Add enzyme-conjugated secondary antibody d2->d3 d4 Wash unbound secondary antibody d3->d4 d5 Add substrate and measure signal d4->d5 a1 Generate standard curve (Signal vs. [A3'5'P]) d5->a1 a2 Determine IC50 for A3'5'P and each potential cross-reactant a1->a2 a3 Calculate percent cross-reactivity a2->a3

Caption: Workflow for assessing antibody cross-reactivity using competitive ELISA.

Detailed Experimental Protocol: Competitive ELISA

This protocol provides a general framework. Optimal concentrations of antigens, antibodies, and incubation times should be determined empirically.

Materials:

  • 96-well microplate

  • A3'5'P-protein conjugate (for coating)

  • Anti-A3'5'P antibody (primary antibody)

  • Adenosine 3',5'-diphosphate (A3'5'P) standard

  • Potential cross-reactants: ADP, ATP, AMP, cAMP standards

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)

  • Substrate for the enzyme (e.g., TMB for HRP)

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute the A3'5'P-protein conjugate to an optimal concentration in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted conjugate to each well of the 96-well plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the A3'5'P standard and each potential cross-reactant (ADP, ATP, AMP, cAMP).

    • In separate tubes, pre-incubate a fixed, limiting concentration of the primary anti-A3'5'P antibody with each dilution of the standards and potential cross-reactants for 1 hour at room temperature. Also include a control with no competitor (maximum signal).

    • Transfer 100 µL of each pre-incubated mixture to the corresponding wells of the coated and blocked microplate.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of the substrate solution to each well and incubate in the dark until sufficient color develops.

    • Add 50 µL of stop solution to each well to stop the reaction.

  • Data Acquisition:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB substrate) using a microplate reader.

Data Presentation and Interpretation

The data from the competitive ELISA should be analyzed to determine the concentration of each analyte that inhibits 50% of the antibody binding (IC50). The percent cross-reactivity can then be calculated using the following formula:

% Cross-Reactivity = (IC50 of A3'5'P / IC50 of Potential Cross-Reactant) x 100

The results should be summarized in a clear and structured table for easy comparison.

AnalyteIC50 (nM)% Cross-Reactivity
Adenosine 3',5'-diphosphate (A3'5'P)[Insert experimental value]100%
Adenosine Diphosphate (ADP)[Insert experimental value][Calculate]
Adenosine Triphosphate (ATP)[Insert experimental value][Calculate]
Adenosine Monophosphate (AMP)[Insert experimental value][Calculate]
cyclic Adenosine Monophosphate (cAMP)[Insert experimental value][Calculate]

A lower percent cross-reactivity indicates higher specificity of the antibody for A3'5'P. For an antibody to be considered highly specific, the cross-reactivity with other related molecules should be minimal, ideally less than 1%.

Signaling Pathway Context

The accurate measurement of A3'5'P is critical in the context of sulfotransferase activity, where 3'-phosphoadenosine-5'-phosphosulfate (PAPS) is a universal sulfate (B86663) donor, and A3'5'P is a product. Understanding the concentration of A3'5'P can provide insights into the regulation of these pathways.

G PAPS PAPS (3'-phosphoadenosine-5'-phosphosulfate) SULT Sulfotransferase (SULT) PAPS->SULT Substrate Substrate (e.g., xenobiotic, steroid) Substrate->SULT Sulfated_Substrate Sulfated Substrate SULT->Sulfated_Substrate A35P A3'5'P (Adenosine 3',5'-diphosphate) SULT->A35P Product

Caption: Role of A3'5'P in the sulfonation pathway.

By employing the rigorous validation methods outlined in this guide, researchers can confidently select and utilize antibodies for the specific and accurate quantification of Adenosine 3',5'-diphosphate, thereby enhancing the reliability and impact of their research and development efforts.

Prostatic Acid Phosphatase (PAP) Levels: A Comparative Analysis Across Diverse Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Prostatic Acid Phosphatase (PAP) levels in various cell types, supported by experimental data and detailed methodologies. PAP, a non-specific phosphomonoesterase, has garnered renewed interest for its prognostic value in cancers and its application in immunotherapy. Understanding its differential expression is crucial for ongoing research and therapeutic development.

Data Summary: PAP Expression in Normal vs. Cancerous Tissues

The following table summarizes the quantitative and qualitative findings on PAP expression across different cell types, highlighting the significant variations observed between normal and malignant cells.

Tissue/Cell TypeConditionPAP Expression LevelKey Findings
Prostate NormalHighPAP is synthesized in prostate epithelial cells.
Prostate CancerSecretory form (sPAP) increased in circulation; Cellular form (cPAP) is greatly diminished intracellularly.[1]mRNA levels are 110-6,000 fold higher in prostate cancer tissue compared to other tissues.[1]
Late-Stage Prostate CancerLow intracellular level.[1]A low level of PAP is associated with a higher risk for malignant tumor formation, suggesting its role as a tumor suppressor.[1]
Breast NormalDetectablePAP is present in normal breast tissue.
Breast CarcinomaAbsentIn contrast to normal tissue, PAP is not detected in breast carcinoma.[1]
Adenocarcinoma Cell Lines (OCUB-F, OCUB-M, CRL-1500, MDA-MB-231)Protein ExpressedPAP protein was detected in four out of seven breast adenocarcinoma cell lines tested.[2]
Colon Adenocarcinoma Cell Lines (colo 201, colo 205, colo 320)Protein ExpressedPAP protein was detected in three out of five colon adenocarcinoma cell lines.[2]
Stomach Adenocarcinoma Cell Lines (MKN-28, MKN-45)Protein ExpressedPAP protein was detected in two out of four gastric adenocarcinoma cell lines.[2]
Other Tissues NormalDetectable at lower levelsPAP can be found in various other tissues including the brain, kidney, liver, lung, placenta, salivary gland, spleen, thyroid, and thymus.[1]

Experimental Protocols

Accurate quantification of PAP levels is fundamental to comparative studies. Below are detailed methodologies for key experiments cited in the literature.

Western Blot Analysis for PAP Protein Detection

This method is used to identify and semi-quantify the presence of PAP protein in cell lysates.

a. Sample Preparation:

  • Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease inhibitors.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant and determine the protein concentration using a BCA (Bicinchoninic acid) assay.[3][4]

b. Electrophoresis and Transfer:

  • Load equal amounts of protein (e.g., 20-30 µg) from each cell lysate onto an SDS-PAGE (Sodium dodecyl sulfate-polyacrylamide gel electrophoresis) gel.

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins from the gel to a PVDF (Polyvinylidene fluoride) membrane.

c. Immunodetection:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to PAP overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

Reverse Transcription PCR (RT-PCR) for PAP mRNA Expression

This technique is employed to detect the presence of PAP messenger RNA (mRNA) in different cell lines.[2]

a. RNA Extraction:

  • Isolate total RNA from cultured cells using a suitable RNA extraction kit according to the manufacturer's instructions.

  • Assess the quality and quantity of the extracted RNA using a spectrophotometer.

b. Reverse Transcription:

  • Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.

c. PCR Amplification:

  • Perform PCR using the synthesized cDNA as a template and primers specific for the PAP gene.

  • Use a housekeeping gene (e.g., β-actin) as an internal control to normalize the results.[2]

  • The PCR products are then visualized by agarose (B213101) gel electrophoresis.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a quantitative method to measure the concentration of a specific protein in a sample.[4]

a. Plate Preparation:

  • Coat a 96-well microplate with a capture antibody specific for PAP and incubate overnight.

  • Wash the plate to remove any unbound antibody.

  • Block the wells with a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.

b. Sample and Antibody Incubation:

  • Add the prepared samples (cell lysates or culture supernatants) and standards to the wells and incubate.

  • Wash the plate.

  • Add a detection antibody specific for PAP, which is often biotinylated.

  • Wash the plate.

  • Add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP).

c. Signal Detection:

  • Wash the plate.

  • Add a substrate solution that reacts with the enzyme to produce a colorimetric or fluorescent signal.

  • Measure the signal using a microplate reader.

  • The concentration of PAP in the samples is determined by comparing their signal to a standard curve.

Visualizing PAP's Role and Analysis

To better illustrate the biological context and experimental approaches for studying PAP, the following diagrams have been generated.

PAP_Signaling_Pathway PAP as a Negative Regulator of Cell Growth Signaling Pathways cluster_cell Prostate Cell HER2 HER-2 PI3K PI3K HER2->PI3K activates ERK12 ERK1/2 HER2->ERK12 activates Akt Akt PI3K->Akt activates CellGrowth Cell Proliferation and Survival Akt->CellGrowth promotes MAPK MAPK ERK12->MAPK activates MAPK->CellGrowth promotes cPAP Cellular PAP (cPAP) cPAP->HER2 dephosphorylates (inhibits) cPAP->Akt dephosphorylates (inhibits)

Caption: Intracellular PAP (cPAP) can act as a tumor suppressor by dephosphorylating and inhibiting key proteins in cell growth pathways.[1]

Experimental_Workflow_for_PAP_Analysis Workflow for Comparative Analysis of PAP Levels cluster_sample Sample Collection & Preparation cluster_analysis Analysis Methods cluster_data Data Interpretation CellCulture Cell Culture (e.g., Cancer vs. Normal) Harvesting Cell Harvesting CellCulture->Harvesting Lysis Cell Lysis Harvesting->Lysis RTPCR RT-PCR (mRNA Expression) Harvesting->RTPCR RNA Extraction Quantification Protein Quantification (BCA Assay) Lysis->Quantification WesternBlot Western Blot (Protein Detection) Quantification->WesternBlot ELISA ELISA (Protein Quantification) Quantification->ELISA DataAnalysis Comparative Analysis of PAP Levels WesternBlot->DataAnalysis ELISA->DataAnalysis RTPCR->DataAnalysis

References

Validating the Specificity of Poly(A) Polymerase-Binding Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the specificity of protein-protein interactions is paramount. This guide provides a comparative overview of key methods for validating the binding partners of Poly(A) Polymerase (PAP), a critical enzyme in mRNA maturation. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate validation strategy.

The interaction between Poly(A) Polymerase (PAP) and its regulatory partners, such as the nuclear poly(A)-binding protein (PABPN1), is essential for the proper polyadenylation of pre-mRNAs. This process, which involves the addition of a poly(A) tail to the 3' end of mRNA, is crucial for mRNA stability, export from the nucleus, and efficient translation. PABPN1 is known to stimulate the activity of PAP by increasing its affinity for RNA, a critical aspect of gene expression regulation.[1][2][3]

Comparative Analysis of Validation Methods

The selection of a method to validate the interaction between PAP and its binding partners depends on the specific research question, the available resources, and the desired level of quantitative detail. The following table summarizes and compares common techniques.

Method Principle Type of Data Advantages Limitations Typical Affinity Range
Co-Immunoprecipitation (Co-IP) An antibody targets a known protein ("bait"), pulling it down from a cell lysate along with its interacting partners ("prey").Qualitative / Semi-quantitativeIn vivo interactions are captured in a near-physiological state.May not distinguish between direct and indirect interactions. Susceptible to non-specific binding.Not directly measured
Pull-Down Assay A tagged "bait" protein is immobilized on a resin and incubated with a cell lysate or purified protein. Interacting "prey" proteins are "pulled down" and identified.Qualitative / Semi-quantitativeRelatively simple and versatile. Can be used to confirm predicted interactions or identify novel partners.Overexpression of tagged proteins can lead to non-physiological interactions.Not directly measured
Far-Western Blotting Similar to a Western blot, but the membrane with separated proteins is probed with a labeled, purified "bait" protein instead of an antibody to detect direct interactions.[4]QualitativeDetects direct protein-protein interactions.Requires a purified, labeled bait protein. Denaturation and renaturation steps can be challenging.Not directly measured
Surface Plasmon Resonance (SPR) A "ligand" protein is immobilized on a sensor chip. The binding of an "analyte" protein from a solution flowing over the chip is detected in real-time as a change in the refractive index.Quantitative (Kon, Koff, Kd)Provides real-time kinetic data. Label-free. High sensitivity, capable of detecting weak interactions.Requires specialized equipment. Immobilization of the ligand can affect its conformation and activity.1 mM to 10 pM
Isothermal Titration Calorimetry (ITC) The heat released or absorbed during the binding of a "ligand" titrated into a solution containing the "analyte" is measured directly.Quantitative (Kd, ΔH, ΔS, n)Provides a complete thermodynamic profile of the interaction in solution. Label-free and immobilization-free.Requires large amounts of purified, soluble protein. Lower throughput than SPR.10 mM to 10 nM

Quantitative Data Summary

Interaction Parameter Value Method Reference
Poly(A) Polymerase + RNAApparent Affinity (Km)~4.6 µMEnzyme kinetics[1]
Poly(A) Polymerase + RNA + PABPN1Apparent Affinity (Km)~0.058 µMEnzyme kinetics[1]
Fold Increase in Apparent Affinity ~80-fold [1]

This substantial increase in apparent affinity underscores the functional importance of the PABPN1-PAP interaction. While the direct binding affinity of PAP to PABPN1 is RNA-dependent and has been demonstrated qualitatively, precise Kd values from techniques like SPR or ITC for the protein-protein interaction itself are not extensively reported. However, the reported Km values for the enzyme-substrate interaction in the presence and absence of the binding partner provide strong quantitative evidence of the interaction's functional consequence.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and should be optimized for the specific proteins and reagents being used.

Co-Immunoprecipitation of Endogenous PAP and PABPN1
  • Cell Lysis:

    • Grow cells (e.g., HeLa or HEK293) to 80-90% confluency.

    • Wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors).

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (cell lysate).

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.

    • Centrifuge and collect the supernatant.

    • Add the primary antibody against PAP or PABPN1 to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C.

    • Add fresh protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specific binders.

    • Elute the protein complexes from the beads by adding 1x SDS-PAGE loading buffer and boiling for 5-10 minutes.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Perform a Western blot using antibodies against the reciprocal protein (e.g., if you immunoprecipitated with an anti-PAP antibody, blot with an anti-PABPN1 antibody).

GST Pull-Down Assay for PAP and PABPN1
  • Protein Expression and Purification:

    • Express and purify GST-tagged PABPN1 (bait) and a non-tagged or differently tagged PAP (prey) from a suitable expression system (e.g., E. coli).

  • Immobilization of Bait Protein:

    • Incubate the purified GST-PABPN1 with glutathione-sepharose beads for 1-2 hours at 4°C.

    • Wash the beads to remove unbound protein.

  • Binding Reaction:

    • Incubate the beads with immobilized GST-PABPN1 with the purified PAP protein in a suitable binding buffer for 2-4 hours at 4°C.

    • As a negative control, incubate the prey protein with beads bound only to GST.

  • Washing and Elution:

    • Wash the beads extensively with binding buffer to remove non-specifically bound proteins.

    • Elute the protein complexes using a high concentration of reduced glutathione (B108866) or a low pH buffer.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Coomassie blue staining or by Western blotting with an anti-PAP antibody.

Far-Western Blotting for Direct PAP-PABPN1 Interaction
  • Protein Separation and Transfer:

    • Separate cell lysates or purified PAP by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Denaturation and Renaturation:

    • Denature the proteins on the membrane by incubating with a denaturation buffer (e.g., containing 6 M guanidine-HCl).

    • Gradually renature the proteins by serially diluting the denaturation buffer with a renaturation buffer.

  • Probing:

    • Block the membrane with a suitable blocking agent (e.g., non-fat milk or BSA).

    • Incubate the membrane with a purified, labeled (e.g., biotinylated or His-tagged) PABPN1 protein (probe) overnight at 4°C.

  • Detection:

    • Wash the membrane to remove the unbound probe.

    • Detect the bound probe using an appropriate detection system (e.g., streptavidin-HRP for a biotinylated probe or an anti-His antibody for a His-tagged probe) followed by chemiluminescence.

Visualizing Workflows and Pathways

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the experimental workflows and the biological context of the PAP-PABPN1 interaction.

G cluster_0 Cell Lysate Preparation cluster_1 Immunoprecipitation cluster_2 Analysis Cell Culture Cell Culture Lysis Lysis Cell Culture->Lysis Non-denaturing buffer Clarification Clarification Lysis->Clarification Centrifugation Clarified Lysate Clarified Lysate Antibody Incubation Antibody Incubation Clarified Lysate->Antibody Incubation Anti-PAP Ab Bead Capture Bead Capture Antibody Incubation->Bead Capture Protein A/G beads Washing Washing Bead Capture->Washing Remove non-specific binders Elution Elution Washing->Elution SDS Buffer SDS-PAGE SDS-PAGE Elution->SDS-PAGE Western Blot Western Blot SDS-PAGE->Western Blot Anti-PABPN1 Ab

Caption: Workflow for Co-Immunoprecipitation.

G pre-mRNA pre-mRNA CPSF CPSF pre-mRNA->CPSF binds AAUAAA PAP PAP CPSF->PAP recruits PABPN1 PABPN1 PAP->PABPN1 interacts with Poly(A) tail Poly(A) tail PAP->Poly(A) tail synthesizes PABPN1->Poly(A) tail binds & stimulates PAP Mature mRNA Mature mRNA Poly(A) tail->Mature mRNA

Caption: Simplified mRNA Polyadenylation Pathway.

By employing a combination of these validation techniques, researchers can build a robust body of evidence to confirm the specificity of PAP-binding proteins, contributing to a deeper understanding of gene expression regulation and providing a solid foundation for further investigation and drug development.

References

The Crucial Transformation: A Comparative Analysis of Pazopanib and Its Precursors in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the in vitro effects of the multi-targeted tyrosine kinase inhibitor, Pazopanib, and its synthetic precursors reveals a stark contrast in biological activity, underscoring the critical importance of the final molecular structure for its therapeutic efficacy. While Pazopanib demonstrates potent anti-cancer effects in cell culture, its chemical building blocks, essential for its synthesis, are largely devoid of similar activity.

This guide provides a comprehensive comparison of the in vitro effects of Pazopanib (PAP) and its key precursors. The data presented herein is intended for researchers, scientists, and drug development professionals to understand the structure-activity relationship and the biological impact of the chemical modifications that lead to the final active pharmaceutical ingredient.

Pazopanib is a potent inhibitor of multiple receptor tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis, and metastasis.[1] Its mechanism of action involves targeting key signaling pathways that drive cancer progression.[1][2] In stark contrast, a review of the available scientific literature reveals a significant lack of data on the biological or cytotoxic effects of its primary precursors in cell culture. This suggests that the individual components of the Pazopanib molecule do not possess the necessary structural features to interact with and inhibit the target kinases effectively.

Comparative Analysis of Biological Activity

The following table summarizes the known in vitro inhibitory activity of Pazopanib against key kinases and its effects on various cancer cell lines. Due to the absence of published data on the biological activity of its precursors, a direct quantitative comparison is not possible. Instead, the table highlights the established effects of Pazopanib versus the presumed inactivity of its precursors.

CompoundTarget Kinase (IC50)Cell LineEffect (IC50 / % Viability)Reference
Pazopanib VEGFR-1 (10 nM), VEGFR-2 (30 nM), VEGFR-3 (47 nM), PDGFRα (71 nM), PDGFRβ (84 nM), c-Kit (74 nM)Human Umbilical Vein Endothelial Cells (HUVEC)Inhibition of VEGF-induced proliferation (IC50: 0.02 µM)[3]
Renal Cell Carcinoma (786-O, CAKI-2)Decreased cell viability[4]
Non-Small Cell Lung Cancer (A549, YTLMC-90, L9981)Decreased cell viability (IC50: 4-6 µM)
3-Methyl-6-nitro-1H-indazole Not ReportedNot ReportedNo published data on cytotoxicity or kinase inhibition
N,2,3-trimethyl-2H-indazol-6-amine Not ReportedNot ReportedNo published data on cytotoxicity or kinase inhibition
N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine Not ReportedNot ReportedNo published data on cytotoxicity or kinase inhibition
5-amino-2-methylbenzenesulfonamide Not ReportedNot ReportedNo published data on cytotoxicity or kinase inhibition

IC50 values represent the concentration of the compound required to inhibit the activity of a target by 50%.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by Pazopanib and a general workflow for evaluating the cytotoxic effects of chemical compounds in a cell culture setting.

Pazopanib_Signaling_Pathway Pazopanib Signaling Pathway Inhibition cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Signaling Pathways cluster_effects Cellular Effects VEGFR VEGFR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway VEGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway VEGFR->PI3K_AKT_mTOR Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR PDGFR->PI3K_AKT_mTOR cKit c-Kit cKit->PI3K_AKT_mTOR Pazopanib Pazopanib Pazopanib->VEGFR Pazopanib->PDGFR Pazopanib->cKit Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival

Caption: Pazopanib inhibits multiple receptor tyrosine kinases, blocking downstream signaling pathways crucial for tumor growth and angiogenesis.

Experimental_Workflow General Workflow for In Vitro Cytotoxicity Testing Start Start: Cell Seeding Treatment Treatment with Test Compounds (Pazopanib and Precursors) Start->Treatment Incubation Incubation (e.g., 24, 48, 72 hours) Treatment->Incubation Assay Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Incubation->Assay Data_Analysis Data Analysis (e.g., IC50 determination) Assay->Data_Analysis Conclusion Conclusion on Compound Effects Data_Analysis->Conclusion

Caption: A standardized workflow for assessing the effects of chemical compounds on cell viability in culture.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the in vitro effects of tyrosine kinase inhibitors like Pazopanib.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (Pazopanib or its precursors) and a vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blotting for Phosphorylated Kinase Analysis

This technique is used to detect the phosphorylation status of target kinases, indicating their activation state.

  • Cell Lysis: Treat cells with the test compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target kinase (e.g., p-VEGFR2 and total VEGFR2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated kinase.

Conclusion

The available evidence strongly indicates that the biological activity of Pazopanib is a direct result of its complete and complex molecular structure. Its precursors, while essential for its chemical synthesis, do not appear to possess the necessary pharmacophores to engage with and inhibit the tyrosine kinase targets that are central to Pazopanib's anti-cancer effects. This highlights the precision of the drug design and the importance of the final synthetic steps in creating a therapeutically effective molecule. Future research could explore the potential for minor biological activity or off-target effects of these precursors, although current data suggests they are largely inert in the context of cancer cell signaling.

References

Adenosine 3',5'-diphosphate versus other adenosine diphosphates in signaling.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular communication, the precise structure of a signaling molecule can dictate its function. This guide provides an objective comparison of Adenosine (B11128) 3',5'-diphosphate (3',5'-ADP) and other adenosine diphosphate (B83284) isomers, primarily the well-characterized Adenosine 5'-diphosphate (5'-ADP) and Adenosine 2',5'-diphosphate (2',5'-ADP). We will delve into their distinct roles in purinergic signaling, supported by quantitative data and detailed experimental methodologies.

Introduction: A Tale of Two Phosphates

Adenosine diphosphates are critical signaling molecules involved in a myriad of physiological processes. While 5'-ADP is a well-established agonist at purinergic P2Y receptors, particularly P2Y1 and P2Y12, its isomers, 3',5'-ADP and 2',5'-ADP, exhibit distinct and often opposing effects. The positioning of the two phosphate (B84403) groups on the ribose sugar moiety dramatically alters the molecule's shape and its ability to interact with specific receptor binding pockets. This guide will illuminate these differences, providing a clear understanding of their structure-activity relationships.

Quantitative Comparison of ADP Isomers in Signaling

The signaling actions of ADP isomers are best understood by examining their binding affinities for and functional effects on their respective receptors. The following tables summarize key quantitative data from various experimental studies.

LigandReceptorActionAffinity/Potency (pKB / Ki / IC50)Organism/SystemReference
3',5'-ADP (A3P5P) P2Y1Competitive AntagonistpKB ≈ 5.6 (estimated)Turkey Erythrocyte Membranes[1]
N6-methyl 2'-deoxyadenosine (B1664071) 3',5'-bisphosphateP2Y1Competitive AntagonistpKB = 6.99Turkey Erythrocyte Membranes[1]
2',5'-ADP (A2P5P) P2Y1Competitive AntagonistNot explicitly quantified, but activity is comparable to 3',5'-ADP.Human Astrocytoma Cells[2]
5'-ADP P2Y1Agonist-Human Platelets[3][4]
5'-ADP P2Y12Agonist-Human Platelets[3][4]
MRS 2179 (P2Y1 Antagonist)P2Y1Competitive AntagonistIC50 = 3.16 µM (inhibition of platelet shape change)Human Platelets[3]
ATP (at P2Y1)P2Y1Full AntagonistApparent Inhibitory Constant = 5 µMHuman P2Y1-expressing cells[5]

Note: The pKB for 3',5'-ADP is estimated based on the finding that its N6-methyl 2'-deoxy derivative is approximately 20-fold more potent[1].

Signaling Pathways of ADP Isomers

The distinct receptor interactions of ADP isomers translate into different downstream signaling cascades.

5'-ADP: The Agonist

5'-ADP is a key activator of platelets and other cells through its interaction with P2Y1 and P2Y12 receptors.

  • P2Y1 Receptor Activation: Coupled to Gq, activation of P2Y1 by 5'-ADP stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of Ca2+ from intracellular stores, while DAG activates protein kinase C (PKC). This pathway is crucial for platelet shape change and the initiation of aggregation.[4]

  • P2Y12 Receptor Activation: Coupled to Gi, 5'-ADP binding to P2Y12 inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6] Lower cAMP levels reduce the activity of protein kinase A (PKA), which normally phosphorylates proteins that inhibit platelet activation. This sustained decrease in cAMP is essential for the completion and amplification of platelet aggregation.[6]

cluster_5ADP 5'-ADP Signaling 5'-ADP 5'-ADP P2Y1 P2Y1 5'-ADP->P2Y1 P2Y12 P2Y12 5'-ADP->P2Y12 Gq Gq P2Y1->Gq Gi Gi P2Y12->Gi PLC PLC Gq->PLC AC Adenylyl Cyclase Gi->AC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP_decrease cAMP ↓ AC->cAMP_decrease Ca2_release Ca2+ Release IP3->Ca2_release PKC PKC Activation DAG->PKC Platelet_Activation Platelet Activation (Shape Change, Aggregation) Ca2_release->Platelet_Activation PKC->Platelet_Activation cAMP_decrease->Platelet_Activation cluster_antagonist 3',5'-ADP / 2',5'-ADP Antagonism ADP_isomer 3',5'-ADP or 2',5'-ADP P2Y1 P2Y1 ADP_isomer->P2Y1 Gq Gq P2Y1->Gq PLC PLC Gq->PLC No_Signal No Signal Transduction PLC->No_Signal cluster_IP_assay Inositol Phosphate Accumulation Assay Workflow start P2Y1-expressing cells labeling Label with [3H]-myo-inositol start->labeling wash1 Wash labeling->wash1 preincubation Pre-incubate with LiCl (and antagonist if applicable) wash1->preincubation stimulation Stimulate with agonist preincubation->stimulation termination Terminate with acid stimulation->termination separation Separate IPs by anion-exchange chromatography termination->separation quantification Quantify radioactivity separation->quantification end Determine EC50 or pKB quantification->end cluster_cAMP_assay cAMP Accumulation Assay Workflow start P2Y12-expressing cells pde_inhibition Add phosphodiesterase inhibitor start->pde_inhibition ac_stimulation Stimulate with forskolin pde_inhibition->ac_stimulation agonist_addition Add P2Y12 agonist ac_stimulation->agonist_addition lysis Lyse cells agonist_addition->lysis quantification Quantify cAMP (ELISA/TR-FRET) lysis->quantification end Determine IC50 quantification->end

References

Safety Operating Guide

Navigating the Disposal of Adenosine 3',5'-diphosphate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes tightly fitting safety goggles with side-shields, chemical-impermeable gloves, and a fire/flame-resistant and impervious lab coat.[1][2] All handling of Adenosine (B11128) 3',5'-diphosphate and its waste should be conducted in a well-ventilated area to avoid the formation of dust and aerosols.[1] In the event of a spill, prevent the chemical from entering drains and avoid its discharge into the environment.[1]

Step-by-Step Disposal Protocol

The recommended approach for the disposal of adenosine compounds involves a licensed chemical destruction plant or controlled incineration.[1] Adherence to the following steps will ensure safe and compliant disposal:

  • Waste Identification and Segregation : All materials contaminated with Adenosine 3',5'-diphosphate, including unused product, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves), should be treated as chemical waste.[3] It is important not to mix this waste with non-hazardous trash or other incompatible waste streams.[3]

  • Waste Collection and Labeling : Collect all waste in suitable, closed containers.[1] Each container must be clearly labeled with "Hazardous Waste" and the full chemical name, "Adenosine 3',5'-diphosphate."[3] Chemical formulas or abbreviations are not sufficient. The label should also include the concentration (if in solution) and an estimated quantity.[3]

  • Waste Storage : Store waste containers in a designated, cool, dry, and well-ventilated Satellite Accumulation Area (SAA) at or near the point of generation.[1][3] Ensure that containers are kept closed at all times, except when adding waste, and are stored separately from incompatible materials.[1][3] Secondary containment should be used to prevent spills.[3]

  • Request for Waste Pickup : Once a waste container is full, or if this waste stream is no longer being generated, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.[3]

Crucially, do not discharge Adenosine 3',5'-diphosphate into sewer systems or contaminate water, foodstuffs, feed, or seed. [1]

Disposal of Empty Containers

Empty containers that previously held Adenosine 3',5'-diphosphate should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4] After thorough rinsing, the containers can be offered for recycling or reconditioning, or disposed of in a sanitary landfill.[1]

Spill Management

In case of a spill, alert personnel in the vicinity immediately. While wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or chemical absorbent pads.[3] Collect the contaminated absorbent material and place it into the designated hazardous waste container.[3] The spill area should then be cleaned with an appropriate solvent and decontaminated. All materials used for the cleanup must also be disposed of as hazardous waste.[3]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of Adenosine 3',5'-diphosphate.

start Start: Adenosine 3',5'-diphosphate Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe is_contaminated Is the material contaminated with Adenosine 3',5'-diphosphate? segregate Segregate as Chemical Waste is_contaminated->segregate Yes non_hazardous Dispose as Non-Hazardous Waste (Follow Institutional Guidelines) is_contaminated->non_hazardous No ppe->is_contaminated label_container Collect in a Closed, Labeled Container ('Hazardous Waste', Full Chemical Name) segregate->label_container store Store in a Designated Satellite Accumulation Area (SAA) label_container->store pickup Request Pickup from Environmental Health & Safety (EHS) store->pickup end End pickup->end

Disposal workflow for Adenosine 3',5'-diphosphate.

References

Safeguarding Your Research: Personal Protective Equipment for Handling Adenosine 3',5'-diphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. When handling chemical compounds such as Adenosine 3',5'-diphosphate, a comprehensive understanding of the necessary personal protective equipment (PPE) and handling protocols is crucial to mitigate risks and ensure a safe working environment. This guide provides essential, immediate safety and logistical information for the handling and disposal of Adenosine 3',5'-diphosphate.

Recommended Personal Protective Equipment

Based on safety data sheets (SDS), the following personal protective equipment is recommended when working with Adenosine 3',5'-diphosphate to minimize exposure and prevent irritation. The compound is known to cause skin and eye irritation and may lead to respiratory irritation.

PPE CategoryRecommended EquipmentSpecifications
Eye and Face Protection Safety glasses or chemical safety gogglesShould comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Hand Protection Impervious glovesInspect gloves prior to use and dispose of them in accordance with good laboratory practices.[2]
Body Protection Laboratory coat or appropriate protective clothingDesigned to prevent skin exposure.[1]
Respiratory Protection Not generally required under normal useA NIOSH/MSHA or European Standard EN 149 approved respirator with a particle filter is recommended if dust is generated or if irritation is experienced.[1][3][4]

Operational and Disposal Plans

Handling Procedures:

  • Always handle Adenosine 3',5'-diphosphate in a well-ventilated area.

  • Avoid the formation of dust and aerosols.[1]

  • Keep the container tightly closed when not in use.[1]

  • General hygienic practices should be followed, such as washing hands before breaks and at the end of work. Avoid eating, drinking, and smoking in handling areas.[4]

  • Keep the compound away from foodstuffs, beverages, and feed.

Disposal Plan:

  • Dispose of waste material in accordance with national and local regulations.[2]

  • Do not mix with other waste.[2]

  • Uncleaned containers should be handled in the same manner as the product itself.[2]

  • It is recommended to dispose of surplus and non-recyclable products via a licensed waste disposal contractor.[4]

Experimental Workflow for Safe Handling

The following diagram outlines the procedural steps for the safe handling of Adenosine 3',5'-diphosphate, from preparation to disposal, incorporating the necessary PPE at each stage.

Safe Handling Workflow: Adenosine 3',5'-diphosphate cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Cleanup & Disposal A Don PPE: Lab Coat, Gloves, Safety Goggles B Prepare Well-Ventilated Workspace A->B C Weigh Solid Compound (Avoid Dust Generation) B->C D Dissolve in Appropriate Buffer C->D E Perform Experimental Procedures D->E F Decontaminate Work Area E->F G Dispose of Waste in Accordance with Regulations F->G H Doff PPE G->H I Wash Hands Thoroughly H->I

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.